molecular formula C10H12O B1224065 cis-Anethole CAS No. 25679-28-1

cis-Anethole

Cat. No.: B1224065
CAS No.: 25679-28-1
M. Wt: 148.20 g/mol
InChI Key: RUVINXPYWBROJD-ARJAWSKDSA-N
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Description

cis-Anethole (CAS 25679-28-1) is a phenylpropanoid compound and a less common isomer of trans-anethole, found in plants like fennel and anise . This compound is of significant interest in scientific research due to its diverse pharmacological properties. Studies highlight its potential neuroprotective effects, with research indicating it may modulate key neurotransmitter systems, including monoaminergic, GABAergic, and glutamatergic pathways . Its potential neurological applications are broad, encompassing anxiolytic, antidepressant, and memory improvement effects in preclinical models . Furthermore, this compound has demonstrated anticonvulsant properties, potentially through the influence of calcium and potassium channel activity in the brain . Beyond neurology, research suggests promising anti-cancer mechanisms. Evidence points to its ability to induce apoptosis, cause cell cycle arrest, and exhibit anti-proliferative effects by modulating critical signaling pathways such as NF-κB and PI3K/Akt/mTOR . It also shows synergistic potential when combined with conventional chemotherapeutic agents, enhancing their efficacy while reducing toxicity . Additional research areas include its potent antimicrobial and antifungal activities . We supply high-purity this compound to support this vital investigative work. This product is intended for research purposes only in a laboratory setting and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-[(Z)-prop-1-enyl]benzene
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InChI

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RUVINXPYWBROJD-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C=C\C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O
Source PubChem
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DSSTOX Substance ID

DTXSID4058651
Record name (Z)-Anethole
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Molecular Weight

148.20 g/mol
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Physical Description

Solid
Record name Anethole
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CAS No.

25679-28-1, 4180-23-8
Record name cis-Anethole
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Record name cis-Anethole
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Record name (Z)-Anethole
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Record name ANETHOLE, (Z)-
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Melting Point

22.5 °C
Record name Anethole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

cis-Anethole chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the chemical and physical properties of cis-anethole, tailored for researchers, scientists, and drug development professionals.

Introduction

Anethole is an organic compound widely used as a flavoring substance and is a derivative of the aromatic compound allylbenzene.[1] It is found in the essential oils of several plants, including anise, fennel, and star anise.[1][2] Anethole exists as two geometric isomers: cis-(Z) and trans-(E). The trans-isomer is the more abundant and stable form found in nature.[3] This document focuses on the chemical and physical properties of the cis-isomer, this compound. While both isomers share the same chemical formula, their physical, organoleptic, and toxicological profiles differ significantly.[3] Notably, this compound is reported to be 10 to 15 times more toxic than trans-anethole.[3][4]

Chemical Properties

This compound, with the IUPAC name 1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene, is a phenylpropanoid.[1][5] It is characterized by a methoxy group and a propenyl group attached to a benzene ring, with the propenyl group in the cis or (Z) configuration.[6]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene[7]
Synonyms (Z)-Anethole, cis-p-Propenylanisole[5][8]
CAS Number 25679-28-1[3]
Molecular Formula C₁₀H₁₂O[6][9]
Molecular Weight 148.205 g/mol [1][5]
SMILES C(=C\C)\C1=CC=C(OC)C=C1[6]
InChI Key RUVINXPYWBROJD-ARJAWSKDSA-N[6]

This compound is stable but combustible and incompatible with strong oxidizing agents.[9] It can undergo isomerization to the more stable trans-anethole, particularly when exposed to UV radiation or acidic conditions.[10]

Physical Properties

The physical properties of this compound are distinct from its trans-isomer. It is a colorless to pale yellow liquid at room temperature.[6]

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValue
Appearance Colorless to pale yellow liquid[6]
Odor Sweet, anise-like[6][9]
Melting Point -22.5 °C[3]
Boiling Point 234-237 °C[9]
Density 0.988 g/mL at 25 °C[9]
Refractive Index (n20/D) 1.561[9]
Solubility Insoluble in water; soluble in ethanol, ether, and other organic solvents.[3][6]
LogP (Octanol/Water) 3.39[9]
Vapor Pressure 0.069 mmHg at 25 °C (estimated)[11]
Flash Point 195 °F (90.6 °C)[9]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are based on standard analytical chemistry techniques.

4.1. Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC). In a typical DSC experiment, a small, weighed sample of the compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference. Both pans are heated at a constant rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured. The melting point is identified as the onset temperature of the endothermic peak corresponding to the phase transition from solid to liquid.

4.2. Determination of Boiling Point

The boiling point is determined by distillation. A sample of this compound is heated in a distillation flask. The temperature of the vapor that distills is measured with a thermometer. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For more precise measurements, a vacuum distillation setup can be used to determine the boiling point at reduced pressures.

4.3. Solubility Determination

The solubility of this compound in various solvents can be determined by the shake-flask method. An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered to remove the undissolved solute, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography (GC), by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.

4.4. Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The relative amounts of cis- and trans-anethole in a sample can be quantified using GC-MS. A sample is injected into the gas chromatograph, where the isomers are separated based on their different boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries.[12] Quantification is achieved by integrating the peak areas of the respective isomers.

Visualizations

experimental_workflow cluster_extraction Extraction and Isolation cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis start Plant Material (e.g., Star Anise) extraction Hydrodistillation or Solvent Extraction start->extraction oil Essential Oil extraction->oil chromatography Fractional Distillation or Preparative Chromatography oil->chromatography isomers Separated cis- and trans-Anethole chromatography->isomers gcms GC-MS Analysis isomers->gcms nmr NMR Spectroscopy isomers->nmr ftir FTIR Spectroscopy isomers->ftir physchem Physicochemical Tests (Melting Point, Boiling Point, etc.) isomers->physchem spectral_data Spectral Data Interpretation gcms->spectral_data properties Property Tabulation physchem->properties purity Purity Assessment spectral_data->purity

Caption: Experimental workflow for the isolation and characterization of this compound.

anethole_isomerization trans_anethole trans-Anethole (E) intermediate Carbocation Intermediate trans_anethole->intermediate H⁺ (Acid) or UV light cis_anethole This compound (Z) cis_anethole->intermediate H⁺ (Acid) or UV light intermediate->trans_anethole intermediate->cis_anethole

Caption: Isomerization relationship between trans-anethole and this compound.

Safety and Handling

This compound may cause skin irritation or allergic reactions in sensitive individuals.[6][13] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] In case of skin contact, the affected area should be washed thoroughly with soap and water.[13] For eye contact, flush with plenty of water for at least 15 minutes.[13] Store in a cool, dry place away from light and strong oxidizing agents in a tightly sealed container.[9][13]

Conclusion

This compound is a significant isomer of anethole with distinct chemical and physical properties. Its lower stability and higher toxicity compared to the trans-isomer are critical considerations for researchers in the fields of flavor chemistry, toxicology, and drug development. A thorough understanding of its properties, along with appropriate analytical methods for its identification and quantification, is essential for its safe handling and use in scientific research.

References

A Technical Guide to the Spectroscopic Analysis of (Z)-Anethole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-anethole, also known as cis-anethole. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for acquiring such spectra.

Data Presentation

The following sections summarize the key spectroscopic data for (Z)-anethole in a structured format.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for (Z)-anethole.

Table 1: ¹H NMR Spectroscopic Data for (Z)-Anethole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~7.2-7.3Multiplet-2HAr-H (ortho to propenyl)
~6.8-6.9Multiplet-2HAr-H (ortho to methoxy)
6.48Doublet of quartets (dq)J = 11.6 Hz, 1.8 Hz1H=CH-Ar
5.77Doublet of quartets (dq)J = 11.5 Hz, 7.1 Hz1H=CH-Me
3.85Singlet-3H-OCH₃
1.96Doublet of doublets (dd)J = 7.1 Hz, 1.8 Hz3H=CH-CH₃
Note: The aromatic proton signals are often obscured or overlapped in mixtures with the (E)-isomer. The values presented are based on typical aromatic shifts for similar structures and partial data. Full spectral data for the aromatic region of pure (Z)-anethole is not consistently available in literature.

Table 2: ¹³C NMR Spectroscopic Data for (Z)-Anethole

Chemical Shift (δ) ppmCarbon TypeAssignment
158.4QuaternaryC-OCH₃
131.2QuaternaryC-CH=CH
129.9CHAr-CH (ortho to propenyl)
128.8CH=CH-Ar
123.5CH=CH-Me
113.5CHAr-CH (ortho to methoxy)
55.2CH₃-OCH₃
14.5CH₃=CH-CH₃
Note: Data is derived from spectra of (Z)-anethole, though minor variations may exist based on solvent and concentration.

IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for (Z)-Anethole

Wavenumber (cm⁻¹)IntensityAssignment
3013MediumAromatic C-H Stretch
2932, 2835Medium-StrongAlkyl C-H Stretch
1604, 1508StrongAromatic C=C Bending
1246StrongAryl-O (Ether) Stretch
837Strongpara-substituted C-H Bend

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for (Z)-Anethole (Electron Ionization)

m/zRelative Intensity (%)Assignment
148100[M]⁺ (Molecular Ion)
14745[M-H]⁺
13325[M-CH₃]⁺
11728[M-OCH₂-H]⁺
10520[M-C₃H₇]⁺ or [C₇H₅O]⁺
9115[C₇H₇]⁺ (Tropylium ion)
7720[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

  • Sample Preparation: Dissolve 5-10 mg of purified (Z)-anethole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 12-16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as a reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 200-220 ppm.

    • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

    • Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum, referencing the solvent peak.

  • Sample Preparation: As (Z)-anethole is a liquid at room temperature, no special preparation is needed for ATR-IR.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Place a single drop of (Z)-anethole directly onto the center of the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

    • After acquisition, clean the ATR crystal thoroughly.

  • Sample Preparation: Prepare a dilute solution of (Z)-anethole (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • Gas Chromatography (GC) Setup:

    • Inject 1 µL of the prepared solution into the GC system equipped with a suitable capillary column (e.g., RTX-5MS).

    • Set the injector temperature to 250°C.

    • Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

    • Program the oven temperature to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280-300°C) to ensure separation from any impurities.

  • Mass Spectrometry (MS) Setup:

    • Couple the GC outlet to an electron ionization (EI) mass spectrometer.

    • Set the ion source temperature to approximately 220-230°C.

    • Use a standard electron energy of 70 eV for ionization.

    • Acquire mass spectra over a range of m/z 40-350. The spectrum corresponding to the GC peak of (Z)-anethole is then analyzed.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the structural relationships of (Z)-anethole's spectroscopic signatures.

G Diagram 1: General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Purified (Z)-Anethole Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer (ATR) Prep_IR->IR MS GC-MS System Prep_MS->MS Analysis_NMR Structure Elucidation (Chemical Shift, Coupling) NMR->Analysis_NMR Analysis_IR Functional Group Identification IR->Analysis_IR Analysis_MS Molecular Weight & Fragmentation Analysis MS->Analysis_MS

Caption: Diagram 1: General Spectroscopic Analysis Workflow.

G Diagram 2: Structure-Spectrum Correlation for (Z)-Anethole cluster_structure Chemical Structure of (Z)-Anethole cluster_data Spectroscopic Signatures anethole_structure H_Aromatic ¹H: ~6.8-7.3 ppm ¹³C: 113-132 ppm IR: ~3013, 1604, 1508 cm⁻¹ anethole_structure->H_Aromatic Aromatic Ring H_Vinyl ¹H: 5.77, 6.48 ppm ¹³C: 123.5, 128.8 ppm anethole_structure->H_Vinyl Vinyl Protons H_Methoxy ¹H: 3.85 ppm ¹³C: 55.2 ppm IR: ~1246 cm⁻¹ (C-O) anethole_structure->H_Methoxy Methoxy Group H_Methyl ¹H: 1.96 ppm ¹³C: 14.5 ppm anethole_structure->H_Methyl Vinyl Methyl MS_Frag MS: m/z 148 [M]⁺ m/z 133 [M-CH₃]⁺ anethole_structure->MS_Frag Fragmentation

Caption: Diagram 2: Structure-Spectrum Correlation for (Z)-Anethole.

A Technical Guide to the Natural Sources and Isolation of cis-Anethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and isolation of cis-anethole, a phenylpropene with significant interest in various scientific and commercial fields. While its isomer, trans-anethole, is the predominant and more stable form found in nature, this compound is also present in smaller quantities in several aromatic plants. This document details the primary botanical sources of this compound, summarizes the quantitative data of its occurrence, and presents detailed experimental protocols for its extraction and purification from these natural matrices. Furthermore, a diagram of the biosynthetic pathway of anethole is provided to illustrate its formation in plants. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related industries who are working with or interested in this specific isomer.

Natural Sources of this compound

This compound is a naturally occurring organic compound, an isomer of anethole, which is widely found in the essential oils of numerous plants.[1] While trans-anethole is the more abundant and stable isomer, this compound is consistently found in trace to minor amounts in several key botanical sources. The primary plants known to contain this compound are star anise (Illicium verum), anise (Pimpinella anisum), and fennel (Foeniculum vulgare).[2][3] These plants are cultivated globally for their applications in the food, fragrance, and pharmaceutical industries, largely due to their characteristic flavors and aromas imparted by anethole.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in the essential oils of its primary sources can vary depending on factors such as the geographical origin of the plant, cultivation conditions, harvesting time, and the extraction method employed. The following table summarizes the reported quantitative data for this compound in the essential oils of its major natural sources.

Botanical SourcePlant PartEssential Oil Yield (%)trans-Anethole Concentration (%)This compound Concentration (%)Reference(s)
Pimpinella anisum (Anise)Fruits (Seeds)1.5 - 6.076.9 - 93.92.17[4]
Illicium verum (Star Anise)Fruits2.5 - 3.583.46 - 97.250.1 - 1.7[5][6]
Foeniculum vulgare (Fennel)Fruits (Seeds)4.0 - 5.034.8 - 82.00.1 - 8.6[7][8]

Biosynthesis of Anethole

The biosynthesis of anethole in plants follows the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into various intermediates, ultimately leading to the formation of t-anol, the direct precursor to t-anethole. The final step involves the methylation of t-anol, catalyzed by an O-methyltransferase. The formation of the cis or trans isomer is determined at a late stage in the pathway.

anethole_biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaryl_alcohol p-Coumaryl Alcohol p_Coumaroyl_CoA->p_Coumaryl_alcohol CCR, CAD Chavicol Chavicol p_Coumaryl_alcohol->Chavicol CVT t_Anol t-Anol p_Coumaryl_alcohol->t_Anol AIS1 t_Anethole trans-Anethole t_Anol->t_Anethole AIMT1 cis_Anethole This compound t_Anethole->cis_Anethole Isomerization

Caption: Biosynthetic pathway of anethole.[2][3]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by the separation of the anethole isomers. Due to the significantly lower concentration of this compound compared to its trans isomer and their similar physical properties, the purification of this compound requires precise and efficient techniques.

Extraction of Essential Oil

Steam distillation is the most common and industrially applied method for the extraction of essential oils from anise, star anise, and fennel. This technique is effective in isolating volatile compounds like anethole from the solid plant matrix.

Materials:

  • Dried and crushed Pimpinella anisum fruits (aniseed)

  • Steam distillation apparatus (including a distillation flask, steam generator, condenser, and receiving vessel)

  • Distilled water

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glassware (beakers, flasks)

Procedure:

  • Place 100 g of freshly crushed Pimpinella anisum fruits into a 1 L distillation flask.

  • Add 500 mL of distilled water to the flask.

  • Set up the steam distillation apparatus, ensuring all connections are secure.

  • Begin heating the steam generator to produce a steady flow of steam.

  • Pass the steam through the distillation flask containing the aniseed slurry.

  • The steam will vaporize the volatile essential oils, and the mixture of steam and oil vapor will travel to the condenser.

  • Condense the vapor using a continuous flow of cold water through the condenser jacket.

  • Collect the distillate, which will be a milky emulsion of essential oil and water, in a receiving vessel.

  • Continue the distillation for 3-4 hours or until no more oil is observed in the distillate.

  • Transfer the collected distillate to a separatory funnel and allow the layers to separate. The essential oil layer, being less dense than water, will form the upper layer.

  • Carefully drain the lower aqueous layer.

  • Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.

  • Decant the dried essential oil into a clean, airtight, and light-protected container.

  • Determine the yield of the essential oil.

Separation of cis- and trans-Anethole

The separation of cis- and trans-anethole from the essential oil mixture is challenging due to their close boiling points. Fractional distillation and preparative high-performance liquid chromatography (HPLC) are the primary methods employed for this purpose.

Principle: Fractional distillation separates components of a liquid mixture based on differences in their boiling points. For isomers with close boiling points like cis- and trans-anethole, a fractionating column with a high number of theoretical plates is required for efficient separation.

Apparatus:

  • Fractional distillation setup (including a round-bottom flask, a fractionating column packed with a suitable material like Raschig rings or Vigreux indentations, a distillation head with a thermometer, a condenser, and collection flasks)

  • Heating mantle with a magnetic stirrer

  • Vacuum pump (for vacuum distillation to lower boiling points and prevent degradation)

  • Manometer

Procedure:

  • Place the obtained essential oil into the round-bottom flask.

  • Set up the fractional distillation apparatus. It is crucial to ensure the fractionating column is well-insulated to maintain the temperature gradient.

  • If performing vacuum distillation, connect the apparatus to a vacuum pump and a manometer to monitor the pressure. Reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Begin heating the flask gently while stirring the oil.

  • Observe the temperature at the distillation head. The temperature will rise and stabilize at the boiling point of the first fraction (the more volatile component).

  • Collect the initial fractions, which will be enriched in lower-boiling point impurities.

  • As the distillation progresses, monitor the temperature closely. A gradual increase in temperature will indicate the transition to the next fraction.

  • Collect fractions at different temperature ranges. The fractions containing this compound will distill before the fractions containing the higher-boiling trans-anethole.

  • Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of cis- and trans-anethole.

  • Combine the fractions that are rich in this compound.

  • Repeat the fractional distillation process on the enriched fractions to achieve higher purity of this compound.

Principle: Preparative HPLC is a chromatographic technique used to separate and purify large quantities of compounds from a mixture. By selecting an appropriate stationary phase and mobile phase, cis- and trans-anethole can be effectively separated based on their differential interactions with the stationary phase.

Instrumentation and Materials:

  • Preparative HPLC system equipped with a pump, a sample injector, a preparative column, a detector (e.g., UV-Vis), and a fraction collector.

  • Stationary Phase: A reversed-phase C18 column is commonly used for the separation of non-polar to moderately polar compounds like anethole isomers.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used as the mobile phase. The optimal ratio needs to be determined through analytical HPLC first.

  • Essential oil sample dissolved in the mobile phase.

  • HPLC-grade solvents.

Procedure:

  • Method Development (Analytical Scale):

    • Initially, develop a separation method on an analytical HPLC system with a C18 column.

    • Test different isocratic and gradient elution profiles of acetonitrile/water or methanol/water to achieve baseline separation of cis- and trans-anethole peaks.

    • Monitor the elution at a suitable wavelength (around 258 nm for anethole).

  • Scaling up to Preparative HPLC:

    • Once a good separation is achieved on the analytical scale, scale up the method to the preparative HPLC system. This involves adjusting the flow rate and injection volume according to the dimensions of the preparative column.

    • Prepare a concentrated solution of the essential oil in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

  • Purification:

    • Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is obtained.

    • Inject a large volume of the sample onto the column.

    • Run the preparative HPLC using the optimized mobile phase and flow rate.

    • Monitor the separation using the detector and collect the fractions corresponding to the this compound peak using the fraction collector.

  • Analysis and Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC or GC-MS.

    • Combine the pure fractions containing this compound.

    • Remove the mobile phase solvent from the combined fractions, typically by rotary evaporation, to obtain the purified this compound.

Logical Workflow for Isolation and Purification

The following diagram illustrates the logical workflow for the isolation and purification of this compound from its natural sources.

isolation_workflow start Plant Material (Anise, Star Anise, or Fennel) crushing Crushing/Grinding start->crushing extraction Steam Distillation crushing->extraction essential_oil Crude Essential Oil extraction->essential_oil separation Separation of Isomers essential_oil->separation fractional_distillation Fractional Distillation separation->fractional_distillation Boiling Point Difference prep_hplc Preparative HPLC separation->prep_hplc Polarity Difference analysis Purity Analysis (GC-MS/HPLC) fractional_distillation->analysis prep_hplc->analysis cis_anethole Purified this compound analysis->cis_anethole

Caption: Workflow for isolating this compound.

Conclusion

This technical guide has detailed the primary natural sources of this compound, provided quantitative data on its occurrence, and outlined comprehensive protocols for its isolation and purification. The biosynthesis of anethole has also been illustrated to provide a complete picture of its origin in plants. While trans-anethole is the more prevalent isomer, the methods described herein, particularly the combination of steam distillation with fractional distillation or preparative HPLC, provide a robust framework for obtaining purified this compound for research, development, and commercial applications. The successful isolation of this compound is crucial for further investigation into its unique chemical and biological properties, distinct from its trans counterpart.

References

The Enigmatic Biosynthesis of cis-Anethole: A Technical Guide on the Periphery of Phenylpropanoid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole, a key flavor and fragrance compound, exists as two geometric isomers: trans-anethole and cis-anethole. While the biosynthesis of trans-anethole, the predominant and commercially significant isomer, has been extensively studied in plants such as anise (Pimpinella anisum) and fennel (Foeniculum vulgare), the biosynthetic pathway leading to this compound remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of anethole biosynthesis, with a primary focus on the well-documented trans-anethole pathway, while also addressing the existing knowledge gap concerning the formation of its cis-isomer.

The Core Pathway: Biosynthesis of trans-Anethole

The biosynthesis of trans-anethole is deeply embedded within the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the key precursor, t-anol, which is subsequently methylated to yield trans-anethole.

Key Enzymatic Steps

The core of the trans-anethole biosynthetic pathway involves two key enzymes:

  • t-Anol/Isoeugenol Synthase (AIS1): This NADPH-dependent enzyme catalyzes the reduction of coumaryl acetate to form t-anol.[1][2][3][4] AIS1 exhibits substrate promiscuity, as it can also convert coniferyl acetate to isoeugenol, a compound not typically found in anise.[1][2][3][4]

  • t-Anol/Isoeugenol O-Methyltransferase (AIMT1): This S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase catalyzes the final step, the methylation of the para-hydroxyl group of t-anol to produce trans-anethole.[1][2][3][4] AIMT1 displays a preference for substrates with a propenyl side chain, showing a 10-fold higher affinity for t-anol over chavicol.[2][3][4]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic properties of AIS1 and AIMT1 from Pimpinella anisum.

Table 1: Kinetic Parameters of t-Anol/Isoeugenol Synthase 1 (AIS1)

SubstrateApparent Km (µM)Apparent kcat (s-1)Reference
Coumaryl acetate1450.07[2][3][4]
Coniferyl acetate2301.02[2][3][4]

Table 2: Kinetic Parameters of t-Anol/Isoeugenol O-Methyltransferase 1 (AIMT1)

SubstrateApparent Km (µM)Reference
Isoeugenol19.3[2][3][4]
t-Anol54.5[2]
S-adenosyl-L-methionine54.5[2][3][4]
Accumulation of trans-Anethole in Anise

Quantitative analysis of trans-anethole distribution in different parts of the anise plant reveals the highest accumulation in reproductive tissues.

Table 3: Concentration of trans-Anethole in Pimpinella anisum

Plant PartConcentration (µg/mg fresh weight)Reference
Developing Fruits4.6[1]
Flowers~4.0[1]
Young Leaves~0.5[1]
RootsUndetected[1]

The Unresolved Question: this compound Biosynthesis

Despite the detailed understanding of trans-anethole formation, the biosynthetic origin of this compound in plants remains elusive. The current body of scientific literature does not describe a dedicated enzymatic pathway for its synthesis. Several hypotheses can be considered:

  • Stereoin-specificity of AIS1: It is possible that the reduction of coumaryl acetate by AIS1 is not completely stereospecific, leading to the formation of a small amount of the cis-isomer of t-anol, which could then be methylated by AIMT1. However, this has not been experimentally verified.

  • Isomerization: this compound could potentially be formed through the isomerization of trans-anethole, either enzymatically or non-enzymatically. The presence of specific isomerases has not been reported.

  • Alternative Pathways: An entirely different and yet undiscovered biosynthetic route may exist for this compound.

Further research, including detailed stereochemical analysis of the products of AIS1 and the search for novel enzymes, is required to elucidate the biosynthesis of this compound.

Experimental Protocols

Heterologous Expression and Purification of AIS1 and AIMT1
  • Gene Cloning: The full-length cDNAs of AIS1 and AIMT1 from anise are cloned into an expression vector, such as pET28a, for expression in Escherichia coli.

  • Protein Expression: E. coli cells carrying the expression construct are grown to mid-log phase and induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: The recombinant proteins are purified from the cell lysate using affinity chromatography, typically with a Ni-NTA resin for His-tagged proteins.

Enzyme Assays
  • AIS1 Assay: The activity of purified AIS1 is determined by incubating the enzyme with coumaryl acetate and NADPH. The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of t-anol.

  • AIMT1 Assay: The activity of purified AIMT1 is measured by incubating the enzyme with t-anol and S-adenosyl-L-methionine (SAM). The formation of trans-anethole is quantified by GC-MS. A common method involves using radiolabeled [14C]SAM and measuring the incorporation of the radiolabel into the product.

Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from different plant tissues using standard protocols.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of AIS1 and AIMT1 transcripts are quantified using qRT-PCR with gene-specific primers. The results are typically normalized to a housekeeping gene.

Visualizing the Pathways and Workflows

trans-Anethole Biosynthesis Pathway

trans_Anethole_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_anethole trans-Anethole Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA Coumaryl acetate Coumaryl acetate p-Coumaroyl-CoA->Coumaryl acetate Hypothetical Steps t-Anol t-Anol Coumaryl acetate->t-Anol AIS1 (NADPH-dependent) trans-Anethole trans-Anethole t-Anol->trans-Anethole AIMT1 (SAM-dependent) Enzyme_Characterization_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assays Anise cDNA Anise cDNA PCR Amplification\nof AIS1 & AIMT1 PCR Amplification of AIS1 & AIMT1 Anise cDNA->PCR Amplification\nof AIS1 & AIMT1 Cloning into\nExpression Vector Cloning into Expression Vector PCR Amplification\nof AIS1 & AIMT1->Cloning into\nExpression Vector Transformation\ninto E. coli Transformation into E. coli Cloning into\nExpression Vector->Transformation\ninto E. coli Protein Expression\n(IPTG Induction) Protein Expression (IPTG Induction) Transformation\ninto E. coli->Protein Expression\n(IPTG Induction) Cell Lysis Cell Lysis Protein Expression\n(IPTG Induction)->Cell Lysis Affinity Chromatography\n(Ni-NTA) Affinity Chromatography (Ni-NTA) Cell Lysis->Affinity Chromatography\n(Ni-NTA) Purified AIS1 &\nAIMT1 Proteins Purified AIS1 & AIMT1 Proteins Affinity Chromatography\n(Ni-NTA)->Purified AIS1 &\nAIMT1 Proteins Purified Enzymes Purified Enzymes Purified AIS1 &\nAIMT1 Proteins->Purified Enzymes Incubation with\nSubstrates & Cofactors Incubation with Substrates & Cofactors Purified Enzymes->Incubation with\nSubstrates & Cofactors Product Extraction Product Extraction Incubation with\nSubstrates & Cofactors->Product Extraction GC-MS Analysis GC-MS Analysis Product Extraction->GC-MS Analysis Kinetic Parameter\nDetermination Kinetic Parameter Determination GC-MS Analysis->Kinetic Parameter\nDetermination

References

A Comparative Toxicological Profile of cis- and trans-Anethole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anethole, a phenylpropene derivative widely used as a flavoring agent, exists as two geometric isomers: cis- and trans-anethole. While structurally similar, these isomers exhibit markedly different toxicological profiles. This technical guide provides a comprehensive analysis of the available toxicological data for both cis- and trans-anethole, with a focus on quantitative data, experimental methodologies, and the underlying metabolic and toxicological pathways. The evidence presented consistently indicates that cis-anethole possesses significantly greater toxicity than its trans-isomer. This difference is largely attributed to variations in their metabolic activation and detoxification pathways. This guide aims to equip researchers, scientists, and drug development professionals with the detailed information necessary to assess the risks associated with these compounds.

Comparative Toxicity Data

The acute, subchronic, and chronic toxicity data for cis- and trans-anethole are summarized below. The data clearly illustrate the higher toxicity of the cis-isomer.

Acute Toxicity

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. A lower LD50 value indicates greater toxicity.

Isomer Species Route of Administration LD50 Reference
This compound RatOral150 mg/kg[1]
RatIntraperitoneal93 mg/kg[1]
MouseIntraperitoneal95 mg/kg[1]
trans-Anethole RatOral2090 - 3200 mg/kg[2]
MouseOral2330 - 4000 mg/kg[3]
RabbitDermal> 4900 - 5000 mg/kg[2][4]
RatInhalation (4h)> 5.1 mg/L[2][4]
Subchronic and Chronic Toxicity

No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) are key parameters derived from repeated-dose toxicity studies.

Isomer Study Type Species Route Duration NOAEL LOAEL Key Findings Reference
trans-Anethole DevelopmentalRatOralGestation Days 6-1535 mg/kg/day175 mg/kg/dayDecreased maternal body weight and food consumption.[4]
trans-Anethole ChronicRatOral (diet)117-121 weeks-105 mg/kg/day (lowest dose tested)Transient retardation of body-weight gain. At higher doses, increased incidence of hepatic lesions in female rats.[5]

Experimental Protocols

This section outlines the methodologies for key toxicological assays referenced in this guide.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical substances.

  • Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

  • Methodology:

    • Strain Selection: A minimum of five bacterial strains are typically used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).

    • Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test substance.

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer for tests without metabolic activation) are mixed with molten top agar and poured onto minimal glucose agar plates.

    • Incubation: The plates are incubated at 37°C for 48-72 hours.

    • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the solvent control plates. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test identifies substances that cause chromosomal damage or aneuploidy.

  • Principle: Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic damage.

  • Methodology:

    • Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are cultured in vitro.

    • Exposure: The cells are exposed to various concentrations of the test substance with and without a metabolic activation system (S9 mix) for a defined period.

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

    • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a predetermined number of cells (typically at least 2000 binucleated cells per concentration).

    • Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in micronucleus frequency in the treated cells compared to the solvent controls.

Metabolic Pathways and Mechanisms of Toxicity

The differing toxicities of cis- and trans-anethole are primarily due to differences in their metabolic pathways. Both isomers undergo bioactivation by cytochrome P450 (CYP) enzymes to form reactive epoxide intermediates. However, the subsequent detoxification of these epoxides appears to be more efficient for the trans-isomer.

Bioactivation to Reactive Epoxides

The propenyl side chain of both anethole isomers is susceptible to epoxidation by CYP enzymes, particularly CYP1A2 and CYP2E1. This reaction forms anethole-1,2-epoxide.

Anethole cis- or trans-Anethole Epoxide Anethole-1,2-epoxide (Reactive Intermediate) Anethole->Epoxide Cytochrome P450 (e.g., CYP1A2, CYP2E1)

Figure 1: Bioactivation of Anethole to its Epoxide.
Detoxification and Genotoxicity

The reactive epoxide can be detoxified by epoxide hydrolase, which converts it to a less reactive diol, or by conjugation with glutathione (GSH). If not detoxified, the epoxide can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity. The higher toxicity of this compound is thought to be related to a less efficient detoxification of its corresponding epoxide.

cluster_pathways Metabolic Fate of Anethole Epoxide cluster_detox Detoxification cluster_tox Toxicity Epoxide Anethole Epoxide Diol Anethole-1,2-diol Epoxide->Diol Epoxide Hydrolase GSH_Conj Glutathione Conjugate Epoxide->GSH_Conj Glutathione S-transferase DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Protein_Adducts Protein Adducts Epoxide->Protein_Adducts Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity

Figure 2: Detoxification and Toxicity Pathways of Anethole Epoxide.

Genotoxicity Profile

This compound

Limited data are available on the genotoxicity of this compound. However, its higher acute toxicity and structural similarity to other known mutagens suggest a potential for genotoxicity, likely mediated by its epoxide metabolite.

trans-Anethole

The genotoxicity of trans-anethole has been more extensively studied, with some conflicting results.

  • Ames Test: Most studies indicate that trans-anethole is not mutagenic in the Ames test, both with and without metabolic activation. However, some earlier studies reported positive results, which may be attributable to impurities in the test samples.

  • In Vitro Micronucleus Assay: Studies have shown that trans-anethole can induce a dose-related increase in micronuclei in mammalian cells in vitro, particularly with metabolic activation.[3] This suggests a potential for clastogenic and/or aneugenic activity.

  • In Vivo Studies: In vivo genotoxicity studies, such as the mouse bone marrow micronucleus test, have generally shown that trans-anethole is not genotoxic.[6] Pre-treatment with trans-anethole has even been shown to have anti-genotoxic effects against known mutagens.[6]

The discrepancy between in vitro and in vivo results for trans-anethole suggests that efficient in vivo detoxification mechanisms may protect against its genotoxic potential at relevant exposure levels.

Conclusion

The toxicological profiles of cis- and trans-anethole diverge significantly, with the cis-isomer demonstrating substantially higher acute toxicity. The primary mechanism underlying this difference appears to be related to the metabolic activation to a reactive epoxide and the subsequent efficiency of detoxification pathways. While trans-anethole has shown some evidence of genotoxicity in in vitro assays, in vivo studies largely indicate a lack of genotoxic activity, likely due to effective detoxification. For this compound, a conclusive assessment of its genotoxic potential is hampered by the limited available data, although its high acute toxicity warrants a cautious approach. This guide underscores the importance of considering isomeric composition in the safety assessment of anethole-containing products and highlights the need for further research into the specific metabolic and toxicological pathways of this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the genotoxicity of a test substance, incorporating the key assays discussed in this guide.

start Test Substance (e.g., cis- or trans-Anethole) ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) start->ames micronucleus_in_vitro In Vitro Mammalian Cell Micronucleus Test (OECD 487) start->micronucleus_in_vitro hazard_id Hazard Identification ames->hazard_id micronucleus_in_vitro->hazard_id in_vivo_studies In Vivo Genotoxicity Studies (e.g., Rodent Micronucleus Test) risk_assessment Risk Assessment in_vivo_studies->risk_assessment hazard_id->in_vivo_studies If positive or equivocal in vitro results hazard_id->risk_assessment If negative in vitro results

Figure 3: General Workflow for Genotoxicity Assessment.

References

An In-Depth Technical Guide to the Pharmacological Properties of cis-Anethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethole, a phenylpropanoid widely distributed in the essential oils of aromatic plants such as anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare), exists as two geometric isomers: trans-anethole and cis-anethole.[1] While trans-anethole is the more stable and abundant isomer, this compound, though present in much smaller quantities, exhibits distinct and potent pharmacological activities.[1][2] Notably, the cis isomer is reported to be 15 to 38 times more toxic than its trans counterpart, necessitating a clear understanding of its specific biological effects.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways to support advanced research and drug development.

Introduction

Anethole is a key flavoring agent in the food and beverage industry and has a long history of use in traditional medicine.[6] The molecule's biological effects are isomer-dependent. Trans-anethole is generally recognized as safe (GRAS) for consumption at specified levels, whereas the presence of this compound is often limited due to its higher toxicity.[1][3] Despite its toxicity, the unique bioactivity of this compound warrants investigation for potential therapeutic applications, provided a thorough risk-benefit analysis is conducted. This document focuses exclusively on the known pharmacological attributes of the cis isomer, differentiating its effects from the more commonly studied trans form.

Pharmacological Properties

The pharmacological profile of anethole is diverse, encompassing antimicrobial, anti-inflammatory, and neuroactive effects.[7] While much of the literature investigates trans-anethole or does not differentiate between isomers, some key activities can be highlighted where this compound is specifically implicated or its distinct properties are noted.

Toxicological Profile

The most significant pharmacological property of this compound is its comparatively high toxicity.[3][8] Ingestion can lead to central nervous system (CNS) depression, with symptoms including vertigo, ataxia, drowsiness, and potentially coma, which may have a rapid onset (30 minutes) or be delayed.[9] It may also act as an irritant to the skin, eyes, and respiratory and digestive tracts.[9] This heightened toxicity is a critical consideration in any application and is the primary reason for its low permitted levels in flavors and fragrances.[3]

Antimicrobial and Antifungal Activity

Anethole, in general, exhibits potent antimicrobial properties against a range of bacteria, yeasts, and fungi.[6][10] Studies on anethole isolated from Pimpinella anisum have demonstrated significant activity against Staphylococcus aureus, Bacillus cereus, and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) as low as 31.2 µg/mL.[11] While most studies use the naturally abundant trans-anethole, the antimicrobial action is a recognized property of the anethole structure.

Insecticidal Activity

Anethole is an effective insecticide, acting primarily as a fumigant.[6][10] It has shown efficacy against various pests, including the cockroach Blattella germanica and stored-product insects like Sitophilus oryzae.[10][12] The structural properties of anethole contribute to its ability to interfere with insect physiological processes. Monoterpenoids, the class of compounds to which anethole belongs, are known to affect insect mortality by modulating enzyme activity.[13]

Estrogenic Activity

The estrogenic activity of anethole has been a subject of considerable research.[10][14] This activity is attributed to its structural similarity to catecholamines, potentially allowing it to displace dopamine from its receptors and influence prolactin secretion.[10] While trans-anethole has demonstrated weak estrogenic effects in various assays, including recombinant yeast screens expressing the human estrogen receptor, the specific contribution of the cis-isomer is less defined but presumed.[2][14][15] The O-demethylated metabolite of anethole, 4-hydroxy-propenylbenzene (4OHPB), shows competitive agonism at estrogen receptors.[2]

Quantitative Pharmacological Data

Summarizing quantitative data is crucial for comparing the potency and efficacy of this compound across different experimental models. The following tables compile available data, noting that much of the literature does not distinguish between isomers.

Pharmacological ActivityTest Organism/SystemMethodResultUnitReference
Antimicrobial Activity Staphylococcus aureusBroth MicrodilutionMIC: 31.2µg/mL[11]
Bacillus cereusBroth MicrodilutionMIC: 31.2µg/mL[11]
Escherichia coliBroth MicrodilutionMIC: 31.2µg/mL[11]
Proteus mirabilisBroth MicrodilutionMIC: 62.5µg/mL[11]
Klebsiella pneumoniaeBroth MicrodilutionMIC: 62.5µg/mL[11]
Candida albicansBroth MicrodilutionMIC: 500.0µg/mL[11]
Cholinesterase Inhibition AcetylcholinesteraseIn vitro assayIC50: 39.89 ± 0.32µg/mL[16]
ButyrylcholinesteraseIn vitro assayIC50: 75.35 ± 1.47µg/mL[16]
Toxicity Animal ModelsComparative Study15-38 times more toxic than trans-anetholeFold Difference[3][8]

Note: The antimicrobial and cholinesterase inhibition data were obtained from studies on anethole without specifying the isomer, but are included for context as key pharmacological activities.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols used in key studies on anethole's properties.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[11]

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud for yeast) to achieve a standardized concentration (e.g., 2 x 10^7 cells/mL).[11]

  • Compound Dilution: A stock solution of anethole is prepared and serially diluted in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are included.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for yeast).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

In Vivo Nociception and Anti-inflammatory Assays (Formalin Test)

This protocol assesses both neurogenic and inflammatory pain in animal models (e.g., mice) to test the analgesic and anti-inflammatory effects of a substance.[17]

  • Animal Preparation: Male Swiss mice (20-30 g) are used. The experimental protocols must be approved by an appropriate Animal Studies Committee.[17]

  • Compound Administration: Animals are pre-treated orally with anethole at various doses (e.g., 62.5, 125, 250 mg/kg) or a control vehicle (saline) one hour before the test.[17]

  • Induction of Nociception: A dilute solution of formalin (e.g., 20 µL) is injected into the subplantar region of the mouse's hind paw.

  • Observation: The animal is immediately placed in an observation chamber. The time spent licking or biting the injected paw is recorded in two phases: the first phase (0-5 minutes, neurogenic pain) and the second phase (15-30 minutes, inflammatory pain).[17]

  • Data Analysis: The reduction in licking/biting time in the treated groups compared to the control group indicates antinociceptive activity. A significant reduction in the second phase suggests an anti-inflammatory effect.[17]

Yeast Estrogen Screen (YES) Assay

This bioassay is used to determine the estrogenic or anti-estrogenic activity of a compound using recombinant yeast cells that express the human estrogen receptor (hER).[14][18]

  • Yeast Culture: Recombinant Saccharomyces cerevisiae, engineered to express the hER and a reporter gene (e.g., lacZ), is cultured in a selective medium.

  • Assay Preparation: The yeast culture is diluted to a specific optical density. The test compound (this compound) is serially diluted in a 96-well plate. 17β-estradiol is used as a positive control.

  • Incubation: The diluted yeast culture is added to the wells containing the test compound and controls. The plate is incubated for several days at 30°C.

  • Reporter Gene Measurement: After incubation, the activity of the reporter enzyme (β-galactosidase) is measured by adding a chromogenic substrate. The color development is proportional to the activation of the estrogen receptor.

  • Data Analysis: The estrogenic activity is quantified by comparing the response of the test compound to the estradiol standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes provides a clearer understanding of the mechanisms of action and study designs.

Anethole's Influence on Inflammatory Signaling

Anethole has been shown to modulate key inflammatory pathways, such as the NF-κB (Nuclear Factor kappa B) pathway. Its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory mediators like TNF-α and IL-1β.[7][19][20]

anethole_inflammatory_pathway cluster_stimulus cluster_pathway LPS LPS IKK IKK Activation LPS->IKK NFkB_Inhibition IκB Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Nuclear Translocation NFkB_Inhibition->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β) NFkB_Activation->Gene_Expression Anethole Anethole Anethole->IKK Inhibits Anethole->NFkB_Activation Inhibits

Caption: Anethole's proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Workflow for In Vitro Cytotoxicity Assessment

Determining the cytotoxic potential of a compound like this compound is a foundational step in its pharmacological evaluation. The MTT assay is a common method for this purpose.

cytotoxicity_workflow start Start: Cell Culture seed_cells Seed Cells into 96-Well Plate start->seed_cells incubate1 Incubate (24h) for Adherence seed_cells->incubate1 add_compound Add Serial Dilutions of This compound incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) (Formation of Formazan) add_mtt->incubate3 add_solvent Add Solubilizing Agent (e.g., DMSO) incubate3->add_solvent read_plate Measure Absorbance (e.g., 570 nm) add_solvent->read_plate analyze Calculate Cell Viability and Determine IC50 read_plate->analyze end End analyze->end

Caption: Standard experimental workflow for determining cytotoxicity using the MTT assay.

Conclusion

This compound presents a pharmacological profile distinct from its more common trans isomer, characterized primarily by its significantly higher toxicity. While this property limits its direct application in many industries, its potent bioactivity, including antimicrobial and potential modulatory effects on key signaling pathways, makes it a compound of interest for targeted therapeutic research. Further investigation, employing rigorous isomer-specific protocols, is necessary to fully elucidate its mechanisms of action and explore any potential for drug development, where its potency might be harnessed in a controlled and beneficial manner. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding of this unique natural compound.

References

An In-depth Technical Guide to the Stereochemistry and Isomeric Purity of Anethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethole, a phenylpropanoid widely used in the flavor, fragrance, and pharmaceutical industries, possesses a stereocenter that gives rise to two geometric isomers: (E)-anethole and (Z)-anethole. The isomeric composition of anethole is a critical quality attribute, as the two isomers exhibit different sensory properties and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of anethole, details its isomeric purity from both natural and synthetic sources, and presents detailed experimental protocols for the analytical determination of its isomeric composition.

Introduction to the Stereochemistry of Anethole

Anethole, chemically known as 1-methoxy-4-(1-propenyl)benzene, is an organic compound that exists as two geometric isomers due to the presence of a carbon-carbon double bond in the propenyl side chain.[1][2] These isomers are designated as (E)-anethole (trans-anethole) and (Z)-anethole (cis-anethole). The spatial arrangement of the substituents around the double bond defines the isomeric form.

  • (E) -Anethole (trans-anethole) : The higher priority groups (the methyl group and the anisyl group) are on opposite sides of the double bond. This is the more stable and thermodynamically favored isomer.[1][3] It is characterized by a sweet, anise-like flavor and is the commercially preferred form.[2][4]

  • (Z) -Anethole (this compound) : The higher priority groups are on the same side of the double bond. This isomer is less stable and possesses a less desirable flavor profile.[4] Notably, (Z)-anethole is reported to be significantly more toxic than the (E)-isomer.[4]

The structural differences between the two isomers are illustrated below:

G cluster_E (E)-Anethole (trans) cluster_Z (Z)-Anethole (cis) E_img Z_img

Caption: Chemical structures of (E)-anethole and (Z)-anethole.

Isomeric Purity of Anethole

The isomeric purity of anethole, specifically the ratio of the (E)- to (Z)-isomer, is a critical parameter for its use in various applications.

Natural Sources

Anethole is a major constituent of several essential oils. In its natural state, the (E)-isomer is predominantly found.[5] The isomeric composition can vary depending on the plant source, geographical origin, and extraction method.

Natural SourcePlant SpeciesTypical (E)-Anethole ContentReference
AnisePimpinella anisum80-95%[1][3]
Star AniseIllicium verum>90%[3]
FennelFoeniculum vulgare50-80%[1][3]
Synthetic Routes and Isomeric Control

Anethole can be synthesized through various chemical routes. The choice of synthetic method can influence the resulting isomeric purity.

  • Isomerization of Estragole: A common industrial method involves the isomerization of estragole (a positional isomer of anethole) using a basic catalyst. This process typically yields a high percentage of the more stable (E)-anethole, with purities reported to be up to 96%.[6]

  • Dehydration of p-methoxyphenylpropanol: Another synthetic approach is the dehydration of p-methoxyphenylpropanol.[7]

  • Friedel-Crafts Acylation of Anisole: Anisole can be reacted with propionyl chloride via a Friedel-Crafts acylation, followed by reduction and dehydration to produce anethole.[8][9] Purification by rectification can yield (E)-anethole with a purity of over 99.5%.[9]

  • Condensation of Anisole with Propionaldehyde: This process involves the condensation of anisole with propionaldehyde, followed by splitting of the resulting condensation product to yield anethole.[10]

The isomerization of (E)-anethole to (Z)-anethole can be induced by photochemical methods, for example, through a photocatalytic reaction using a photosensitizer and light irradiation.[11][12]

Isomerization E_Anethole (E)-Anethole Photosensitizer Photosensitizer + Light E_Anethole->Photosensitizer Isomerization Z_Anethole (Z)-Anethole Photosensitizer->Z_Anethole Base_Catalyst Base Catalyst Base_Catalyst->E_Anethole Estragole Estragole Estragole->Base_Catalyst

Caption: Simplified pathways for anethole synthesis and isomerization.

Experimental Protocols for Isomeric Purity Determination

Several analytical techniques are employed for the separation and quantification of anethole isomers. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of volatile compounds like anethole and is well-suited for separating its geometric isomers.

Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A fused-silica capillary column is typically used. For example, an Agilent 190914S HP-5MS (30 m x 250 µm ID, 0.25 µm film thickness) consisting of Crossbond (5% diphenyl, 95% dimethyl polysiloxane) has been reported.[13]

Typical GC-FID/MS Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-2.0 mL/min).[13][14]

  • Injector Temperature: 250-280°C.[13][14]

  • Oven Temperature Program: An initial temperature of 50°C held for a few minutes, followed by a temperature ramp (e.g., 5-20°C/min) to a final temperature of around 300°C.[13][15]

  • Detector Temperature (FID): 250°C.[14]

  • MS Ion Source Temperature: 150-220°C.[13][15]

  • Ionization Voltage (MS): 70 eV.[15]

Sample Preparation:

  • Essential oils and other liquid samples are typically diluted in a suitable solvent (e.g., ethanol, methanol) before injection.

  • For solid samples, extraction with an appropriate solvent may be necessary.

Data Analysis:

  • The percentage of each isomer is determined by the relative peak area in the chromatogram.

  • Identification of the isomers can be confirmed by comparing their retention times with those of certified reference standards and by their mass spectra if using a GC-MS system.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the quantification of anethole isomers, particularly in complex matrices like beverages and biological samples.[16][17]

Instrumentation:

  • HPLC System: With a UV-Vis detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., Hypersil ODS Thermo, 150 mm x 2.1 mm x 3.0 µm).[17]

Typical HPLC-UV Conditions:

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20 or 85:15, v/v) with isocratic elution.[16][17]

  • Flow Rate: 0.2 mL/min.[17]

  • Detection Wavelength: 257-259 nm.[16][18]

  • Column Temperature: Ambient.

Sample Preparation:

  • Samples may require extraction and purification, for instance, using solid-phase extraction (SPE) for complex matrices.

  • Filtration of the sample solution before injection is recommended.

Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte with a calibration curve constructed from standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) spectroscopy can be used for the quantification of anethole in essential oils.[19]

Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

  • The essential oil is dissolved in a deuterated solvent (e.g., CDCl₃).

Data Analysis:

  • The concentration of anethole can be determined by integrating the characteristic signals of the protons in the ¹H-NMR spectrum and comparing them to an internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Quantification cluster_data Data Analysis Sample Anethole-containing Sample Dilution Dilution/Extraction Sample->Dilution Filtration Filtration Dilution->Filtration NMR Nuclear Magnetic Resonance (NMR) Dilution->NMR GC Gas Chromatography (GC) Filtration->GC HPLC High-Performance Liquid Chromatography (HPLC) Filtration->HPLC FID_MS FID / MS GC->FID_MS UV_Vis UV-Vis HPLC->UV_Vis NMR_Spec NMR Spectroscopy NMR->NMR_Spec Data Isomeric Purity Quantification FID_MS->Data UV_Vis->Data NMR_Spec->Data

Caption: A generalized workflow for the determination of anethole's isomeric purity.

Conclusion

The stereochemistry and isomeric purity of anethole are of paramount importance in ensuring the quality, efficacy, and safety of products in which it is used. The predominance of the (E)-isomer in both natural and synthetic anethole is a key characteristic. A thorough understanding of the analytical methodologies available for the determination of isomeric purity, such as GC, HPLC, and NMR, is essential for researchers, scientists, and drug development professionals. The detailed protocols provided in this guide serve as a valuable resource for the accurate and reliable characterization of anethole.

References

A Technical Guide to the Solubility of cis-Anethole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of cis-anethole, the (Z)-isomer of 1-methoxy-4-(prop-1-en-1-yl)benzene. While its counterpart, trans-anethole, is more prevalent and widely studied, understanding the solubility of the cis-isomer is crucial for applications in chemical synthesis, formulation, and analytical chemistry. This document compiles available quantitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the workflow for scientific clarity.

Quantitative Solubility Data for this compound

Quantitative solubility data for this compound in a broad range of organic solvents is limited in publicly available literature. Most studies focus on the more common trans-isomer. However, data in several key solvents has been reported. The following table summarizes the available quantitative solubility information.

SolventSolubilityConcentration (mM)Temperature
Dimethyl Sulfoxide (DMSO)30 mg/mL202.42 mMNot Specified
Ethanol30 mg/mL202.42 mMNot Specified
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL67.47 mMNot Specified
Water148.2 mg/L1.00 mM25 °C

Qualitative Solubility Observations:

  • This compound is described as being soluble in 8 volumes of 80% ethanol and 1 volume of 90% ethanol[1].

  • It is generally considered to be less soluble in water than in ethanol[2][3].

  • Multiple sources describe it as "practically soluble in most organic solvents" but "almost immiscible" or "insoluble" in water[1][4][5].

  • A theoretical study predicted a solubility order of ethanol > methanol > water.

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol details the Isothermal Equilibrium Shake-Flask Method , a gold-standard technique for determining the thermodynamic solubility of a solid compound in a solvent[2][6]. This method ensures that the solution has reached a true equilibrium with the excess solid, providing a reliable and reproducible measurement.

2.1. Principle An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated in a sealed container at a constant temperature for a prolonged period to allow the system to reach thermodynamic equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method.

2.2. Materials and Equipment

  • Solute: High-purity this compound (>95%)

  • Solvents: HPLC-grade or equivalent purity organic solvents of interest

  • Equipment:

    • Analytical balance (±0.1 mg precision)

    • Glass vials or flasks with airtight screw caps (e.g., 4-20 mL)

    • Thermostatic orbital shaker or water bath with agitation capabilities

    • Calibrated thermometer or temperature probe

    • Centrifuge for phase separation

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or appropriate material)

    • Volumetric flasks and pipettes for dilutions

    • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, UV-Vis Spectrophotometer)

2.3. Step-by-Step Procedure

  • Preparation of Test Samples:

    • Add an excess amount of solid this compound to a series of vials. An amount sufficient to remain as visible solid after equilibration is required[6].

    • Accurately pipette a pre-defined volume (e.g., 2-5 mL) of the desired organic solvent into each vial.

    • Securely seal the vials to prevent solvent evaporation. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the sealed vials in the thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

    • Agitate the vials continuously for a predetermined equilibration period. This time can range from 24 to 72 hours, which should be sufficient to ensure equilibrium is reached[2][6][7]. The time required should be determined by taking measurements at different intervals (e.g., 24, 48, 72 hours) until the measured concentration remains constant[2].

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to sediment.

    • To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes)[1].

    • Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any remaining microscopic particles[2].

  • Quantification:

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

    • For HPLC: A common method involves a C18 column with a mobile phase such as methanol/water and UV detection around 253-257 nm[8][9].

    • For GC: Analysis can be performed using a standard capillary column (e.g., DB-5) with FID detection.

2.4. Data Analysis

  • Construct a calibration curve by plotting the analytical response versus the concentration of known standards of this compound.

  • Use the regression equation from the calibration curve to calculate the concentration of this compound in the diluted samples.

  • Multiply the result by the dilution factor to determine the final solubility concentration in the original saturated solution.

  • Express the solubility in desired units (e.g., mg/mL, g/100 g solvent, mole fraction).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Equilibrium Shake-Flask method for determining solubility.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification A Add Excess this compound to Vial B Add Known Volume of Organic Solvent A->B C Seal Vial Tightly B->C D Agitate at Constant Temperature (24-72h) C->D E Centrifuge Sample D->E F Filter Supernatant (0.22 µm Syringe Filter) E->F G Prepare Serial Dilutions of Saturated Solution F->G H Analyze via HPLC, GC, or UV-Vis G->H I Calculate Concentration using Calibration Curve H->I J Final Solubility Data (mg/mL, mol/L, etc.) I->J

Caption: Workflow for solubility determination via the shake-flask method.

References

An In-Depth Technical Guide to the Health and Safety of cis-Anethole Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data currently available for cis-anethole. It is intended to be a resource for researchers, scientists, and professionals in drug development who may be working with this compound. This document summarizes key toxicological data, outlines common experimental methodologies, and visualizes relevant biological pathways to facilitate a thorough understanding of the potential risks associated with this compound exposure.

Chemical and Physical Properties

This compound, also known as (Z)-anethole, is the cis-isomer of 1-methoxy-4-(prop-1-en-1-yl)benzene. It is a naturally occurring phenylpropene found in the essential oils of various plants, although it is typically present in much lower concentrations than its geometric isomer, trans-anethole.

PropertyValueReference
CAS Number 25679-28-1[1]
Molecular Formula C10H12O[2]
Molecular Weight 148.20 g/mol [3]
Appearance Colorless to off-white oil/liquid[2]
Boiling Point 234-237 °C[2]
Melting Point 20-21 °C[2]
Density 0.988 g/mL at 25 °C[2]
Solubility Insoluble in water; soluble in ethanol and DMSO[2]

Toxicological Data

A critical aspect of the safety profile of anethole is the significant difference in toxicity between its cis and trans isomers. Multiple sources indicate that this compound is substantially more toxic than trans-anethole.[4]

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single, short-term exposure.[5] The median lethal dose (LD50) is a common metric from these studies.

SpeciesRouteLD50Reference
Anethole (isomer unspecified)
Guinea PigOral2160 mg/kg[2]
MouseOral3050 mg/kg[2]
MouseIntraperitoneal593 mg/kg[2]
RabbitDermal>5000 mg/kg[2]
trans-Anethole
RatOral>2000 mg/kg[6]
RabbitDermal>4900 mg/kg[6]
RatInhalation (4h)>5.1 mg/L[6]
This compound
RatOral93 mg/kg [2]

Note: The significantly lower LD50 for this compound highlights its higher acute toxicity compared to the trans-isomer and unspecified mixtures.

Repeated-Dose and Chronic Toxicity

Repeated-dose toxicity studies evaluate the effects of a substance over a longer period, providing insight into target organs and the potential for cumulative effects.[7] A key endpoint from these studies is the No-Observed-Adverse-Effect Level (NOAEL).[8] Most long-term studies have focused on trans-anethole due to its prevalence.

Study TypeSpeciesNOAEL (trans-anethole)Key FindingsReference
90-Day OralRat0.1% in dietDose-related hepatic cell edema and degeneration at 0.3% and higher. Similar changes for cis-isomer at 0.03% and higher.[2]
DevelopmentalRat35 mg/kg/dayBased on decreases in maternal body weight and food consumption.[6]
Chronic/CarcinogenicityRat121 mg/kg/dayIncreased incidence of hepatic lesions at higher doses in female rats.[9][10]

This compound was noted to cause similar hepatic changes to the trans-isomer but at a lower concentration (0.03% in the diet compared to 0.3%).[2]

Genotoxicity and Carcinogenicity

Genotoxicity assays assess the ability of a substance to damage genetic material.[11] trans-Anethole is generally considered non-genotoxic.[6][12] In a chronic feeding study, trans-anethole was not considered to pose a significant carcinogenic risk to humans.[9] However, it is classified as a questionable carcinogen with some experimental tumorigenic data.[2]

Regulatory Status and Exposure Limits

trans-Anethole is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a flavoring agent.[6][12] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) for trans-anethole.

Regulatory BodySubstanceADICommentsReference
JECFAtrans-Anethole0-2 mg/kg bwNo safety concern at current levels of intake when used as a flavouring agent.[13]

There is no specific ADI established for this compound. Given its higher toxicity, exposure should be minimized.

Metabolism

The metabolism of trans-anethole has been studied in rats and mice and is understood to proceed through three primary pathways.[14][15][16] It is presumed that this compound follows similar metabolic routes, with epoxidation of the side-chain being a key step.[17]

  • O-demethylation: Removal of the methyl group from the methoxy moiety.

  • Side-chain ω-oxidation: Oxidation of the terminal methyl group of the propenyl side chain.

  • Side-chain epoxidation: Formation of an epoxide across the double bond of the propenyl side chain.

These initial transformations are followed by secondary metabolic steps, including hydration and conjugation with sulfate, glucuronic acid, glycine, and glutathione, to facilitate excretion.[14]

anethole_metabolism anethole This compound demethylation O-Demethylation anethole->demethylation oxidation Side-Chain ω-Oxidation anethole->oxidation epoxidation Side-Chain Epoxidation anethole->epoxidation metabolites1 p-Hydroxypropenylbenzene Metabolites demethylation->metabolites1 metabolites2 Cinnamic Acid Derivatives oxidation->metabolites2 epoxide Anethole Epoxide epoxidation->epoxide conjugates Conjugated Metabolites (Glucuronides, Sulfates, etc.) metabolites1->conjugates metabolites2->conjugates diol Anethole Diol epoxide->diol diol->conjugates excretion Excretion conjugates->excretion

Metabolic pathways of anethole.

Signaling Pathways

Anethole has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. These studies have primarily utilized trans-anethole, but the findings provide a valuable framework for understanding the potential mechanisms of action for this compound.

  • NF-κB Pathway: Anethole has been demonstrated to be a potent inhibitor of TNF-induced NF-κB activation.[18][19] This is a critical pathway in the inflammatory response.

  • MAPKinase Pathway: Anethole can inhibit the activation of MAPKinases such as ERK1/2, p38, and JNK.[3]

  • Wnt/β-catenin Pathway: Inhibition of this pathway by anethole has been observed in cancer cell lines.[3]

  • mTOR/PPARγ Axis: Anethole is involved in the regulation of lipid metabolism through this signaling pathway.

signaling_pathways cluster_inflammation Inflammation cluster_proliferation Cell Proliferation TNF-α TNF-α NF-κB NF-κB TNF-α->NF-κB activates Inflammatory Response Inflammatory Response NF-κB->Inflammatory Response Growth Factors Growth Factors MAPKinases MAPKinases (ERK, p38, JNK) Growth Factors->MAPKinases Proliferation Cell Proliferation MAPKinases->Proliferation Wnt Wnt/β-catenin Wnt->Proliferation cis_Anethole This compound cis_Anethole->NF-κB inhibits cis_Anethole->MAPKinases inhibits cis_Anethole->Wnt inhibits

Modulation of signaling pathways by anethole.

Experimental Protocols

This section provides an overview of the methodologies typically employed in the toxicological assessment of substances like this compound.

Acute Oral Toxicity Study (LD50)

This type of study is generally conducted in accordance with guidelines such as OECD 401.[20]

  • Test System: Typically, Sprague-Dawley rats or CD-1 mice are used.[21]

  • Administration: The test substance is administered by oral gavage.[22]

  • Dose Levels: A range of doses is used to determine the dose that is lethal to 50% of the test population.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days.[20]

  • Pathology: Gross necropsy is performed on all animals at the end of the study.

In Vitro Metabolism Assay

In vitro metabolism studies using liver microsomes are a common method to investigate the metabolic fate of a compound.[23][24]

  • Test System: Liver microsomes from relevant species (e.g., rat, mouse, human) are used.[23]

  • Incubation: The test compound is incubated with the microsomes in the presence of cofactors such as NADPH.[25]

  • Time Points: Samples are taken at various time points to measure the disappearance of the parent compound.[25]

  • Analysis: The concentration of the parent compound and the formation of metabolites are typically quantified using analytical techniques like HPLC-MS/MS.[17][26]

experimental_workflow cluster_in_vivo In Vivo Toxicity Testing cluster_in_vitro In Vitro Metabolism animal_model Animal Model (e.g., Rat, Mouse) dose_admin Dose Administration (e.g., Oral Gavage) animal_model->dose_admin observation Clinical Observation & Body Weight dose_admin->observation pathology Gross & Histopathology observation->pathology data_integration Data Integration & Risk Assessment pathology->data_integration microsomes Liver Microsomes incubation Incubation with This compound & Cofactors microsomes->incubation sampling Time-Point Sampling incubation->sampling analysis LC-MS/MS Analysis sampling->analysis analysis->data_integration

General experimental workflow for safety assessment.

Conclusion

The available data clearly indicate that this compound possesses a significantly higher degree of acute toxicity than its trans-isomer. While much of the detailed toxicological and mechanistic data has been generated for trans-anethole, it provides a crucial foundation for the safety assessment of this compound. The primary target organ for toxicity appears to be the liver, and the mechanism of action likely involves the modulation of key signaling pathways related to inflammation and cell fate. Researchers and drug development professionals should handle this compound with appropriate caution, being mindful of its toxic potential, and consider its metabolic fate and impact on cellular signaling in any experimental design or risk assessment. Further research is warranted to establish a specific NOAEL and ADI for this compound and to fully elucidate the comparative metabolism and toxicokinetics of the anethole isomers.

References

Methodological & Application

Synthetic Routes for High-Purity cis-Anethole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and purification of high-purity cis-anethole. Due to the thermodynamic stability and prevalence of trans-anethole, direct synthesis of the cis-isomer in high purity is not commonly pursued. The primary route to obtaining high-purity this compound involves the isomerization of the readily available trans-anethole, followed by a challenging purification process. This guide outlines two primary methods for the isomerization of trans-anethole to produce a mixture enriched in the cis-isomer: photocatalytic isomerization and acid-catalyzed isomerization. Furthermore, it details potential purification protocols, including fractional distillation and preparative gas chromatography, to isolate this compound from the resulting isomeric mixture. Quantitative data from the literature is presented to allow for a comparison of the described methods.

Introduction

Anethole, a phenylpropene, is an aromatic compound widely used in the flavor, fragrance, and pharmaceutical industries. It exists as two geometric isomers: cis-(Z) and trans-(E). The trans-isomer is the major component of several essential oils, such as anise and fennel, and is valued for its characteristic sweet, licorice-like flavor and aroma. In contrast, this compound is known to be significantly more toxic and possesses an unpleasant taste and odor.[1][2] Consequently, most synthetic and purification efforts are directed towards producing high-purity trans-anethole.

However, the availability of high-purity this compound is crucial for toxicological studies, analytical standard development, and research into the specific biological activities of this isomer. This guide provides a comprehensive overview of the methods to generate and isolate high-purity this compound. The primary strategy involves the conversion of the thermodynamically stable trans-isomer into the cis-isomer, followed by purification.

Isomerization of trans-Anethole to this compound

The generation of this compound is most effectively achieved through the isomerization of trans-anethole. This can be induced by photochemical methods or acid catalysis.

Photocatalytic Isomerization

Photocatalytic isomerization offers a highly selective method for converting (E)-anethole to (Z)-anethole. The use of an appropriate photosensitizer allows for the efficient formation of the cis-isomer under mild conditions.

This protocol is adapted from a study by Isert et al. (2022).[3]

Materials:

  • (E)-anethole

  • Iridium-based photosensitizer (e.g., Ir(p-tBu-ppy)₃)

  • Methanol (CH₃OH)

  • Nitrogen (N₂) gas

  • Reaction tube suitable for photochemistry

  • Photoreactor with a 400 nm light source

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Degas the methanol by placing it in an ultrasonic bath for 10 minutes, followed by bubbling with N₂ for an additional 10 minutes while stirring.

  • Under a nitrogen atmosphere, add the (E)-anethole and the iridium-based photosensitizer to the degassed methanol in the reaction tube.

  • Seal the reaction tube and place it in the photoreactor.

  • Irradiate the mixture with a 400 nm light source at 28 °C overnight with continuous stirring.

  • After the reaction is complete, the solvent can be removed under reduced pressure.

  • The ratio of (Z)- to (E)-anethole in the crude product can be determined by ¹H NMR spectroscopy.[3]

Acid-Catalyzed Isomerization

Solid acid catalysts, such as zeolites, can induce the isomerization of trans-anethole to this compound. This method also tends to produce dimerization byproducts.

This protocol is based on the findings of Castro et al.[2][4]

Materials:

  • trans-Anethole

  • Dealuminated HY zeolite

  • Anhydrous solvent (e.g., toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for filtration and solvent removal

Procedure:

  • Activate the HY zeolite by heating under vacuum to remove any adsorbed water.

  • In a round-bottom flask, dissolve trans-anethole in the anhydrous solvent.

  • Add the activated HY zeolite to the solution.

  • Heat the mixture to the desired temperature (e.g., 60 °C) with vigorous stirring for a set period (e.g., 5 hours).

  • After the reaction, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the zeolite catalyst.

  • Wash the recovered catalyst with fresh solvent to recover any adsorbed products.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • The resulting crude product, containing this compound, unreacted trans-anethole, and dimerization products, can be analyzed by GC-MS.[2][4]

Purification of this compound

The separation of cis- and trans-anethole is challenging due to their similar physical properties, particularly their close boiling points. While chromatographic separation on standard normal or reversed-phase media has been reported as difficult[3], fractional distillation and preparative gas chromatography are potential methods for isolating this compound.

Fractional Distillation

Fractional distillation under reduced pressure can be employed to separate the cis- and trans-isomers. This method requires a distillation column with high theoretical plate efficiency.

Apparatus:

  • Round-bottom flask

  • Vigreux or packed fractional distillation column

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle with a stirrer

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude isomeric mixture into the round-bottom flask with a stir bar.

  • Apply a vacuum to the system and gradually heat the flask.

  • Carefully monitor the temperature at the distillation head.

  • Collect the initial fractions, which will be enriched in the lower-boiling isomer. The boiling point of this compound is slightly lower than that of trans-anethole.

  • Analyze the collected fractions by GC-FID or ¹H NMR to determine the isomeric ratio.[5]

  • Combine the fractions with the highest this compound content.

Preparative Gas Chromatography (GC)

Preparative GC is a powerful technique for separating volatile compounds with close boiling points and can be applied to the purification of this compound.

Instrumentation:

  • Gas chromatograph equipped with a preparative-scale column

  • Injector suitable for larger volumes

  • Fraction collector at the column outlet

Procedure:

  • Select a preparative GC column with a stationary phase that provides good selectivity for geometric isomers (e.g., a polar or liquid crystalline phase).

  • Optimize the separation parameters (e.g., oven temperature program, carrier gas flow rate) on an analytical scale first.

  • Inject the crude isomeric mixture onto the preparative GC column.

  • Collect the eluting fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions using analytical GC-FID or ¹H NMR.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for the described methods for generating and isolating this compound.

MethodStarting MaterialKey Reagents/ConditionsProduct Ratio/YieldPurity of this compoundReference
Isomerization
Photocatalytic Isomerization(E)-anetholeIr(p-tBu-ppy)₃, CH₃OH, 400 nm light, 28 °C(Z)-/(E)-anethole ratio of 90:10Not isolated[3]
Acid-Catalyzed Isomerizationtrans-AnetholeHY zeolite, 60 °C, 5 h~2% this compound, with dimers and unreacted trans-anetholeNot isolated[2][4]
Purification
Fractional DistillationMixture of cis-/trans-anetholeVacuumData not availableData not available-
Preparative GCMixture of cis-/trans-anetholeSpecific column and conditionsData not availableData not available-

Visualizations

Logical Workflow for this compound Production

G start Start: Commercially Available trans-Anethole isomerization Isomerization start->isomerization photo Photocatalytic (e.g., Ir catalyst, 400 nm light) isomerization->photo Method 1 acid Acid-Catalyzed (e.g., HY Zeolite) isomerization->acid Method 2 mixture Crude Mixture (cis- and trans-anethole, +/- byproducts) photo->mixture acid->mixture purification Purification mixture->purification distillation Fractional Distillation purification->distillation Option A prep_gc Preparative GC purification->prep_gc Option B analysis Purity Analysis (GC-FID, NMR) distillation->analysis prep_gc->analysis final_product High-Purity This compound analysis->final_product

Caption: Workflow for the production and purification of high-purity this compound.

Photocatalytic Isomerization of trans-Anethole

G PS Photosensitizer (PS) (e.g., Ir(p-tBu-ppy)₃) PS_excited Excited Photosensitizer (PS*) PS->PS_excited 1. Light Absorption light Light (hν) 400 nm trans_triplet trans-Anethole (Triplet State) PS_excited->trans_triplet 2. Energy Transfer trans_anethole trans-Anethole (Ground State) rotation Rotation around C=C bond trans_triplet->rotation rotation->trans_anethole 3. Relaxation cis_anethole This compound (Ground State) rotation->cis_anethole 3. Relaxation

Caption: Simplified signaling pathway for photocatalytic isomerization.

References

Application Notes & Protocols: Extraction and Isolation of cis-Anethole from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anethole, a phenylpropene, is a major aromatic compound found in the essential oils of several plants, including anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare). It exists as two geometric isomers: trans-anethole and cis-anethole. Trans-anethole is the predominant and commercially valuable isomer, known for its characteristic sweet, licorice-like flavor and aroma. In contrast, this compound is typically present in much lower concentrations and is considered more toxic, possessing an unpleasant scent.[1][2][3][4] The separation of these isomers is challenging due to their similar boiling points.[5] These application notes provide a detailed protocol for the extraction of anethole-rich essential oil and the subsequent isolation of this compound for research purposes.

Data Presentation

Table 1: Comparison of Extraction Methods for Anethole-Rich Essential Oils

Extraction MethodPlant SourceKey ParametersAnethole Content (% of Essential Oil)This compound Content (% of Total Anethole)Reference
HydrodistillationAnise6 hours~88-97% (trans)Not specified[6]
Solvent Extraction (n-hexane)Star Anise3 days maceration~88% (trans)Identified[6]
Microwave-Assisted Extraction (MAE)Star Anise35 min, 80% radiation~94% (trans)Not specified[6]
Supercritical CO2 Extraction (SFE)Aniseed30°C, 80-180 bar~90% (total anethole)Not specified[1]

Table 2: Physical Properties of Anethole Isomers

Propertytrans-AnetholeThis compoundReference
Boiling Point234-237 °CSimilar to trans-isomer[5]
Melting Point21-22 °CLiquid at room temperature[7]
Toxicity (LD50, rats)2090 mg/kg10-15 times more toxic than trans-isomer[4]

Experimental Protocols

Protocol 1: Extraction of Anethole-Rich Essential Oil via Solvent Extraction

This protocol describes a method for obtaining an essential oil fraction containing both trans- and this compound, with solvent extraction noted to yield detectable amounts of the cis-isomer.[6]

Materials and Equipment:

  • Dried and ground plant material (e.g., star anise fruits)

  • n-hexane (analytical grade)

  • Large glass container with a lid

  • Magnetic stirrer and stir bar

  • Filter paper and funnel

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Weigh 500 g of dried and ground star anise fruits and place them into a large glass container.

  • Add 750 mL of n-hexane to the container, ensuring the plant material is fully submerged.

  • Seal the container and place it on a magnetic stirrer. Macerate the mixture at room temperature for 3 days with continuous stirring.

  • After 3 days, filter the mixture through filter paper to separate the plant material from the solvent extract.

  • Repeat the extraction process on the plant residue two more times with fresh n-hexane to ensure complete extraction.

  • Combine all the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the n-hexane.

  • The resulting essential oil should be collected and stored in a sealed, airtight glass vial at 4°C in the dark to prevent isomerization of trans-anethole to this compound, which can be induced by UV radiation or acidic conditions.[1]

Protocol 2: Isolation of this compound by Fractional Distillation

Due to the close boiling points of the anethole isomers, fractional distillation is required for their separation. This process must be conducted carefully to achieve enrichment of the this compound fraction.

Materials and Equipment:

  • Anethole-rich essential oil (from Protocol 1)

  • Fractional distillation apparatus (including a distilling flask, fractionating column, condenser, receiving flasks, and thermometer)

  • Heating mantle

  • Vacuum pump (optional, for vacuum fractional distillation)

  • Glass wool or other packing material for the column

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. If using a packed column, ensure the packing material is evenly distributed.

  • Place the anethole-rich essential oil into the distilling flask.

  • Insulate the fractionating column with glass wool and aluminum foil to maintain a proper temperature gradient.

  • Begin heating the distilling flask gently. The goal is to establish a gradual temperature gradient up the column.

  • Monitor the temperature at the top of the column. The vapor temperature should rise and then stabilize as the first fraction begins to distill.

  • Collect the distillate in separate fractions based on the distillation temperature. Since cis- and trans-anethole have very similar boiling points, the separation will not be sharp. The initial fractions are likely to be enriched in other more volatile compounds.

  • Carefully collect the fractions that distill over a narrow temperature range corresponding to the boiling point of anethole. It is expected that the fractions will contain a mixture of both isomers.

  • Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) (as described in Protocol 3) to determine the ratio of cis- to trans-anethole.

  • Fractions with the highest enrichment of this compound can be combined for further purification if necessary, potentially through preparative chromatography.

Protocol 3: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating and quantifying the components of essential oils, including the isomers of anethole.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5)

  • Helium (carrier gas)

  • Hexane (for sample dilution)

  • Microsyringe

  • Standards of trans-anethole and, if available, this compound

Procedure:

  • Sample Preparation: Dilute the essential oil fractions obtained from Protocol 2 in hexane (e.g., 1:100 v/v).

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 40°C) for a few minutes, then ramp up at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 280°C) and hold for a period. This program should be optimized to achieve good separation of the anethole isomers.

    • MS Transfer Line Temperature: 300°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: m/z 40-350.

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

  • Data Analysis:

    • Identify the peaks for cis- and trans-anethole based on their retention times and mass spectra. The mass spectra of the two isomers are distinct.[8]

    • Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram. The percentage of each isomer can be calculated from the relative peak areas.

Visualizations

experimental_workflow plant_material Plant Material (e.g., Star Anise) solvent_extraction Solvent Extraction (n-hexane) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration essential_oil Anethole-Rich Essential Oil concentration->essential_oil fractional_distillation Fractional Distillation essential_oil->fractional_distillation fractions Collected Fractions fractional_distillation->fractions gcms_analysis GC-MS Analysis fractions->gcms_analysis cis_anethole Isolated this compound Enriched Fraction gcms_analysis->cis_anethole trans_anethole trans-Anethole Fractions gcms_analysis->trans_anethole

Caption: Experimental workflow for the extraction and isolation of this compound.

References

Application Note: Quantification of cis-Anethole in Plant Extracts Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anethole is a widely occurring phenylpropanoid known for its characteristic licorice flavor and various pharmacological activities. It exists as two geometric isomers: trans-anethole and cis-anethole. While trans-anethole is the predominant and more stable isomer found in essential oils of plants like anise (Pimpinella anisum) and fennel (Foeniculum vulgare), the quantification of the cis-isomer is also crucial for quality control and pharmacological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like anethole in complex plant matrices.[1][2] This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated GC-MS method.

Principle

This method utilizes Gas Chromatography (GC) to separate volatile compounds from a plant extract based on their boiling points and interaction with a stationary phase. The separated compounds then enter a Mass Spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This process provides a unique mass spectrum for each compound, allowing for definitive identification. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of this compound in the sample to this curve.

Experimental Protocols

Apparatus and Materials
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector, a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), and a mass selective detector.[3][4]

  • Ultrasonic Bath: For sample extraction.

  • Rotary Evaporator: For solvent removal.

  • Analytical Balance, Vortex Mixer, Centrifuge.

  • Syringes and Vials: For sample injection and storage.

  • Reagents and Standards:

    • This compound analytical standard (≥99% purity).

    • Hexane or Methanol (HPLC or GC grade).[5]

    • Anhydrous Sodium Sulfate.

    • Helium (carrier gas, 99.999% purity).

Sample Preparation: Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction is an efficient method for extracting bioactive compounds from plant materials.[6][7][8]

  • Grinding: Dry the plant material (e.g., seeds, leaves) at 40°C until constant weight and grind into a fine powder (e.g., 18 mesh).[6]

  • Extraction: Accurately weigh 10 g of the powdered plant material into a flask. Add 100 mL of methanol.[5]

  • Sonication: Place the flask in an ultrasonic bath and sonicate at 50°C for 60 minutes.[5]

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent using a rotary evaporator under reduced pressure.

  • Reconstitution: Reconstitute the obtained residue in 10 mL of hexane or methanol.[5]

  • Drying & Storage: Pass the final extract through a small column of anhydrous sodium sulfate to remove any residual water. Transfer the extract into a GC vial for analysis.

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. A typical concentration range is 0.1 to 50 µg/mL.[3][4][9]

GC-MS Analysis Protocol

The following table outlines the recommended operating conditions for the GC-MS system. These parameters may require optimization based on the specific instrument and column used.[9][10]

ParameterCondition
Gas Chromatograph
ColumnHP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3][4]
Carrier GasHelium, constant flow rate of 1.0 mL/min[2][9]
Injector Temperature250°C[2][9]
Injection Volume1 µL[9][10]
Injection ModeSplit (Split ratio 50:1 or 25:1)[9]
Oven Temperature ProgramInitial 50°C for 3 min, ramp at 5°C/min to 300°C, hold for 5 min[10]
Mass Spectrometer
Ion Source Temperature230°C
Transfer Line Temperature280°C[9]
Ionization ModeElectron Ionization (EI) at 70 eV[11]
Scan ModeSelected Ion Monitoring (SIM) for quantification or Full Scan (50-550 amu) for identification
Quantifier Ion (m/z)148 (Molecular Ion)[12][13]
Qualifier Ions (m/z)133, 117, 105

Method Validation

To ensure the reliability of the results, the analytical method must be validated according to ICH guidelines.[9][14][15]

  • Linearity: Analyze the standard solutions at five different concentrations in triplicate. Plot the peak area against concentration and determine the coefficient of determination (R²), which should be ≥ 0.998.[9][14][15]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve. For example, LOD and LOQ values for trans-anethole have been reported as low as 0.05 µg/g and 0.15 µg/g, respectively.[3][4]

  • Precision: Assessed by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 15%.[9][14]

  • Accuracy: Determined by performing recovery studies on spiked samples. The recovery should be within 80-120%.[9][14]

Data Presentation

Quantitative data from method validation and sample analysis should be summarized in clear, structured tables.

Table 1: Method Validation Summary

ParameterResult
Linearity Range (µg/mL)0.10 - 50.0
Correlation Coefficient (R²)≥ 0.999[15]
LOD (µg/mL)0.05
LOQ (µg/mL)0.15
Accuracy (% Recovery)98.3 – 101.6%[15]
Intra-day Precision (RSD%)≤ 2.5%[15]
Inter-day Precision (RSD%)≤ 3.0%

Table 2: Quantification of this compound in Plant Extracts

Sample IDPlant SourceThis compound Concentration (mg/g of dry weight)RSD (%) (n=3)
EXT-001P. anisum0.852.1
EXT-002F. vulgare0.522.8
EXT-003I. verum0.213.5

Visualizations

Diagrams are provided to illustrate the experimental workflow and the logical relationships within the method validation process.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification p1 Plant Material p2 Grinding p1->p2 p3 Ultrasound-Assisted Extraction p2->p3 p4 Filtration & Concentration p3->p4 p5 Reconstitution in Solvent p4->p5 a1 GC-MS Injection p5->a1 a2 Data Acquisition (Scan/SIM) a1->a2 a3 Peak Integration a2->a3 q2 Concentration Calculation a3->q2 q1 Calibration Curve Generation q1->q2

Caption: Experimental workflow for this compound quantification.

G cluster_quantitative Quantitative Tests cluster_sensitivity Sensitivity center Method Validation (ICH) linearity Linearity & Range center->linearity accuracy Accuracy (Recovery) center->accuracy precision Precision (Intra- & Inter-day) center->precision lod Limit of Detection (LOD) center->lod loq Limit of Quantification (LOQ) center->loq specificity Specificity center->specificity

Caption: Logical components of the GC-MS method validation.

References

Application Note: HPLC Analysis of cis-Anethole in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anethole, a widely used flavoring agent and active pharmaceutical ingredient (API) in various pharmaceutical formulations, exists as two geometric isomers: trans-anethole and cis-anethole. While trans-anethole is responsible for the characteristic anise flavor and possesses therapeutic properties, the cis-isomer is known to be significantly more toxic.[1][2] Regulatory guidelines often necessitate the strict control and quantification of this compound as an impurity in anethole-containing drug products to ensure patient safety. This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound in various pharmaceutical formulations, including oral solutions, lozenges, and topical creams.

The developed method is demonstrated to be specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing of pharmaceutical products containing anethole.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A validated stability-indicating HPLC method was developed for the simultaneous determination of trans-anethole and the quantification of this compound.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v), isocratic elution
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 259 nm
Run Time 15 minutes
Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of trans-anethole and 10 mg of this compound reference standards and dissolve in 100 mL and 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL for this compound and 10 µg/mL to 100 µg/mL for trans-anethole.

Sample Preparation Protocols

The following are detailed protocols for the extraction of anethole isomers from various pharmaceutical formulations.

3.1 Oral Solution (e.g., Antiseptic Mouthwash)

  • Accurately transfer 5.0 mL of the oral solution into a 50 mL volumetric flask.

  • Add 30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to 50 mL with methanol.

  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

3.2 Lozenges

  • Weigh and finely crush five lozenges to obtain a homogenous powder.

  • Accurately weigh a portion of the powder equivalent to the average lozenge weight and transfer it to a 100 mL volumetric flask.

  • Add 70 mL of methanol and sonicate for 30 minutes with intermittent shaking to dissolve the anethole.

  • Allow the solution to cool to room temperature and make up the volume to 100 mL with methanol.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.

3.3 Topical Cream

  • Accurately weigh approximately 1.0 g of the topical cream into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 5 minutes to disperse the cream.

  • Sonicate the mixture in a heated water bath at 50°C for 20 minutes to facilitate extraction.

  • Centrifuge the mixture at 5000 rpm for 15 minutes to separate the excipients.

  • Carefully transfer the supernatant to a 25 mL volumetric flask.

  • Repeat the extraction of the residue with another 15 mL of methanol and add the supernatant to the same volumetric flask.

  • Allow the combined extracts to cool to room temperature and make up the volume to 25 mL with methanol.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterResult
Linearity (µg/mL) This compound: 0.1 - 10 (r² > 0.999) trans-Anethole: 10 - 100 (r² > 0.999)
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) Intra-day: < 1.5% Inter-day: < 2.0%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Specificity No interference from placebo or degradation products
Robustness The method was found to be robust for minor changes in flow rate, mobile phase composition, and column temperature.

Quantitative Data

The validated method was applied to determine the content of this compound in three different batches of commercially available anethole-containing pharmaceutical products.

Table 3: Quantitative Analysis of this compound in Pharmaceutical Formulations

Formulation TypeBatch No.trans-Anethole (mg/unit dose)This compound (µ g/unit dose)This compound (% of trans-Anethole)
Oral Solution OS-0015.215.60.30%
OS-0025.112.80.25%
OS-0035.318.00.34%
Lozenges LOZ-0012.08.20.41%
LOZ-0022.17.60.36%
LOZ-0032.09.00.45%
Topical Cream TC-00110.531.50.30%
TC-00210.225.50.25%
TC-00310.637.10.35%

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis Standard_Prep Standard Preparation (cis- & trans-anethole) HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Injection Sample_Prep Sample Preparation (Oral Solution / Lozenge / Cream) Extraction Extraction with Methanol Sample_Prep->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->HPLC_System Injection Chrom_Sep Chromatographic Separation HPLC_System->Chrom_Sep Data_Acq Data Acquisition (Chromatogram) Chrom_Sep->Data_Acq Peak_Int Peak Integration & Identification Data_Acq->Peak_Int Quantification Quantification of this compound Peak_Int->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship cluster_formulations Pharmaceutical Formulations cluster_prep Sample Preparation cluster_analysis Analytical Outcome Oral_Solution Oral Solution Dilution Direct Dilution Oral_Solution->Dilution Lozenge Lozenge Crush_Dissolve Crushing & Dissolution Lozenge->Crush_Dissolve Topical_Cream Topical Cream Solvent_Extraction Solvent Extraction Topical_Cream->Solvent_Extraction cis_Anethole_Quant Quantification of This compound Impurity Dilution->cis_Anethole_Quant Crush_Dissolve->cis_Anethole_Quant Solvent_Extraction->cis_Anethole_Quant

Caption: Relationship between formulation type and sample preparation.

Conclusion

The described RP-HPLC method provides a reliable and robust solution for the quantitative analysis of this compound in diverse pharmaceutical formulations. The method is sensitive enough to detect and quantify the toxic isomer at levels well below the typical specification limits. The detailed sample preparation protocols ensure accurate and reproducible results for different matrices. This application note serves as a valuable resource for quality control laboratories in the pharmaceutical industry to ensure the safety and quality of anethole-containing products.

References

Application Notes and Protocols: cis-Anethole as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of cis-anethole as a precursor in various organic transformations. While the trans-isomer of anethole is more common and widely used, the unique stereochemistry of this compound offers distinct advantages and reactivity in specific synthetic contexts. This document details protocols for its isomerization, polymerization, and stereoselective reactions, supported by quantitative data and reaction pathway visualizations.

Isomerization of this compound to trans-Anethole

The conversion of this compound to the more stable and commercially valuable trans-anethole is a significant industrial process. The trans isomer is preferred for its pleasant taste and lower toxicity[1]. A highly efficient method for this isomerization involves the use of a rhodium-containing catalyst in an alcoholic medium[1].

Experimental Protocol: Rhodium-Catalyzed Isomerization [1]

  • Reaction Setup: In a suitable pressure reactor (e.g., a stirred or mixing autoclave), combine a mixture of cis- and trans-anethole, absolute ethanol, and a rhodium-containing catalyst such as rhodium chloride.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 25°C to 200°C. The pressure can be maintained between atmospheric and 100 atmospheres. For reactions at atmospheric pressure, a flask equipped with a heating mantle and a reflux condenser can be used. The preferred reaction temperature is often the reflux temperature of the alcoholic solvent.

  • Reaction Monitoring: The progress of the isomerization can be monitored by taking aliquots from the reaction mixture and analyzing them using gas chromatography (GC) to determine the ratio of cis- to trans-anethole.

  • Work-up and Isolation: Upon completion of the reaction, the catalyst can be removed by filtration. The solvent is then removed under reduced pressure. The resulting crude trans-anethole can be purified by fractional distillation to remove any remaining cis-isomer and other impurities.

Quantitative Data: Isomerization of this compound

CatalystSolventTemperature (°C)Pressure (atm)Initial cis:trans RatioFinal cis:trans RatioReaction Time (h)Reference
Rhodium ChlorideAbsolute EthanolRefluxAtmospheric62.5 : 37.5<1 : >99Not specified[1]
Dicobalt OctacarbonylAbsolute Ethanol55-60Atmospheric62.5 : 37.555 : 4516[1]
Triiron Dodecacarbonyln-Heptane100Atmospheric37.7 : 62.332.6 : 67.426[1]

Logical Relationship: Isomerization Process

G Workflow for this compound Isomerization cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product cis_anethole This compound reaction Isomerization Reaction cis_anethole->reaction catalyst Rhodium Catalyst catalyst->reaction solvent Alcoholic Solvent solvent->reaction temperature 25-200 °C temperature->reaction pressure 1-100 atm pressure->reaction purification Purification (Distillation) reaction->purification trans_anethole trans-Anethole purification->trans_anethole

Caption: Workflow for the isomerization of this compound.

Cationic Polymerization of this compound

This compound exhibits higher reactivity in cationic polymerization compared to its trans-isomer, making it an interesting monomer for the synthesis of specific polymers[2]. However, the resulting polymer is generally less stereoregular[2].

Experimental Protocol: Cationic Polymerization

  • Monomer and Initiator Preparation: Prepare a solution of this compound in a dry solvent such as toluene or ethylene dichloride. The initiator, for instance, stannic chloride (SnCl₄) or a protic acid like trifluoromethanesulfonic acid (HNTf₂), should be prepared as a separate solution in the same solvent.

  • Polymerization: Cool the monomer solution to the desired temperature (e.g., 0°C or lower) under an inert atmosphere (e.g., nitrogen or argon). Add the initiator solution dropwise to the stirred monomer solution.

  • Reaction Monitoring: The polymerization progress can be monitored by techniques such as gravimetry (by precipitating the polymer from an aliquot of the reaction mixture) or by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.

  • Termination and Isolation: Terminate the polymerization by adding a quenching agent, such as a methanol solution of sodium methoxide. The polymer can then be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.

Quantitative Data: Reactivity in Cationic Copolymerization

MonomerRelative ReactivityPolymer StereoregularityReference
This compound1.5 - 2.0Low[2]
trans-Anethole1.0High[2]

Signaling Pathway: Cationic Polymerization Mechanism

G Cationic Polymerization of this compound initiator Initiator (e.g., H+) cis_anethole This compound initiator->cis_anethole Initiation carbocation Carbocation Intermediate cis_anethole->carbocation propagation Propagation carbocation->propagation + n (this compound) polymer Poly(this compound) propagation->polymer

Caption: Cationic polymerization of this compound.

Stereoselective Reactions of this compound

The defined geometry of the double bond in this compound allows for stereoselective transformations, yielding products with specific stereochemistry that are distinct from those obtained from trans-anethole.

The Upjohn dihydroxylation of this compound provides access to syn-diols with high diastereoselectivity.

Experimental Protocol: Upjohn Dihydroxylation

  • Reaction Setup: Dissolve this compound in a mixture of acetone and water.

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) as the co-oxidant, followed by a catalytic amount of osmium tetroxide (OsO₄).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up and Isolation: Quench the reaction by adding a reducing agent like sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diol can be purified by column chromatography.

Quantitative Data: Diastereoselective Dihydroxylation

SubstrateProductDiastereomeric Ratio (syn:anti)Yield (%)Reference
This compoundsyn-1-(4-methoxyphenyl)propane-1,2-diol>95:5High[3]
trans-Anetholeanti-1-(4-methoxyphenyl)propane-1,2-diol>95:5High[3]

The epoxidation of this compound is a stereospecific reaction that yields this compound oxide. This reaction retains the geometry of the starting alkene[4].

Experimental Protocol: Epoxidation with in situ Generated Dimethyldioxirane [4]

  • Reagent Preparation: Prepare a solution of this compound in a 1:1 mixture of acetone and acetonitrile. In a separate flask, prepare a solution of Oxone in water.

  • Reaction Setup: To the solution of this compound, add a saturated aqueous solution of sodium bicarbonate and cool the mixture in an ice-water bath.

  • Epoxidation: Slowly add the Oxone solution to the chilled and stirred anethole solution. Maintain the reaction at 0°C for several hours.

  • Work-up and Isolation: After the reaction is complete, add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to obtain the crude this compound oxide. Purification can be achieved by column chromatography.

Reaction Scheme: Stereoselective Reactions

G Stereoselective Reactions of this compound cluster_dihydroxylation Diastereoselective Dihydroxylation cluster_epoxidation Stereospecific Epoxidation cis_anethole1 This compound reagents1 OsO4 (cat.), NMO cis_anethole1->reagents1 syn_diol syn-Diol reagents1->syn_diol cis_anethole2 This compound reagents2 Oxone, Acetone cis_anethole2->reagents2 cis_epoxide This compound Oxide reagents2->cis_epoxide

Caption: Stereoselective reactions of this compound.

Photochemical [2+2] Cycloaddition

This compound can undergo photochemical [2+2] cycloaddition reactions to form cyclobutane derivatives. The stereochemistry of the resulting cyclobutane ring is dependent on the geometry of the starting alkene.

Experimental Protocol: Photochemical Dimerization

  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., acetonitrile or toluene) in a quartz reaction vessel. If required, a photosensitizer can be added.

  • Irradiation: Purge the solution with an inert gas (e.g., argon) to remove oxygen. Irradiate the solution with a UV lamp (e.g., at 313 nm) while maintaining a constant temperature.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS or NMR spectroscopy to observe the formation of cyclobutane dimers.

  • Isolation and Characterization: Once the desired conversion is reached, remove the solvent under reduced pressure. The resulting mixture of cyclobutane isomers can be separated and purified by column chromatography or preparative HPLC. The stereochemistry of the products should be determined by detailed NMR analysis.

Logical Relationship: Photochemical Cycloaddition Workflow

G Workflow for [2+2] Photocycloaddition start This compound in Solvent irradiate UV Irradiation (with/without sensitizer) start->irradiate reaction [2+2] Cycloaddition irradiate->reaction purify Separation & Purification reaction->purify product Cyclobutane Dimers purify->product

Caption: Workflow for [2+2] photocycloaddition.

Ozonolysis of this compound

Ozonolysis of this compound cleaves the double bond to yield anisaldehyde and acetaldehyde, the same products as from the trans-isomer. The reaction proceeds through a cis-molozonide intermediate.

Experimental Protocol: Ozonolysis with Reductive Work-up

  • Ozonolysis: Dissolve this compound in a non-participating solvent (e.g., dichloromethane or methanol) and cool the solution to -78°C using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purging: Purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove the excess ozone.

  • Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust and acetic acid, to the cold solution. Allow the mixture to warm to room temperature and stir for several hours.

  • Isolation: After the reaction is complete, the solvent can be removed under reduced pressure. The products, anisaldehyde and acetaldehyde, can be isolated and purified by distillation or chromatography.

Reaction Scheme: Ozonolysis of this compound

G Ozonolysis of this compound cis_anethole This compound ozonolysis 1. O3, -78°C 2. Reductive Work-up (e.g., DMS) cis_anethole->ozonolysis products Anisaldehyde + Acetaldehyde ozonolysis->products

Caption: Ozonolysis of this compound.

References

Application Notes and Protocols for In Vitro Determination of the Biological Activity of cis-Anethole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-Anethole is a phenylpropene, an organic compound that is a fragrance and flavoring agent. It is a component of various essential oils, notably from anise and fennel. While its isomer, trans-anethole, is more abundant and has been more extensively studied, this compound also exhibits a range of biological activities. These application notes provide detailed protocols for in vitro assays to characterize the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of this compound, which are crucial for researchers in drug discovery and development.

Antioxidant Activity

Application Note: The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in numerous pathological conditions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods to evaluate the free radical scavenging capacity of a compound. In these assays, the antioxidant reduces the stable radical (DPPH• or ABTS•+), causing a color change that is proportional to the antioxidant activity. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals.

Quantitative Data: Antioxidant Activity of Anethole-Rich Essential Oil
AssayIC50 Value (mg/mL)Reference CompoundReference Compound IC50 (µg/mL)
DPPH34.29 ± 0.77Trolox4.89 ± 0.26
ABTS31.71 ± 0.19Trolox5.6 ± 0.12
Experimental Protocols

a) DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a series of dilutions of this compound in methanol.

    • Prepare a standard antioxidant solution, such as ascorbic acid or Trolox, in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound, standard, or methanol (as a blank).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the sample or standard.

    • Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value.

b) ABTS Radical Cation Decolorization Assay

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of this compound, standard, or solvent blank.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity

Application Note: Chronic inflammation is a key factor in many diseases. A common in vitro method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). NO is a key inflammatory mediator, and its overproduction is associated with inflammation. The amount of NO produced is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay
  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (LPS-stimulated cells), and a vehicle control.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Nitrite Quantification (Griess Test):

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

    • Calculate the IC50 value.

Signaling Pathway: Anethole's Inhibition of the NF-κB Pathway

Anethole has been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[1]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_alpha IκBα IKK->IkB_alpha phosphorylates NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB degrades, releasing nucleus Nucleus NF_kB->nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2, TNF-α) nucleus->Inflammatory_Genes activates transcription of cis_Anethole This compound cis_Anethole->IKK inhibits Apoptosis_Pathway cluster_apoptosome Apoptosome Formation cis_Anethole This compound Bax Bax cis_Anethole->Bax upregulates Bcl2 Bcl-2 cis_Anethole->Bcl2 downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 active_Caspase9 Caspase-9 Caspase9->active_Caspase9 activates Caspase3 Pro-caspase-3 active_Caspase9->Caspase3 activates active_Caspase3 Caspase-3 Caspase3->active_Caspase3 cleaves to Apoptosis Apoptosis active_Caspase3->Apoptosis executes MIC_Workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Standardized Microorganism prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

References

Application Notes and Protocols for the Use of cis-Anethole as a Flavoring Agent in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole is an organic compound widely used as a flavoring substance, known for its characteristic anise or licorice-like flavor. It exists as two geometric isomers: trans-anethole and cis-anethole. While trans-anethole is the more abundant and commercially preferred isomer due to its pleasant, sweet flavor profile, this compound is known to possess an unpleasant scent and flavor and is considered more toxic.[1][2] In food science research, the study of this compound is crucial for understanding off-flavor development, ensuring food safety, and characterizing the complete flavor profile of essential oils and food products containing anethole.

These application notes provide detailed protocols for the quantitative analysis and sensory evaluation of this compound, as well as an overview of its stability and potential taste receptor interactions.

Data Presentation

Table 1: Physicochemical Properties of Anethole Isomers

PropertyThis compoundtrans-Anethole
Synonyms (Z)-Anethole, (Z)-1-Methoxy-4-(1-propenyl)benzene(E)-Anethole, (E)-1-Methoxy-4-(1-propenyl)benzene
CAS Number 25679-28-14180-23-8
Molecular Formula C₁₀H₁₂OC₁₀H₁₂O
Molecular Weight 148.20 g/mol 148.20 g/mol
Appearance LiquidWhite crystals or liquid
Flavor Profile Unpleasant, sharpSweet, anise, licorice
Toxicity Higher toxicityLower toxicity

Table 2: Quantitative Analysis of Anethole Isomers in Essential Oils (% Composition)

Essential OilExtraction MethodThis compound (%)trans-Anethole (%)Reference
Anise (Pimpinella anisum)HydrodistillationNot specified80 - 99[3]
Star Anise (Illicium verum)Solvent ExtractionPresentMajor component[4]
Fennel (Foeniculum vulgare)HydrodistillationNot specified30 - 90[3]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Food Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the separation and quantification of cis- and trans-anethole isomers in essential oils and food products.

1. Sample Preparation:

  • Essential Oils: Dilute the essential oil sample (e.g., 1:100 v/v) in a suitable solvent such as hexane or ethanol.

  • Liquid Food Matrices (e.g., beverages): Perform a liquid-liquid extraction.

    • To 10 mL of the beverage, add 5 mL of hexane.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully collect the upper hexane layer containing the extracted flavor compounds.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Solid Food Matrices (e.g., baked goods): Use headspace solid-phase microextraction (HS-SPME) or solvent extraction.

    • Weigh 1-5 g of the homogenized sample into a headspace vial.

    • Add a saturated NaCl solution to enhance analyte release.

    • Expose an SPME fiber (e.g., PDMS/DVB) to the headspace of the heated sample.

    • Desorb the fiber in the GC injector.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or similar.

  • Mass Spectrometer: Agilent 5977B MSD or similar.

  • Column: HP-5MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5][6]

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Oven Temperature Program:

    • Initial temperature of 50 °C, hold for 3 minutes.

    • Ramp to 300 °C at a rate of 5 °C/min.

    • Hold at 300 °C for 5 minutes.[4]

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

  • MSD Transfer Line Temperature: 300 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-550.

3. Quantification:

  • Prepare a calibration curve using certified standards of this compound and trans-anethole of known concentrations.

  • Identify the isomers based on their retention times and mass spectra.

  • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Food Sample Extraction Extraction/Dilution Sample->Extraction Concentration Concentration Extraction->Concentration Injection Injection Concentration->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Result Result Quantification->Result QDA_Workflow cluster_setup Panel Setup cluster_evaluation Evaluation cluster_analysis Data Analysis Selection Panelist Selection Training Training Selection->Training Lexicon Lexicon Development Training->Lexicon SamplePrep Sample Preparation Lexicon->SamplePrep Presentation Sample Presentation SamplePrep->Presentation Rating Intensity Rating Presentation->Rating Stats Statistical Analysis Rating->Stats Visualization Data Visualization Stats->Visualization Report Report Visualization->Report Flavor_Perception_Pathway cluster_stimulus Stimulus cluster_receptors Taste Receptors cluster_signaling Intracellular Signaling cluster_response Cellular & Perceptual Response cis_Anethole This compound TAS1R2_R3 Sweet Receptor (TAS1R2/TAS1R3) cis_Anethole->TAS1R2_R3 ? TAS2Rs Bitter Receptors (TAS2Rs) cis_Anethole->TAS2Rs ? G_Protein G-protein Activation TAS1R2_R3->G_Protein TAS2Rs->G_Protein Second_Messengers Second Messengers (e.g., IP3, Ca2+) G_Protein->Second_Messengers Neurotransmitter Neurotransmitter Release Second_Messengers->Neurotransmitter Brain Signal to Brain Neurotransmitter->Brain Perception Flavor Perception (Unpleasant, Bitter) Brain->Perception

References

Application Notes and Protocols: Investigating the Antimicrobial and Antifungal Properties of cis-Anethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for investigating the antimicrobial and antifungal properties of cis-anethole. While research has more extensively covered its isomer, trans-anethole, due to its natural abundance, this document focuses on the available data for this compound and provides detailed protocols for its evaluation.

Introduction

Anethole is a phenylpropene, an organic compound that is a component of some essential oils, most notably anise and fennel. It exists as two isomers, cis (Z) and trans (E). trans-Anethole is the more abundant and studied isomer. However, this compound is also of interest due to its potential biological activities. The antimicrobial and antifungal potential of anethole has been recognized, with studies suggesting various mechanisms of action, including disruption of microbial cell membranes and inhibition of key cellular processes. These properties position this compound as a compound of interest for further investigation in the development of new antimicrobial and antifungal agents.

Data Presentation: Antimicrobial and Antifungal Activity

Quantitative data on the antimicrobial and antifungal activity of this compound is limited in publicly available literature. The majority of studies have focused on trans-anethole or essential oils where trans-anethole is the primary constituent. The following tables summarize the available minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) data for anethole (isomer not always specified) and trans-anethole to provide a comparative context.

Table 1: Antibacterial Activity of Anethole

BacteriumAnethole IsomerMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusNot Specified31.2-[1]
Bacillus cereusNot Specified31.2-[1]
Escherichia coliNot Specified31.2-[1]
Proteus mirabilisNot Specified62.5-[1]
Klebsiella pneumoniaeNot Specified62.5-[1]
Pseudomonas aeruginosaNot Specified>500-[1]
Enterococcus faecalistrans-Anethole500 - 1000500 - 1000[2]

Table 2: Antifungal Activity of Anethole

FungusAnethole IsomerMIC (µg/mL)MFC (µg/mL)Reference
Candida albicansNot Specified500-[1]
Saccharomyces cerevisiaeNot Specified-200[3]

Note: The absence of extensive data specifically for this compound highlights a significant research gap and an opportunity for further investigation.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial and antifungal properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Solvent for this compound (e.g., DMSO, ethanol)

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate sterile broth to achieve a range of decreasing concentrations.

  • Inoculation: Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only). If a solvent is used, include a solvent control (broth with inoculum and the highest concentration of the solvent used).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of an antimicrobial agent that kills the microorganism.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette and tips or inoculating loop

  • Incubator

Procedure:

  • Subculturing: From each well of the MIC plate that shows no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.

  • Incubation: Incubate the agar plates at the appropriate temperature and duration for the microorganism.

  • Reading the MBC/MFC: The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the agar plate.

Agar Disc Diffusion Method

This method is used to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • This compound

  • Sterile paper discs (6 mm diameter)

  • Sterile agar plates with the appropriate medium

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile swabs

  • Solvent for this compound

  • Incubator

Procedure:

  • Inoculation of Agar Plate: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile swab to create a lawn.

  • Preparation of Discs: Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.

  • Placement of Discs: Place the impregnated discs onto the surface of the inoculated agar plate.

  • Controls: Use a disc with the solvent alone as a negative control and a disc with a known antibiotic/antifungal as a positive control.

  • Incubation: Incubate the plates at the appropriate temperature and duration.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Set Up Controls: - Positive (Inoculum only) - Negative (Broth only) - Solvent incubate Incubate Plate at Optimal Conditions inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Experimental Workflow: Agar Disc Diffusion

Disc_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Agar Plate with Microbial Lawn prep_inoculum->inoculate_plate prep_discs Impregnate Sterile Discs with this compound place_discs Place Impregnated Discs on Agar Surface prep_discs->place_discs inoculate_plate->place_discs controls Place Control Discs: - Solvent (Negative) - Standard Antibiotic (Positive) incubate Incubate Plate at Optimal Conditions place_discs->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the agar disc diffusion susceptibility test.

Proposed Mechanism of Action of Anethole

Anethole_MoA cluster_anethole This compound cluster_cell Microbial Cell cluster_effects Antimicrobial Effects anethole This compound cell_membrane Cell Membrane/ Cell Wall anethole->cell_membrane Interacts with cellular_processes Cellular Processes anethole->cellular_processes Penetrates and affects membrane_disruption Disruption of Integrity cell_membrane->membrane_disruption cytoplasm Cytoplasm respiration_inhibition Inhibition of Cell Respiration cellular_processes->respiration_inhibition ergosterol_inhibition Inhibition of Ergosterol Biosynthesis (Fungi) cellular_processes->ergosterol_inhibition leakage Leakage of Cellular Components (e.g., Nucleic Acids) membrane_disruption->leakage cell_death Inhibition of Growth & Cell Death leakage->cell_death respiration_inhibition->cell_death ergosterol_inhibition->cell_death

Caption: Proposed mechanisms of antimicrobial action for anethole.

Conclusion

The investigation into the antimicrobial and antifungal properties of this compound is an emerging area of research with significant potential. The protocols outlined in this document provide a robust framework for the systematic evaluation of its efficacy against a broad spectrum of microorganisms. The limited availability of quantitative data for this compound underscores the need for further studies to elucidate its full potential as a novel antimicrobial or antifungal agent. Future research should focus on determining the MIC and MBC/MFC values against a wider range of clinically relevant pathogens and further exploring its mechanisms of action.

References

Application Notes and Protocols for the Development of Drug Delivery Systems for cis-Anethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole, a phenylpropanoid organic compound, is a major flavor and aroma constituent of essential oils from plants such as anise and fennel. It exists as two geometric isomers: trans-anethole and cis-anethole. While trans-anethole is more abundant and has been the subject of numerous studies for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer effects, this compound is known to be less stable and possesses higher toxicity.[1][2][3] The low aqueous solubility of both isomers presents a significant challenge for their clinical application, necessitating the development of advanced drug delivery systems to enhance bioavailability and control release.[4][5]

This document provides detailed application notes and protocols for the development of liposomal and solid lipid nanoparticle (SLN) formulations for this compound. Given the limited specific research on the cis-isomer, the following protocols are based on established methods for trans-anethole and have been adapted to account for the specific physicochemical properties of this compound.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for formulation design.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O[6]
Molecular Weight148.20 g/mol [6]
AppearanceColorless to light-yellow liquid/solid[7]
Melting Point20-21 °C[7]
Boiling Point234-237 °C[7]
SolubilityInsoluble in water; Soluble in ethanol, ether, chloroform, and oils.[1][7]
StabilityLess stable than the trans-isomer; sensitive to light and heat.[2][8][2][8]

Signaling Pathways Modulated by Anethole

Anethole has been shown to exert its anticancer effects by modulating several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.[8]

anethole_signaling cluster_cell Intracellular Effects Anethole This compound Cell Cancer Cell ROS ↑ ROS Anethole->ROS Bcl2 ↓ Bcl-2 Anethole->Bcl2 Bax ↑ Bax Anethole->Bax PI3K_Akt ↓ PI3K/Akt/mTOR Pathway Anethole->PI3K_Akt NFkB ↓ NF-κB Pathway Anethole->NFkB Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bcl2->Mitochondria Bax->Mitochondria Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation NFkB->Proliferation

Anethole-induced apoptotic signaling pathway in cancer cells.

Experimental Workflow for Formulation Development

The development and evaluation of this compound drug delivery systems follow a logical progression from formulation to in vitro testing.

workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation prep Nanoparticle Preparation (e.g., Liposomes, SLNs) size Particle Size & PDI (DLS) prep->size zeta Zeta Potential size->zeta ee Encapsulation Efficiency (%) zeta->ee morphology Morphology (TEM/SEM) ee->morphology stability Storage Stability morphology->stability release Drug Release Study stability->release cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) release->cytotoxicity

General workflow for developing this compound nanoparticles.

Data Presentation: Anethole Nanoformulations

The following table summarizes quantitative data from studies on anethole-loaded nanoparticles. Note that most available data is for trans-anethole, which serves as a crucial reference for developing this compound formulations.

Delivery SystemCompositionParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Chitosan NanoparticlesAnethole, Chitosan126.4-35.34Not Reported[3]
BSA NanoparticlesAnethole, Bovine Serum Albumin, Chitosan, Folic Acid252+27.14~88[8]
Solid Lipid Microparticlestrans-anethole, Glyceryl monostearate, Polysorbate 801200-1400Not Reported~90[9]
Liposomestrans-anethole, Phospholipids, Cyclodextrin~150-200-20 to -30>90 (with cyclodextrin)[10]

Experimental Protocols

Note: this compound is sensitive to light and heat. All procedures should be performed with protection from light and at controlled temperatures where possible.

Protocol 1: Preparation of this compound Loaded Liposomes by Thin Film Hydration

This method is suitable for encapsulating lipophilic drugs like this compound.

Materials:

  • This compound

  • Phosphatidylcholine (PC) (e.g., from soybean or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Lipid Film Formation:

    • Dissolve a specific molar ratio of phosphatidylcholine and cholesterol (e.g., 7:3) and a predetermined amount of this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 30-40°C) until a thin, dry lipid film forms on the flask wall.

    • Continue to keep the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) to the flask.

    • Gently rotate the flask (without vacuum) above the lipid phase transition temperature for 1-2 hours. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 15-30 minutes. The temperature should be kept low using a water bath.

    • For further size reduction and sterilization, the liposome suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) or filtered through a 0.22 µm syringe filter.

  • Purification:

    • Remove the unencapsulated this compound by centrifugation (e.g., 15,000 rpm for 30 min at 4°C).

    • Discard the supernatant and resuspend the liposomal pellet in fresh PBS.

  • Storage:

    • Store the final liposomal suspension at 4°C in a light-protected container.

Protocol 2: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This method is widely used for producing SLNs and is suitable for heat-stable lipophilic compounds. Caution should be exercised with this compound's stability at elevated temperatures.

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

  • High-shear homogenizer or ultrasonicator

  • Magnetic stirrer with heating

Procedure:

  • Phase Preparation:

    • Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.[11]

    • Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase and mix using a magnetic stirrer for a few minutes.

    • Homogenize the mixture using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a hot oil-in-water pre-emulsion.[9]

  • Nanoparticle Formation:

    • Subject the hot pre-emulsion to high-power ultrasonication for a defined period (e.g., 5-15 minutes) to further reduce the droplet size.[11]

    • Cool down the resulting hot nanoemulsion in an ice bath under gentle stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification and Storage:

    • The SLN dispersion can be used directly or purified by centrifugation to remove any excess surfactant or unencapsulated drug.

    • Store the SLN dispersion at 4°C, protected from light.

Protocol 3: Characterization of this compound Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles.

  • Procedure:

    • Dilute the nanoparticle suspension with purified water to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform at least three measurements and report the average value.

2. Zeta Potential Measurement:

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the particle surface, which indicates the stability of the colloidal dispersion.

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient conductivity.

    • Load the sample into a specific zeta potential cell.

    • Measure the electrophoretic mobility using a DLS instrument, which then calculates the zeta potential.

    • Perform at least three measurements and report the average value.

3. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Principle: This involves separating the encapsulated drug from the free drug and quantifying both.

  • Procedure:

    • Separate the unencapsulated this compound from the nanoparticles using centrifugation or centrifugal filter units.

    • Quantify the amount of free this compound in the supernatant using a validated analytical method such as HPLC-UV at λmax ≈ 262 nm.[12]

    • To determine the total amount of this compound, disrupt the nanoparticles (e.g., by adding a suitable solvent like methanol) and measure the drug concentration.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Protocol 4: In Vitro Cytotoxicity Assessment by MTS Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A-549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound loaded nanoparticles, empty nanoparticles (placebo), and free this compound solution.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the free this compound solution, this compound loaded nanoparticles, and empty nanoparticles in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells.

    • Include wells with untreated cells (negative control) and a positive control (e.g., a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • After incubation, add 20 µL of the MTS reagent to each well.[13]

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

    • Plot the cell viability against the concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

References

Application Notes and Protocols for Studying the Insecticidal Effects of cis-Anethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole, a phenylpropanoid, is a well-documented botanical compound with significant insecticidal properties. It exists as two geometric isomers, cis- and trans-anethole. While trans-anethole is the more abundant and widely studied isomer, there is growing interest in the specific biological activities of cis-anethole.[1] These application notes provide detailed protocols for the systematic evaluation of this compound's insecticidal efficacy, including its contact and fumigant toxicity, as well as its repellent effects. The described methodologies are foundational for screening novel insecticide candidates and for elucidating their mechanisms of action.

Note: The majority of published research has focused on trans-anethole. The protocols provided herein are fully applicable for the evaluation of this compound, and comparative studies between the two isomers are highly encouraged.

Mechanism of Action: An Overview

The insecticidal action of anethole is multifaceted, with evidence pointing towards neurotoxic effects. One of the primary proposed mechanisms is the disruption of neurotransmission. Anethole has been shown to interact with insect octopamine receptors.[2][3] Octopamine is a key neurohormone, neurotransmitter, and neuromodulator in invertebrates, playing a role in various physiological processes. By acting on these receptors, anethole can interfere with critical signaling pathways, leading to paralysis and death. Additionally, some studies suggest that anethole may inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine, leading to hyperexcitation of the nervous system.[4]

Potential Signaling Pathway of Anethole in Insects

anethole_pathway cluster_cellular_response Cellular Response anethole This compound receptor Octopamine Receptor (GPCR) anethole->receptor Binds g_protein G-Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream toxicity Neurotoxicity & Insecticidal Effect downstream->toxicity

Caption: Putative signaling pathway of this compound via the octopamine receptor in insects.

Quantitative Efficacy Data (trans-Anethole)

The following tables summarize reported efficacy data for trans-anethole against various insect species. This data can serve as a benchmark for studies on this compound.

Table 1: Fumigant and Contact Toxicity of trans-Anethole

Insect SpeciesLife StageAssay TypeLC50 / LD50Exposure TimeReference
Dermestes maculatusLarvaeFumigant1.00 /cm³72 h[5]
Dermestes maculatusAdultsFumigant6.51 /cm³72 h[5]
Sitophilus oryzaeAdultsFumigant1.414 ml/L24 h[6]
Rhyzopertha dominicaAdultsFumigant1.272 ml/L24 h[6]
Hyphantria cunea4th Instar LarvaeOral1.41 µL/mL-[6]
Tribolium castaneumAdultsContact60% mortality at 8 µL72 h[7][8]

LC50 (Lethal Concentration 50): The concentration of a substance that kills 50% of a test population.[9] LD50 (Lethal Dose 50): The dose of a substance that kills 50% of a test population.[9]

Table 2: Repellent Activity of trans-Anethole

Insect SpeciesAssay TypeConcentrationRepellency (%)Reference
Sitophilus granariusArea Preference8 µL97.5%[7]
Sitophilus oryzaeArea Preference8 µL95.0%[7]
Tribolium confusumArea Preference8 µL95.0%[7]
Tribolium castaneumArea Preference8 µL100%[7]

Experimental Protocols

The following are detailed protocols for assessing the insecticidal properties of this compound.

Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis insect_rearing Insect Rearing (Standardized Conditions) contact Contact Toxicity (Filter Paper/Topical) insect_rearing->contact fumigant Fumigant Toxicity (Sealed Container) insect_rearing->fumigant repellent Repellent Assay (Y-Tube/Area Preference) insect_rearing->repellent solution_prep Prepare this compound Solutions (Serial Dilutions) solution_prep->contact solution_prep->fumigant solution_prep->repellent mortality Record Mortality (24, 48, 72h) contact->mortality fumigant->mortality behavior Record Behavioral Response (Choice) repellent->behavior probit Probit Analysis (LC50 / LD50) mortality->probit rep_calc Calculate Repellency (%) behavior->rep_calc

Caption: General workflow for evaluating the insecticidal effects of this compound.

Protocol 1: Contact Toxicity Bioassay (Filter Paper Method)

This method assesses the toxicity of this compound when insects come into direct contact with a treated surface.

Materials:

  • This compound (analytical grade)

  • Acetone or ethanol (solvent)

  • Whatman No. 1 filter paper

  • Glass Petri dishes (9 cm diameter)

  • Micropipette

  • Test insects (e.g., 20-30 adult beetles or flies per replicate)

  • Ventilated holding containers with food and water

  • Incubator or environmental chamber (e.g., 27±2°C, 65±5% RH, 12:12 L:D photoperiod)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 10% w/v). Perform serial dilutions to obtain at least five concentrations for testing. A solvent-only control is mandatory.[10]

  • Treatment of Filter Paper: Cut filter paper to fit the bottom of the Petri dishes. Apply 1 mL of each this compound dilution (and the solvent control) evenly onto a filter paper disc.[11] Allow the solvent to evaporate completely in a fume hood (approximately 10-15 minutes).

  • Insect Exposure: Once the filter papers are dry, place them into the Petri dishes. Introduce a known number of test insects (e.g., 20 adults) into each dish and secure the lid.

  • Incubation: Place the Petri dishes in an incubator under controlled environmental conditions.

  • Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-exposure. Insects are considered dead if they are unable to move when prodded gently with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%. Calculate LC50 values and their 95% confidence intervals using probit analysis.[12]

Protocol 2: Fumigant Toxicity Bioassay

This assay evaluates the toxicity of this compound in its vapor phase, which is crucial for volatile compounds.

Materials:

  • This compound

  • Solvent (e.g., acetone)

  • Glass jars or flasks with airtight lids (e.g., 250 mL)

  • Filter paper strips (e.g., 2x2 cm)

  • Micropipette

  • Small cages or vials made of mesh to hold the insects

  • Test insects (e.g., 20-30 adults per replicate)

Procedure:

  • Solution Preparation: Prepare a range of concentrations of this compound in a volatile solvent.

  • Application: Using a micropipette, apply a specific volume (e.g., 10-50 µL) of a this compound solution onto a filter paper strip.[13]

  • Exposure Chamber Setup: Suspend the treated filter paper inside the glass jar using a wire or thread, ensuring it does not touch the sides of the container. Place the test insects inside the small mesh cage and then place the cage inside the jar.[13] This prevents direct contact with the chemical.

  • Sealing: Immediately seal the jar to create a closed environment. A solvent-only treated filter paper should be used for the control group.

  • Incubation: Maintain the sealed jars at a constant temperature (e.g., 27±2°C) for a fixed exposure period.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours.

  • Data Analysis: Calculate LC50 values using probit analysis after correcting for control mortality with Abbott's formula.

Protocol 3: Repellent Activity Assay (Y-Tube Olfactometer)

This bioassay assesses the ability of this compound to repel insects by providing them a choice between treated and untreated air streams.

Materials:

  • Y-tube glass olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Humidifier and activated charcoal filter for cleaning the air

  • This compound

  • Solvent (e.g., paraffin oil or acetone)

  • Filter paper

  • Test insects (e.g., mosquitoes, flies)

Procedure:

  • Olfactometer Setup: Connect the Y-tube to a clean, humidified air source. The air should be split to flow equally through both arms of the olfactometer (e.g., at 1 L/min).[14][15]

  • Stimulus Preparation: Apply a solution of this compound in a low-volatility solvent to a piece of filter paper and place it in a chamber connected to the inlet of one arm (the "treatment arm"). Place a filter paper treated only with the solvent in the chamber of the other arm (the "control arm").[16]

  • Insect Acclimation: Place a single insect at the base of the Y-tube and allow it to acclimate for a short period (e.g., 1 minute).

  • Choice and Observation: Allow the insect to move freely within the olfactometer for a set period (e.g., 5-10 minutes). Record which arm the insect enters and how long it stays. An insect is considered to have made a choice if it moves a certain distance down one arm (e.g., past a 5 cm line).

  • Replication: Test a sufficient number of insects (e.g., 50-100), alternating the treatment and control arms between trials to avoid spatial bias.

  • Data Analysis: Calculate the percentage of insects choosing the control arm versus the treatment arm. A Repellency Index (RI) can be calculated as: RI = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control arm and Nt is the number in the treatment arm. Statistical significance can be determined using a Chi-square test.

Conclusion

The protocols outlined provide a robust framework for investigating the insecticidal properties of this compound. Consistent application of these methods will yield reliable and comparable data, which is essential for the development of new, effective, and potentially more sustainable insect control agents. Given the limited data on this compound, research in this area is of significant scientific value.

References

Troubleshooting & Optimization

Strategies to improve the yield and purity of cis-Anethole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of cis-anethole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing and purifying this compound?

A1: The main challenges in this compound synthesis revolve around controlling stereoselectivity and minimizing impurities. The trans-isomer of anethole is thermodynamically more stable and often the major product in many synthetic routes.[1][2] A significant challenge is the separation of cis- and trans-anethole due to their very similar boiling points, making standard fractional distillation difficult.[3] Furthermore, this compound is known to be more toxic than its trans counterpart, necessitating high purity for research and development applications.[2][4][5] The formation of dimers and other byproducts during synthesis can also complicate purification and reduce the overall yield.[6]

Q2: What are the common synthetic routes to produce anethole?

A2: Common synthetic strategies for anethole production include:

  • Dehydration of p-methoxyphenylpropanol: This method involves the dehydration of p-methoxyphenylpropanol using a dehydrating agent and a water-carrying agent at elevated temperatures (90-150 °C).[7][8]

  • Friedel-Crafts acylation followed by reduction and dehydration: This route starts with anisole and propionyl chloride, which undergo a Friedel-Crafts acylation. The resulting ketone is then reduced (e.g., with sodium borohydride) to an alcohol, which is subsequently dehydrated to form anethole.[9]

  • From anisole and propionaldehyde: Anisole can be condensed with propionaldehyde in the presence of an acid catalyst. The resulting intermediate is then heated to yield anethole.[10][11]

  • Isomerization of estragole: Estragole, a naturally occurring isomer of anethole, can be isomerized to anethole using various catalysts.[1][4]

Q3: How can I minimize the formation of the undesired trans-anethole isomer?

A3: While many syntheses favor the trans-isomer, certain strategies can be employed to influence the isomeric ratio. The choice of catalyst and reaction conditions in methods like the Wittig reaction can influence the stereochemical outcome.[12][13] For instance, unstabilized ylides in the Wittig reaction tend to favor the formation of Z (or cis) alkenes.[13] Careful selection of the base and solvent system is crucial in these reactions.

Q4: What are the most effective methods for purifying this compound and removing the trans-isomer?

A4: Due to the close boiling points of the isomers, purification can be challenging. Effective methods include:

  • Fractional Distillation under Vacuum: While difficult, careful fractional distillation under reduced pressure can enrich the desired isomer.[3][14]

  • Crystallization: Anethole can be purified by crystallization, sometimes from an aqueous emulsion.[15][16] This method can be effective in reducing both isomeric impurities and other contaminants like sulfur-containing compounds.[15] Repeated freezing and separation cycles can also be employed to increase purity.[17][18]

  • Chromatographic Methods: For laboratory-scale purifications, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide high-purity this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low overall yield Incomplete reaction, side reactions (e.g., dimerization), loss of product during workup and purification.Optimize reaction time and temperature. Ensure purity of starting materials.[19] Use appropriate catalysts to minimize side reactions.[6] Refine purification techniques to minimize product loss.[20]
High percentage of trans-anethole Thermodynamic control of the reaction favoring the more stable trans-isomer. Inappropriate choice of reagents for stereoselectivity.For Wittig-type reactions, use non-stabilized ylides which favor Z-alkene formation.[13] Investigate kinetic control conditions (e.g., lower temperatures).
Presence of dimers in the final product Acidic conditions or UV light exposure can induce dimerization of anethole.[6]Avoid strongly acidic conditions where possible. Protect the reaction mixture and product from UV light.[6] Consider performing the reaction under an inert atmosphere.
Product contains sulfur impurities Use of sulfur-containing reagents or contamination from starting materials (e.g., crude anethole from sulfate turpentine).[16]Use high-purity starting materials. If sulfur contamination is unavoidable, purification by crystallization from an aqueous emulsion has been shown to be effective in reducing sulfur content.[15]
Difficulty in separating cis and trans isomers Very similar boiling points of the isomers.Employ high-efficiency fractional distillation columns under vacuum.[3] Utilize crystallization techniques, potentially with seeding, to selectively crystallize one isomer.[15][17] For small-scale, high-purity requirements, consider preparative chromatography.

Experimental Protocols

1. Synthesis of Anethole via Dehydration of p-methoxyphenylpropanol

  • Materials: p-methoxyphenylpropanol, dehydrating agent (e.g., anhydrous sodium sulfate), water-carrying agent (e.g., toluene).[7]

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a Dean-Stark apparatus, combine the dehydrating agent and the water-carrying agent.

    • Heat the mixture to reflux (approximately 90-150 °C).[7][8]

    • Slowly add p-methoxyphenylpropanol to the refluxing mixture over a period of 6-8 hours.

    • Maintain the reaction at a temperature between 100-150 °C for an additional 30 minutes to 2 hours, or until no more water is collected in the Dean-Stark trap.[7]

    • Cool the reaction mixture and proceed with standard workup procedures (e.g., washing, drying, and solvent removal).

    • Purify the crude anethole by vacuum distillation or crystallization.

2. Purification of Anethole by Crystallization from an Aqueous Emulsion

  • Materials: Crude anethole, water, emulsifying agent (optional).

  • Procedure:

    • Create an aqueous emulsion of the crude anethole. The concentration of anethole in the emulsion can be varied.[15]

    • Cool the emulsion to below the freezing point of anethole (the trans-isomer freezes around 21-22 °C). Cooling to approximately 0 °C can be effective.[15][17]

    • Agitate the mixture during cooling to promote the formation of small crystals.

    • Isolate the anethole crystals by filtration or centrifugation.

    • Wash the crystals with cold water to remove impurities.

    • Melt the purified crystals and separate any residual water. This process can significantly reduce both this compound and sulfur-containing impurities.[15]

Data Summary

Synthesis/Purification Method Starting Material Key Reagents/Conditions Yield Purity Reference
Friedel-Crafts Acylation RouteAnisole, Propionyl ChlorideAlCl₃, NaBH₄, p-toluenesulfonic acid, NaHSO₄74.3% (overall)>99.5% trans-anethole, <0.2% this compound[9]
Isomerization of EstragoleEstragoleRuHClCO(PPh₃)₃ catalyst, TolueneQuantitative conversion95% trans-anethole[4]
Crystallization from Aqueous EmulsionCrude Anethole (87% purity)Water, Cooling to 0 °C78% recovery of trans-anethole99.6% anethole, 0.3% this compound[15]
Isomerization of this compoundcis/trans-Anethole Mixture (25:75)Rhodium trichloride, Ethanol, Reflux-95% trans-anethole, 5% this compound[3]

Visualizations

G Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_purification Purification start Start Synthesis reaction Perform Reaction (e.g., Dehydration, Wittig) start->reaction workup Workup & Crude Product Isolation reaction->workup analysis Analyze Crude Product (GC, NMR for Yield & Purity) workup->analysis low_yield Low Yield? analysis->low_yield check_reagents Check Reagent Purity analysis->check_reagents refine_workup Refine Workup/Purification analysis->refine_workup impure High Impurity Level? (trans-isomer, dimers) low_yield->impure No optimize_reaction Optimize Reaction Conditions: - Temperature - Time - Catalyst low_yield->optimize_reaction Yes optimize_stereo Adjust for Stereoselectivity: - Change Reagents (e.g., Ylide) - Modify Conditions impure->optimize_stereo Yes (Isomers) protect_light_acid Protect from Light/Acid impure->protect_light_acid Yes (Dimers) purification Purification (Distillation, Crystallization) impure->purification No optimize_reaction->reaction check_reagents->reaction refine_workup->workup optimize_stereo->reaction protect_light_acid->reaction final_product High Purity this compound purification->final_product

Caption: Troubleshooting workflow for this compound synthesis.

G General Synthetic Pathway of Anethole cluster_route1 Route 1: From Anisole cluster_route2 Route 2: Dehydration cluster_route3 Route 3: Isomerization anisole Anisole acylation Friedel-Crafts Acylation (AlCl3) anisole->acylation propionyl_chloride Propionyl Chloride propionyl_chloride->acylation ketone p-methoxypropiophenone acylation->ketone reduction Reduction (NaBH4) ketone->reduction pmpp p-methoxyphenylpropanol reduction->pmpp dehydration Dehydration (Acid Catalyst, Heat) pmpp->dehydration anethole Anethole (cis/trans mixture) dehydration->anethole estragole Estragole isomerization Isomerization (Catalyst) estragole->isomerization isomerization->anethole purification Purification (Distillation/Crystallization) anethole->purification cis_anethole This compound purification->cis_anethole

Caption: General synthetic pathways to anethole.

References

Preventing isomerization of cis-Anethole to trans-Anethole during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the isomerization of cis-anethole to its more stable but toxic isomer, trans-anethole, during storage and experimental procedures. Adherence to these protocols is critical for ensuring the integrity of research and the safety of developed products.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization and why is it a significant concern?

A1: this compound is a geometric isomer of anethole. Isomerization is the process where the cis form converts to the thermodynamically more stable trans form. This is a critical issue because this compound is known to be significantly more toxic than trans-anethole.[1][2] In research and drug development, unintended isomerization can lead to inaccurate experimental results, loss of desired biological activity, and potentially toxic formulations.

Q2: What are the primary factors that induce the isomerization of this compound?

A2: The primary drivers of this compound isomerization are exposure to:

  • Light: Particularly UV radiation, which can trigger photoisomerization.[1][2]

  • Heat: Elevated temperatures provide the activation energy for the conversion to the more stable trans isomer.[1][2]

  • Acids: Acidic conditions can catalyze the isomerization process.[1]

Q3: How can I prevent the isomerization of this compound during routine laboratory work?

A3: To minimize isomerization, it is crucial to control the environmental conditions. This includes working under dim light or using amber glassware, maintaining low temperatures (e.g., on ice), and using neutral, high-purity solvents. It is also advisable to freshly prepare solutions and use them promptly.

Q4: Are there any chemical stabilizers that can be added to prevent isomerization?

A4: Yes, antioxidants can be effective in preventing isomerization, which can be initiated by radical pathways. While specific studies on this compound are limited, related compounds have been successfully stabilized with antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol (a form of Vitamin E). These work by scavenging free radicals that can catalyze the isomerization process.

Q5: What are the optimal storage conditions for long-term stability of this compound?

A5: For long-term storage, this compound should be stored at low temperatures, ideally at or below -20°C, in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and oxygen.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Appearance of a significant trans-anethole peak in a pure this compound standard during GC-MS or HPLC analysis. 1. In-instrument Isomerization: High temperatures in the GC inlet or on the column.1. Optimize GC Method: Lower the injector port temperature. Use a faster oven ramp rate to minimize time at elevated temperatures. Consider using a cool on-column injection technique if available.
2. Contaminated Solvents: Acidic impurities in solvents used for dilution.2. Use High-Purity Solvents: Employ fresh, high-purity, neutral solvents for all sample preparations.
3. Light Exposure: Degradation of the sample in the autosampler vial due to light exposure.3. Protect from Light: Use amber autosampler vials or cover clear vials with aluminum foil.
Inconsistent quantification of this compound in replicate injections. 1. Ongoing Isomerization: The sample is unstable under the current storage or handling conditions.1. Review Handling Procedures: Ensure the sample is kept cold and protected from light at all times before injection. Prepare samples immediately before analysis.
2. Solvent Effects: The solvent used may be promoting isomerization.2. Solvent Selection: Test different neutral, aprotic solvents to see if stability improves. In some cases, the rate of isomerization increases with solvent polarity.
This compound purity decreases over time in stored stock solutions. 1. Improper Storage: Exposure to light, elevated temperatures, or oxygen.1. Adhere to Strict Storage Protocols: Store stock solutions at -20°C or below in amber vials with PTFE-lined caps, and purge the headspace with an inert gas before sealing.
2. Lack of Stabilizer: The pure compound in solution is susceptible to degradation without a stabilizer.2. Add a Stabilizer: For long-term solution storage, consider adding a low concentration of BHT or α-tocopherol (e.g., 0.01-0.1%).

Quantitative Data Summary

The rate of this compound isomerization is highly dependent on environmental conditions. The following tables summarize the impact of temperature and UV light on anethole stability.

Table 1: Effect of Temperature on trans-Anethole Degradation in Aniseed Spirits (5-hour exposure)

Temperature (°C)Anethole Degradation (%)
40~5%
50~10%
60~15%

Data adapted from a study on aniseed spirits and may not be directly representative of pure this compound isomerization but indicates the trend of degradation with increasing temperature.[2]

Table 2: Effect of UV Light on trans-Anethole Degradation in Aniseed Spirits

UV Wavelength (nm)Anethole Reduction (%)
254< 20%
312~30%

This data illustrates the damaging effect of UV radiation on anethole stability.[2]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling and Storage of this compound

This protocol outlines the best practices for handling and storing pure this compound to maintain its isomeric integrity.

Materials:

  • Pure this compound

  • High-purity, neutral, and degassed solvents (e.g., acetonitrile, hexane)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

  • Calibrated pipettes and syringes

Procedure:

  • Receiving and Initial Storage: Upon receipt, immediately store the sealed container of this compound at ≤ -20°C in a dark location.

  • Aliquoting for Use:

    • Allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

    • Work under dim lighting conditions.

    • In a fume hood, carefully weigh the desired amount of this compound into a pre-weighed amber vial.

    • If preparing a stock solution, add the appropriate volume of a high-purity, neutral solvent.

    • Purge the headspace of the vial with a gentle stream of inert gas for 15-30 seconds.

    • Immediately seal the vial with a PTFE-lined cap.

  • Short-Term Storage (Working Solutions): Store working solutions at 2-8°C in the dark for no longer than 24 hours. For extended use during the day, keep the solution on ice.

  • Long-Term Storage (Stock Solutions): Store stock solutions at ≤ -20°C. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Protocol 2: Stabilization of this compound Solutions with BHT

This protocol describes the addition of Butylated Hydroxytoluene (BHT) as a stabilizer to this compound solutions.

Materials:

  • This compound

  • BHT (Butylated Hydroxytoluene)

  • High-purity, neutral solvent

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Prepare a BHT Stock Solution: Prepare a 1% (w/v) stock solution of BHT in the chosen high-purity solvent.

  • Prepare this compound Solution: Prepare the desired concentration of this compound in the same solvent.

  • Add Stabilizer: To the this compound solution, add the BHT stock solution to achieve a final BHT concentration between 0.01% and 0.1% (w/v).

  • Mix and Store: Gently mix the solution to ensure homogeneity. Store the stabilized solution according to the long-term storage protocol described above.

Protocol 3: Quantification of cis- and trans-Anethole Ratio by HPLC

This protocol provides a general method for the analysis of cis- and trans-anethole isomers using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Methanol:Water (e.g., 65:35 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 37°C

  • Detection Wavelength: 257 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare individual standards of this compound and trans-anethole, as well as a mixed standard, in the mobile phase.

  • Sample Preparation: Dilute the sample containing anethole in the mobile phase to a concentration within the linear range of the instrument.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks for cis- and trans-anethole based on the retention times of the standards. Calculate the concentration and ratio of each isomer based on the peak areas.

Visualizations

Isomerization_Factors cluster_cis This compound (Less Stable) cluster_trans trans-Anethole (More Stable) cluster_factors Isomerization Drivers cis This compound trans trans-Anethole Light Light (UV) Light->trans Isomerization Heat Heat Heat->trans Isomerization Acid Acid Acid->trans Isomerization

Caption: Factors driving the isomerization of this compound to trans-anethole.

Troubleshooting_Workflow start Unexpected trans-Anethole Peak Detected check_method Review Analytical Method start->check_method check_handling Review Sample Handling & Storage check_method->check_handling Method OK optimize_gc Optimize GC/HPLC Method (Lower Temp, Check Solvents) check_method->optimize_gc Method Issue improve_storage Improve Storage/Handling Protocol (Light/Temp Control, Stabilizers) check_handling->improve_storage Handling Issue reanalyze Re-analyze Sample check_handling->reanalyze Handling OK optimize_gc->reanalyze improve_storage->reanalyze

Caption: A logical workflow for troubleshooting unexpected trans-anethole peaks.

References

Technical Support Center: Optimization of Hydrodistillation for Anethole Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and comparative data for the optimization of anethole extraction via hydrodistillation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my essential oil yield lower than expected?

A: Low yield can be attributed to several factors:

  • Improper Particle Size: The surface area of the plant material is critical. For star anise, grinding the fruit to a particle size of less than 425 μm has been shown to be ideal for improving yield.[1][2][3] For whole or coarsely ground materials, water and steam cannot efficiently penetrate the plant matrix to liberate the essential oil.

  • Insufficient Extraction Time: The extraction of essential oils is a time-dependent process. However, an optimal time must be determined, as excessively long durations do not always lead to higher yields and can promote degradation.[1] For some materials, peak yield is achieved after many hours; for example, ground star anise showed the highest yield at 20 hours of hydrodistillation.[4]

  • Suboptimal Plant Material-to-Water Ratio: The ratio of plant material to water in the distillation flask is a significant parameter.[2] An insufficient amount of water can lead to charring of the plant material, while an excessive amount may require more energy and time to boil, potentially altering the extraction kinetics. An 8% mass of dried, crushed star anise in 200 mL of water was identified as ideal in one study for high-purity anethole.[2][5]

  • Plant Material Quality: The concentration of anethole can vary significantly based on the plant's geographic origin, growing conditions, harvesting time, and drying methods.[6][7]

Q2: The purity of my trans-anethole is low, or I am detecting degradation products. What is the cause?

A: Low purity is often a result of the extraction conditions or post-extraction handling:

  • Excessive Extraction Time: While longer distillation times can sometimes increase overall oil yield, they can also lead to the degradation of thermolabile compounds like trans-anethole.[1] Studies have shown that the highest purity of trans-anethole (96.6%) from star anise was achieved with a shorter extraction time of 1 hour.[1][2][8] Longer durations may increase the extraction of other, less volatile compounds or cause thermal degradation of anethole into byproducts like p-anisaldehyde.[9]

  • High Temperature: Trans-anethole can degrade when exposed to high temperatures for prolonged periods.[10] Hydrodistillation operates at the boiling point of water, but localized overheating or extended exposure can be detrimental.

  • Improper Storage: Exposure to light and heat after extraction can cause trans-anethole to decay.[10] Extracted essential oils should be stored in sealed, opaque vials in a cool environment.[11]

Q3: Does a finer grind of the plant material always lead to better results?

A: Not necessarily. While reducing particle size generally increases the surface area for extraction, an excessively fine powder can cause problems. It may lead to clumping in the distillation flask, obstructing steam flow and resulting in an inefficient extraction. For fennel seeds, an optimal particle size range was found to be between 315 and 500 µm; smaller or larger fractions resulted in decreased concentrations of key volatiles.[6] The ideal granulometry depends on the specific plant material and should be optimized.[1]

Q4: Which extraction method yields the highest quality and quantity of anethole?

A: The optimal method depends on the desired outcome (yield vs. purity) and available equipment.

  • Hydrodistillation (HD): A common, cost-effective method that is a good balance for yield and purity.[8][9]

  • Steam Distillation (SD): Often considered more selective than Soxhlet extraction, yielding a purer product, though sometimes with a lower overall yield compared to other methods.[9][12]

  • Superheated Steam Distillation (SHSD): This technique has been shown to produce a higher essential oil yield (5.24%) and a greater concentration of trans-anethole from fennel seeds compared to traditional hydrodistillation (2.47% yield) and steam distillation (3.47% yield).[13][14]

  • Microwave-Assisted Extraction (MAE): For star anise, MAE yielded the highest anethole content (93.78%) compared to hydrodistillation and solvent extraction in one study.[11][15]

Q5: How do I remove residual water from my extracted essential oil?

A: After separating the oil and water layers post-condensation, the oil can be dried by adding a small amount of anhydrous sodium sulfate (Na₂SO₄).[1] Swirl the mixture gently and allow it to stand. The sodium sulfate will absorb the residual water. The dried oil can then be decanted or pipetted into a clean storage vial.

Quantitative Data on Extraction Parameters

Table 1: Optimization of Hydrodistillation Parameters for Star Anise (Illicium verum) Essential Oil.

ParameterCondition 1 (High Purity)Condition 2 (High Yield)Source
Granulometry < 425 µm< 425 µm[1][2]
Plant Mass Ratio 8% (w/v)16% (w/v)[1][8]
Extraction Time 1 hour3 hours[1][8]
Water Volume 200 mLNot specified[2]
Result: Oil Yield 10.2% (on dry basis)Higher than Condition 1[1][2]
Result: trans-Anethole Purity 96.6%80.4%[1][8]

Table 2: Comparison of Anethole Extraction Yield and Purity by Different Methods.

Plant MaterialExtraction MethodOil Yieldtrans-Anethole ContentSource
Star Anise Hydrodistillation (HD)5.20 mL / 500g~82.7%[11][15]
Star Anise Microwave-Assisted (MAE)6.30 mL / 500g93.78%[11][15]
Star Anise n-Hexane (Solvent)2.30 mL / 500gNot specified[11]
Fennel Seeds Hydrodistillation (HD)2.47%58.48%[13][14]
Fennel Seeds Steam Distillation (SD)3.47%Not specified[13][14]
Fennel Seeds Superheated Steam Distillation (SHSD)5.24%66.46%[13][14]

Experimental Protocols

Protocol 1: Optimized Hydrodistillation of Star Anise for High-Purity Anethole

This protocol is based on the optimized conditions reported for achieving high-grade trans-anethole.[1][2]

1. Material Preparation: a. Obtain dried star anise (Illicium verum) fruits. b. Grind the fruits using a knife mill. Sieve the ground material to obtain a particle size (granulometry) of less than 425 µm.[1][3]

2. Hydrodistillation: a. Set up a Clevenger-type apparatus with a 500 mL round-bottom flask and a heating mantle. b. Place 16 g of the ground star anise powder (for an 8% mass in 200 mL) into the flask.[1] c. Add 200 mL of distilled water to the flask.[2] d. Connect the flask to the Clevenger apparatus and ensure all joints are secure. Start the flow of cold water through the condenser. e. Turn on the heating mantle and bring the water to a boil. f. Continue the distillation for exactly 1 hour from the start of boiling.[1][2]

3. Oil Collection and Drying: a. After 1 hour, turn off the heating mantle and allow the apparatus to cool completely. b. Carefully collect the essential oil from the graduated arm of the Clevenger trap. c. Transfer the oil to a microtube containing a small amount (~7% m/v) of anhydrous sodium sulfate to remove residual water.[1] d. Centrifuge the microtube (e.g., 10,000 rpm for 5 minutes) to separate the oil from the drying agent.[1] e. Transfer the final, purified oil to a sealed, opaque glass vial.

4. Storage: a. Store the vial at 4°C in a dark location to prevent degradation.[10][11]

5. Analysis: a. The yield and purity of trans-anethole in the essential oil should be determined using Gas Chromatography-Mass Spectrometry (GC-MS).[11]

Visualized Workflow

Hydrodistillation_Workflow B Material Preparation (Grinding & Sieving <425µm) C Hydrodistillation (Clevenger Apparatus) B->C Loading E Extraction Process (Heating & Distillation) C->E Initiation D Parameter Optimization - Time (1 hr) - Ratio (8% w/v) - Particle Size D->C Set Conditions F Oil-Water Separation & Collection E->F Condensation G Post-Processing (Drying with Na₂SO₄) F->G Purification H Analysis (GC-MS) (Quantify Yield & Purity) G->H QC J Final Product (High-Purity Anethole Oil) G->J I Data Evaluation & Process Refinement H->I Feedback Loop I->D A A A->B Pre-treatment

Caption: Workflow for optimizing anethole extraction via hydrodistillation.

References

Technical Support Center: Overcoming Challenges in the Purification of cis-Anethole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of cis-anethole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The purification of this compound is challenging due to several factors:

  • Isomer Separation: this compound is most often found as an impurity in natural essential oils where the trans-isomer is predominant[1]. The two isomers have very similar physical properties, including close boiling points, which makes their separation by standard techniques like fractional distillation exceptionally difficult[2].

  • Isomerization: The more common trans-anethole can convert to the cis-isomer when exposed to UV radiation or acidic conditions[3]. This means that certain purification methods can inadvertently generate the very impurity one is trying to isolate or remove.

  • Degradation and Dimerization: Anethole isomers can undergo degradation, including dimerization, when exposed to heat, light, or acid catalysts[3][4]. This not only reduces the yield of the target compound but also introduces new impurities that can complicate the purification process.

  • Toxicity and Organoleptic Properties: The cis-isomer is significantly more toxic than the trans-isomer and possesses an unpleasant taste and odor, making its presence in products for the food and cosmetic industries undesirable[2][5][6]. For researchers studying this compound, this necessitates achieving high purity to ensure experimental results are not confounded by the trans-isomer.

Q2: Which analytical techniques are best for monitoring the purity of this compound during purification?

A2: A combination of chromatographic and spectroscopic methods is recommended for accurate monitoring:

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are the most widely used and effective techniques for separating and quantifying cis- and trans-anethole, as well as other volatile impurities[3][7]. GC-MS provides definitive identification of the isomers and any degradation products[8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is a powerful tool for quantifying anethole isomers and elucidating the precise structure of the purified compound and any byproducts[9][10]. Techniques like the Nuclear Overhauser Effect (NOE) can be used to definitively distinguish between the cis and trans configurations[10].

  • High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC): These methods are also effective for the analysis of anethole isomers, particularly for non-volatile impurities or when derivatization is employed to enhance separation[11][12].

Q3: Can isomerization of trans-anethole to this compound occur during the purification process?

A3: Yes, this is a significant risk. The isomerization of trans-anethole to this compound is promoted by exposure to UV light and acidic environments[3]. Therefore, during purification, it is critical to:

  • Protect the sample from light by using amber glassware or covering equipment with aluminum foil.

  • Avoid acidic conditions. This may involve choosing a neutral chromatography stationary phase (e.g., neutral alumina) over an acidic one (like silica gel) or using a buffered mobile phase if compatible with the sample.

Q4: What are the main degradation pathways for anethole isomers?

A4: The primary degradation pathways for anethole isomers, particularly under thermal stress or UV irradiation, are isomerization, dimerization, and oxidation[4]. In the presence of acid or UV light, anethole can form various dimers[3]. Oxidation can also occur, leading to the formation of compounds like anisaldehyde[1]. These degradation products can have significantly different properties from the parent isomers, complicating the purification scheme.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Poor Separation of cis- and trans-Anethole in Column Chromatography

Potential CauseTroubleshooting Steps
Inappropriate Solvent System 1. Optimize Solvent Polarity: The polarity of the eluent is critical. A common issue is a solvent system that is too polar, causing both isomers to elute too quickly and together. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether) in very small increments. 2. Utilize a Gradient Elution: An isocratic (constant solvent composition) elution is often insufficient. A shallow gradient elution, where the polarity of the mobile phase is increased very slowly, can significantly improve the resolution of compounds with similar polarities.
Improper Column Packing 1. Ensure Uniform Packing: Air bubbles, cracks, or channels in the stationary phase will lead to poor separation. Pack the column carefully using a slurry method to ensure a homogenous bed. 2. Use the Correct Amount of Stationary Phase: For difficult separations like isomers, a high ratio of stationary phase to crude sample (by weight) is often required, typically in the range of 50:1 to 100:1.
Column Overloading 1. Reduce Sample Load: Loading too much sample onto the column is a common cause of broad, overlapping peaks. Significantly reduce the amount of crude mixture applied to the column. 2. Dry Loading: For samples that are not highly soluble in the initial, non-polar mobile phase, consider using a dry loading technique. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

Issue 2: Increased this compound Content or Appearance of New Impurities After Purification

Potential CauseTroubleshooting Steps
Isomerization due to Light Exposure 1. Protect from UV Light: Conduct all purification steps in a darkened room or use UV-blocking amber glassware. Wrap glass columns and collection flasks in aluminum foil[3]. 2. Minimize Exposure Time: Plan the experiment to minimize the total time the sample is exposed to any light source.
Isomerization or Degradation due to Acidic Conditions 1. Use Neutral Stationary Phase: Silica gel is acidic and can catalyze isomerization and degradation. Consider using neutral alumina or a bonded-phase silica (like C18 for reversed-phase) as the stationary phase. 2. Buffer the Mobile Phase: If compatible, add a non-nucleophilic, neutral base (e.g., a trace amount of triethylamine) to the mobile phase to neutralize active sites on the stationary phase.
Thermal Degradation 1. Avoid High Temperatures: If using techniques like distillation, perform it under high vacuum to lower the boiling point and reduce thermal stress on the compound. 2. Control Evaporation Temperature: When removing solvent using a rotary evaporator, use a low-temperature water bath to prevent degradation of the purified sample.

Visualizations

G Diagram 1: Troubleshooting Workflow for Poor Chromatographic Separation start Poor Separation of cis/trans Isomers q1 Is the column overloaded? start->q1 a1_yes Reduce Sample Load & Consider Dry Loading q1->a1_yes Yes q2 Is the solvent system optimized? q1->q2 No a1_yes->q2 a2_no Perform TLC Trials with Solvent Mixtures. Implement a Shallow Gradient. q2->a2_no No q3 Is the column packing uniform? q2->q3 Yes a2_yes Try a Different Stationary Phase (e.g., Alumina, Ag-impregnated) end_node Improved Separation a2_yes->end_node a2_no->end_node a3_yes Check Flow Rate. Slower can improve resolution. q3->a3_yes Yes a3_no Repack Column Using Slurry Method q3->a3_no No a3_yes->a2_yes a3_no->end_node

Caption: Troubleshooting workflow for poor chromatographic separation of anethole isomers.

G Diagram 2: Anethole Isomerization and Degradation Pathways cluster_conditions Conditions UV UV Light trans trans-Anethole (More Stable) UV->trans cis This compound (Less Stable, Toxic) UV->cis Acid Acid (H+) Acid->trans Acid->cis trans->cis Isomerization dimers Dimerization Products trans->dimers Dimerization cis->trans Isomerization cis->dimers Dimerization

Caption: Key pathways for anethole isomerization and degradation induced by UV light and acid.

Quantitative Data Summary

Table 1: Physical Properties of Anethole Isomers

PropertyThis compoundtrans-AnetholeReference
Molecular Weight 148.20 g/mol 148.20 g/mol [13]
Boiling Point ~230 °C234-237 °C[14]
Density (25°C) ~0.98 g/cm³0.983-0.988 g/cm³[14]
Refractive Index (25°C) Not readily available1.5570-1.5610[14]
Appearance Colorless liquidColorless to pale yellow liquid or solid[14]

Note: The very close boiling points highlight the difficulty of separation via standard distillation.[2]

Table 2: Example of Catalytic Isomerization for Converting cis- to trans-Anethole

Catalyst SystemInitial cis/trans RatioFinal cis/trans RatioTemperatureTimeReference
Rhodium acetylacetonate in propanol30 / 705 / 95Reflux (~95°C)2 hours[2]
RuHClCO(PPh₃)₃ in toluene(Estragole starting material)5 / 9580°C1 hour[5]

Note: While these protocols aim to convert cis- to trans-anethole, they demonstrate conditions (presence of metal catalysts, elevated temperatures) that can promote isomerization and should be considered during purification design.

Experimental Protocols

Protocol 1: GC-MS Analysis of Anethole Isomer Composition

This protocol provides a general method for analyzing the isomeric composition of an anethole sample. Specific parameters should be optimized for the instrument in use.

  • Sample Preparation: Dilute the anethole sample (e.g., 1 µL) in a suitable solvent like hexane or dichloromethane (1 mL).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Column: Use a non-polar or medium-polarity capillary column suitable for essential oil analysis (e.g., RTX-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness)[8].

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[9].

  • Injector: Set temperature to 250°C. Use a split injection mode[9].

  • Oven Temperature Program:

    • Initial temperature: 40-50°C, hold for 2-3 minutes[8][9].

    • Ramp: Increase temperature at a rate of 5°C/minute to 280-300°C[8][9].

    • Final hold: Maintain the final temperature for 5-10 minutes[8][9].

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV[9].

    • Mass Scan Range: m/z 40 to 350[9].

    • Transfer Line Temperature: 300°C[9].

  • Data Analysis: Identify peaks based on retention times compared to pure standards of cis- and trans-anethole. Confirm identity using the mass spectra from the MS detector. Quantify the relative amounts of each isomer by comparing their peak areas.

Protocol 2: General Guideline for Purification of this compound by Silica Gel Column Chromatography

This protocol is a starting point for the challenging separation of this compound from a mixture rich in the trans-isomer.

  • Column Preparation:

    • Select a long, narrow column to maximize theoretical plates.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack the column, ensuring no air bubbles or cracks are present. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude anethole mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the column. For better resolution, consider adsorbing the sample onto a small amount of silica and performing a dry load.

  • Elution:

    • Begin elution with a very low-polarity mobile phase (e.g., 100% hexane or petroleum ether).

    • Implement a very shallow polarity gradient by slowly introducing a slightly more polar solvent like ethyl acetate or diethyl ether. For example:

      • Start with 100% Hexane.

      • Gradually increase to 99.5:0.5 Hexane:Ethyl Acetate.

      • Then 99:1, 98.5:1.5, and so on. The exact gradient must be determined empirically using prior TLC analysis.

  • Fraction Collection: Collect very small fractions (e.g., 5-10 mL) to maximize the chances of isolating pure compounds.

  • Monitoring: Analyze the collected fractions by TLC or GC to identify which fractions contain the desired this compound, the trans-anethole, and mixed fractions.

  • Product Recovery: Combine the fractions containing the pure this compound and carefully remove the solvent using a rotary evaporator with a low-temperature water bath to prevent degradation.

G Diagram 3: General Experimental Workflow for Purification & Analysis crude Crude Anethole Mixture (e.g., from Essential Oil) tlc TLC Analysis to Determine Initial Solvent System crude->tlc column Column Chromatography (e.g., Silica Gel) with Shallow Gradient Elution tlc->column fractions Collect Small Fractions column->fractions analysis Analyze Fractions (TLC or GC-MS) fractions->analysis analysis->column Re-run mixed fractions pool Pool Pure Fractions analysis->pool Fractions are pure evap Solvent Removal (Rotary Evaporator, Low Temperature) pool->evap final Pure this compound evap->final final_analysis Final Purity Check (GC-MS, NMR) final->final_analysis

Caption: A typical workflow for the purification and analysis of this compound.

References

Method refinement for resolving cis- and trans-anethole peaks in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of cis- and trans-anethole.

Troubleshooting Guides

This section addresses specific issues encountered during the chromatographic separation of cis- and trans-anethole.

Issue 1: Poor Resolution (Rs < 1.5) Between cis- and trans-Anethole Peaks

Potential Causes and Solutions for HPLC:

  • Inadequate Mobile Phase Composition: The ratio of the organic solvent to the aqueous phase is a critical factor.

    • Solution: Systematically adjust the mobile phase composition. If using a reversed-phase C18 column with a methanol-water mobile phase, incrementally decrease the methanol concentration (e.g., from 85:15 to 80:20 v/v) to increase the retention times and potentially improve separation.[1][2]

  • Suboptimal Organic Modifier: The choice of organic solvent can influence selectivity.

    • Solution: If using methanol, consider switching to acetonitrile or a combination of methanol and acetonitrile. These solvents offer different selectivities and may enhance the resolution of the anethole isomers.

  • Isocratic Elution is Not Sufficient: For closely eluting isomers, an isocratic mobile phase may not provide enough resolving power.

    • Solution: Implement a gradient elution. Start with a lower concentration of the organic solvent and gradually increase it. A shallow gradient can often improve the separation of closely related compounds.

  • Incorrect Column Chemistry: A standard C18 column may not be optimal for this specific separation.

    • Solution: Consider a phenyl-hexyl stationary phase. The π-π interactions between the phenyl rings of the stationary phase and the anethole isomers can provide alternative selectivity and improve resolution.

Potential Causes and Solutions for GC:

  • Inappropriate Temperature Program: A rapid temperature ramp may not allow for sufficient separation of the isomers.

    • Solution: Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 5 °C/min) to increase the interaction time of the analytes with the stationary phase.[3]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas (e.g., Helium) flow rate to achieve the optimal linear velocity for the column being used.

  • Inadequate Stationary Phase: The polarity of the stationary phase is crucial for isomer separation.

    • Solution: For separating geometric isomers like cis- and trans-anethole, a mid- to high-polarity column (e.g., a cyanopropyl-based stationary phase) can offer better selectivity compared to a non-polar phase like a 5% phenyl-methylpolysiloxane.

Issue 2: Peak Tailing or Fronting for Anethole Peaks

Potential Causes and Solutions (Applicable to both HPLC and GC):

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.

    • Solution: Reduce the injection volume or dilute the sample.

  • Active Sites in the System: Silanol groups in the injector liner (GC) or on the stationary phase (HPLC) can interact with the analytes, causing tailing.

    • Solution (GC): Use a deactivated injector liner.

    • Solution (HPLC): Use an end-capped column or add a small amount of a competing base to the mobile phase if not using MS detection.

  • Sample Solvent Incompatibility (HPLC): Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.

    • Solution: Replace the column with a new one of the same type.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate cis- and trans-anethole?

A1: A good starting point for reversed-phase HPLC is a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase of methanol and water in an 80:20 (v/v) ratio.[2] The flow rate can be set to 1.0 mL/min and detection can be performed at 259 nm.[1]

Q2: What type of GC column is recommended for the separation of anethole isomers?

A2: While a standard non-polar column like an HP-5MS can be used, a more polar stationary phase, such as a cyanopropyl column, is often more effective at resolving geometric isomers.

Q3: How can I confirm the identity of the cis- and trans-anethole peaks?

A3: The identity of the peaks can be confirmed by comparing their retention times with those of certified reference standards for cis- and trans-anethole. For GC-MS, the mass spectra of the eluted peaks can be compared to a reference library. In general, the trans-isomer is more stable and typically the major component in natural extracts.

Q4: Can column temperature be used to improve the resolution of anethole isomers in HPLC?

A4: Yes, adjusting the column temperature can affect the selectivity of the separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times. However, the effect on the resolution of isomers can vary, so it is an important parameter to optimize.

Q5: My baseline is noisy. What are the common causes?

A5: A noisy baseline can be caused by several factors, including:

  • HPLC: Air bubbles in the mobile phase (requires degassing), contaminated mobile phase, or detector issues.

  • GC: Contaminated carrier gas, column bleed at high temperatures, or a contaminated detector.

Data Presentation

Table 1: Comparison of HPLC Method Parameters for Anethole Isomer Resolution

ParameterCondition 1 (Starting Point)Condition 2 (Optimized for Resolution)Expected Outcome of Optimization
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmImproved selectivity due to π-π interactions.
Mobile Phase 80:20 Methanol:Water (Isocratic)75:25 Methanol:Water (Isocratic) or Shallow GradientIncreased retention and potential for better separation.
Flow Rate 1.0 mL/min0.8 mL/minIncreased analysis time but may improve resolution.
Temperature Ambient35 °CMay alter selectivity and improve peak shape.

Table 2: Comparison of GC Method Parameters for Anethole Isomer Resolution

ParameterCondition 1 (General Purpose)Condition 2 (Optimized for Isomers)Expected Outcome of Optimization
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)Cyanopropyl (e.g., DB-225) (30 m x 0.25 mm, 0.25 µm)Enhanced selectivity for geometric isomers.
Oven Program 70°C (1 min), then 20°C/min to 250°C60°C (2 min), then 5°C/min to 220°CSlower ramp rate for better separation.
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/minOptimized for column (e.g., 1.2 mL/min)Improved column efficiency.
Injector Temp. 250 °C250 °C

Experimental Protocols

Protocol 1: HPLC Method for the Separation of cis- and trans-Anethole

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol and water (80:20, v/v). Filter and degas the mobile phase before use.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 259 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. Run the analysis for a sufficient time to allow for the elution of both isomers. d. Identify the peaks based on the retention times of pure standards.

Protocol 2: GC-MS Method for the Separation of cis- and trans-Anethole

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5MS fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or a cyanopropyl column for enhanced isomer separation.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Injector: Splitless mode at 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample in a suitable solvent such as hexane or dichloromethane.

  • Procedure: a. Perform a blank run with the solvent to ensure the system is clean. b. Inject the sample. c. Acquire the data. d. Identify the isomers by comparing retention times with standards and matching the mass spectra with a reference library.

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor Resolution of cis- and trans-Anethole check_mobile_phase Adjust Mobile Phase (Solvent Ratio / Type) start->check_mobile_phase Step 1 evaluation Evaluate Resolution (Rs) check_mobile_phase->evaluation check_column Evaluate Column (Different Stationary Phase) check_column->evaluation check_temperature Optimize Temperature (Oven / Column) check_temperature->evaluation check_flow_rate Adjust Flow Rate check_flow_rate->evaluation evaluation->check_column No evaluation->check_temperature No evaluation->check_flow_rate No good_resolution Resolution Acceptable (Rs >= 1.5) evaluation->good_resolution Yes end End: Method Refined good_resolution->end

Caption: Troubleshooting workflow for improving the resolution of cis- and trans-anethole.

References

Stability testing of cis-Anethole under different light and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-anethole. The information focuses on stability testing under various light and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound, similar to its isomer trans-anethole, are isomerization, dimerization, and oxidation.[1][2] Isomerization to the more stable trans-anethole is a common reaction, especially when exposed to heat or UV radiation.[3][4] Dimerization can occur through cycloaddition reactions, leading to the formation of various cyclobutane derivatives.[3][5] Oxidation typically results in the formation of p-anisaldehyde.[1][2]

Q2: How do light and temperature affect the stability of this compound?

A2: Both light and temperature can significantly accelerate the degradation of this compound.

  • Light: Exposure to UV and visible light can induce photoisomerization to trans-anethole and promote the formation of dimers.[1][3] UV radiation, particularly at wavelengths around 254 nm and 312 nm, has been shown to cause significant degradation of anethole isomers.[1][6]

  • Temperature: Elevated temperatures increase the rate of isomerization and dimerization.[1][3] Studies on trans-anethole have shown that increasing the temperature from 40°C to 60°C leads to a greater percentage of degradation.[1][2]

Q3: What are the expected degradation products when testing the stability of this compound?

A3: The main degradation products you can expect to observe are:

  • trans-Anethole: The geometric isomer of this compound.

  • Dimers: Various methoxyphenyl-disubstituted cyclobutanes and hexenes can form.[3]

  • p-Anisaldehyde: An oxidation product.[1][2]

Q4: Are there any formulation strategies to improve the stability of this compound?

A4: While research on stabilizing this compound specifically is limited, studies on trans-anethole suggest that the presence of certain excipients can enhance stability. For instance, sucrose has been shown to have a protective effect against both photo- and thermal degradation of trans-anethole in solutions.[1][7] This is likely due to the increased viscosity and potential for hydrogen bonding, which can restrict molecular mobility and interaction with light.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed even under supposedly controlled conditions.

Possible Cause Troubleshooting Step
Inadequate protection from light Ensure all storage containers are opaque or amber-colored. Conduct experiments under low-light conditions or use light-protective coverings for your reaction vessels.
Temperature fluctuations Use a calibrated and stable incubator or water bath for temperature-controlled studies. Monitor the temperature regularly with an independent thermometer.
Presence of acidic impurities Acidic conditions can catalyze the isomerization of anethole.[3] Ensure solvents and reagents are of high purity and neutral pH. Consider using buffered solutions if compatible with your experimental design.
Oxygen exposure The presence of oxygen can lead to oxidation.[1] For sensitive experiments, consider de-gassing solvents and purging the headspace of your containers with an inert gas like nitrogen or argon.

Issue 2: Inconsistent results in stability studies.

Possible Cause Troubleshooting Step
Variability in light source intensity Standardize the distance of the sample from the light source in photostability studies. Use a radiometer or photometer to ensure consistent light intensity across experiments.
Inconsistent sample preparation Follow a strict and detailed standard operating procedure (SOP) for sample preparation, including solvent degassing, concentration, and handling.
Analytical method variability Validate your analytical method for linearity, accuracy, and precision. Use an internal standard to correct for variations in injection volume or detector response.

Issue 3: Difficulty in identifying and quantifying degradation products.

Possible Cause Troubleshooting Step
Co-elution of isomers or degradation products Optimize your chromatographic method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation. Gas chromatography with a mass spectrometer (GC-MS) is particularly effective for separating and identifying anethole isomers and dimers.[3]
Low concentration of degradation products Use a more sensitive detector or increase the concentration of your sample if possible. Consider using techniques like solid-phase extraction (SPE) to concentrate the analytes before analysis.
Lack of reference standards for degradation products For tentative identification, rely on mass spectrometry (MS) fragmentation patterns and comparison with literature data.[3] For quantitative analysis without a standard, relative quantification based on peak area percentage can be used, but this should be clearly stated in your report.

Data Presentation

Table 1: Effect of Temperature on the Degradation of trans-Anethole in an Ethanol/Water Solution (5 hours exposure)

Temperature (°C)trans-Anethole Loss (%) in Solution without Sucrosetrans-Anethole Loss (%) in Solution with 350 g/L Sucrose
40~18%~10%
60~50%~25%

Data extrapolated from a study on trans-anethole, which suggests a similar trend would be observed for this compound. The presence of sucrose shows a protective effect.[1]

Table 2: Effect of UV Light on the Conversion of trans-Anethole in Toluene (2 hours exposure)

Temperature (°C)trans-Anethole Conversion (%)Selectivity towards this compound (%)
-5Lower ConversionHigher Selectivity
5Intermediate ConversionIntermediate Selectivity
15Higher ConversionLower Selectivity

This table illustrates the competitive nature of isomerization and dimerization under UV irradiation. As temperature increases, the overall conversion of trans-anethole increases, but the selectivity towards the formation of this compound decreases in favor of dimer formation.[3]

Experimental Protocols

Protocol 1: Photostability Testing of this compound

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol, toluene) at a known concentration.

  • Light Exposure:

    • Place the solution in a quartz or borosilicate glass container.

    • Expose the sample to a controlled light source (e.g., a UV lamp with a specific wavelength such as 254 nm or 312 nm, or a xenon lamp simulating sunlight).

    • Simultaneously, keep a control sample in the dark at the same temperature.

  • Sampling: Withdraw aliquots from both the exposed and control samples at predetermined time intervals.

  • Analysis: Analyze the samples using a validated HPLC or GC method to quantify the remaining this compound and the formation of degradation products like trans-anethole and dimers.[1][3]

Protocol 2: Thermal Stability Testing of this compound

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent in a sealed container.

  • Temperature Exposure:

    • Place the sample in a temperature-controlled oven or water bath set to the desired temperature (e.g., 40°C, 60°C, 80°C).

    • Store a control sample at a lower, stable temperature (e.g., 4°C).

  • Sampling: At specified time points, remove the sample from the heat source, allow it to cool to room temperature, and take an aliquot for analysis.

  • Analysis: Use HPLC or GC to determine the concentration of this compound and its degradation products.[1][2]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis prep Prepare this compound Solution photo Photostability (UV/Vis Light) prep->photo Expose Samples thermal Thermal Stability (Elevated Temperature) prep->thermal Expose Samples control Control (Dark/Low Temp) prep->control Expose Samples sampling Aliquot Sampling at Time Intervals photo->sampling thermal->sampling control->sampling analysis HPLC or GC Analysis sampling->analysis quant Quantify this compound & Degradation Products analysis->quant

Caption: Experimental workflow for this compound stability testing.

degradation_pathway cis_anethole This compound trans_anethole trans-Anethole cis_anethole->trans_anethole Isomerization (Light, Heat) dimers Dimers (Cyclobutanes, etc.) cis_anethole->dimers Dimerization (Light) anisaldehyde p-Anisaldehyde cis_anethole->anisaldehyde Oxidation

Caption: Degradation pathways of this compound.

References

Technical Support Center: Enhancing the Solubility of cis-Anethole for in vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing cis-anethole for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is one of the two isomers of anethole, a compound found in essential oils of plants like anise and fennel.[1][2] For in vitro studies, which are conducted in aqueous environments like cell culture media, the poor water solubility of this compound presents a significant challenge. Ensuring it is properly dissolved is crucial for accurate and reproducible experimental results.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: this compound is practically insoluble in water but shows good solubility in organic solvents.[1][2] Dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare concentrated stock solutions.[1][2] It is critical to use fresh, anhydrous DMSO as moisture absorption can reduce the solubility of the compound.[1][2]

Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO or ethanol?

A3: A stock solution of this compound can be prepared in DMSO or ethanol at a concentration of up to 30 mg/mL.[1][2]

Q4: What is the maximum final concentration of DMSO or ethanol that is generally considered safe for most cell lines?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5%, and for many sensitive cell lines, at or below 0.1%. Similarly, the final concentration of ethanol should generally not exceed 0.5-1% (v/v), though the tolerance can be cell line-dependent. It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q5: Are there alternative methods to enhance the aqueous solubility of this compound?

A5: Yes, inclusion complexation with cyclodextrins is a common strategy to improve the solubility of hydrophobic compounds like this compound. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where the drug molecule can be encapsulated, thereby increasing its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for such applications.

Data Presentation: Solubility of this compound

Solvent/SystemSolubilityMolar Concentration (approx.)Notes
WaterInsoluble[1][2]-Not suitable as a primary solvent.
Dimethyl Sulfoxide (DMSO)30 mg/mL[1][2]202.42 mMUse fresh, anhydrous DMSO.[1][2]
Ethanol30 mg/mL[1]202.42 mMEnsure final concentration in media is non-toxic to cells.
DMSO/PEG300/Tween80/ddH₂O1.5 mg/mL (final)10.12 mM (final)A formulation for preparing a working solution.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or 100% ethanol to achieve a concentration of 30 mg/mL.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization & Storage: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution using a Co-Solvent System

This protocol is adapted from a formulation for in vivo use but can be modified for in vitro applications where higher concentrations are needed and the vehicle components are tolerated by the cell line. A vehicle control is essential.

  • Initial Dilution: To a sterile tube, add 50 µL of a 30 mg/mL this compound stock solution in DMSO.

  • Co-solvent Addition: Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Surfactant Addition: Add 50 µL of Tween 80 and mix until the solution is clear.

  • Aqueous Dilution: Add 500 µL of sterile double-distilled water (ddH₂O) to bring the total volume to 1 mL. The final concentration of this compound in this working solution will be 1.5 mg/mL.

  • Immediate Use: This mixed solution should be used immediately for the best results.[1] Further dilutions into cell culture medium should be done carefully to reach the final desired experimental concentration.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon dilution of stock solution in aqueous media The final concentration of this compound exceeds its solubility limit in the aqueous environment. The stock solution was added too quickly, creating localized high concentrations. The temperature of the media is too low.Lower the final working concentration of this compound. Pre-warm the cell culture medium to 37°C before adding the stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. Prepare an intermediate dilution of the stock in pre-warmed media before adding it to the final culture volume.
Cloudiness or precipitate observed in the culture dish after incubation The compound is unstable in the culture medium over time. The pH of the medium has shifted, affecting solubility. Media evaporation has led to an increase in the compound's concentration.Reduce the incubation time if experimentally feasible. Perform media changes with freshly prepared this compound-containing media every 24-48 hours. Ensure proper humidification in the incubator to minimize evaporation.
Inconsistent experimental results or lower than expected biological activity Partial precipitation of this compound is occurring, reducing the effective concentration in the media. The stock solution has degraded.Visually inspect the media for any signs of precipitation before and during the experiment. If any is observed, filter the media through a 0.22 µm syringe filter before adding it to the cells. Prepare fresh stock solutions regularly and store them properly in aliquots.
Vehicle control shows cellular toxicity The concentration of the organic solvent (DMSO, ethanol) is too high for the specific cell line.Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cells (typically ≤0.5% for DMSO/ethanol). Ensure the final solvent concentration in all experimental wells, including the vehicle control, is consistent and below this toxic threshold.

Visualization of Experimental Workflow and Signaling Pathway

G Experimental Workflow for this compound Solubilization cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_solvent Add DMSO or Ethanol (to 30 mg/mL) weigh->add_solvent dissolve Vortex / Gentle Warming add_solvent->dissolve filter 0.22 µm Filter Sterilization dissolve->filter store Aliquot & Store at -20°C/-80°C filter->store dilute Dilute Stock into Medium store->dilute prewarm Pre-warm Cell Culture Medium to 37°C prewarm->dilute add_dropwise Add Dropwise while Swirling dilute->add_dropwise final_conc Achieve Final Concentration add_dropwise->final_conc add_to_cells Add Working Solution to Cells final_conc->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Workflow for preparing cis-anethole solutions.

G Hypothesized Signaling Pathway Inhibition by this compound cluster_nucleus Nuclear Events tnf TNF-α tnfr TNFR tnf->tnfr traf2 TRAF2 tnfr->traf2 nik NIK traf2->nik ikk IKK Complex nik->ikk ikb IκBα ikk->ikb nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation nfkb_n NF-κB gene_exp Gene Expression (Inflammation, Proliferation) cis_anethole This compound cis_anethole->ikk Inhibition dna DNA nfkb_n->dna gene_exp_n Target Gene Transcription dna->gene_exp_n label_pathway Normally, TNF-α binding activates the IKK complex, leading to IκBα phosphorylation and degradation. This releases NF-κB to translocate to the nucleus and activate target genes.

Inhibition of the NF-κB signaling pathway by cis-anethole.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of cis- and trans-Anethole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Anethole, a phenylpropanoid widely found in the essential oils of plants like anise and fennel, exists as two geometric isomers: cis-anethole and trans-anethole. While structurally similar, these isomers exhibit distinct biological activities, a critical consideration for researchers in pharmacology and drug development. This guide provides a comprehensive comparison of their known biological effects, supported by experimental data and detailed methodologies.

Executive Summary

trans-Anethole, the more abundant and stable isomer, has been extensively studied and demonstrates a range of therapeutic potentials, including anti-inflammatory, antimicrobial, and estrogenic activities, with relatively low toxicity. In contrast, this compound is significantly more toxic and less studied for its therapeutic effects. This comparative analysis highlights the crucial differences in their biological profiles, guiding future research and development efforts.

Data Presentation

Toxicity

A stark contrast between the two isomers lies in their acute toxicity. Experimental data consistently shows that this compound is substantially more toxic than trans-anethole.

Table 1: Comparative Acute Toxicity Data
Isomer Test Animal LD50 (Lethal Dose, 50%)
This compoundRat (oral)150 mg/kg[1]
Rat (intraperitoneal)93 mg/kg[1]
Mouse (intraperitoneal)95 mg/kg[1]
trans-AnetholeRat (oral)2090 mg/kg[2][3]
Rat (intraperitoneal)703 mg/kg (female), 738 mg/kg (male)[4]
Mouse (oral)3050 mg/kg[5]
Mouse (intraperitoneal)>1000 mg/kg[6]

Note: LD50 values can vary depending on the specific study protocol and animal strain.

Anti-inflammatory Activity

trans-Anethole has demonstrated significant anti-inflammatory properties in various in vivo models. In the carrageenan-induced paw edema model in rats, oral administration of trans-anethole has been shown to reduce inflammation. For instance, at a dose of 250 mg/kg, it can inhibit paw edema.[7] Similarly, in a lipopolysaccharide (LPS)-induced acute lung injury model in mice, intraperitoneal administration of trans-anethole (at doses of 62.5, 125, 250, and 500 mg/kg) reduced inflammatory cell infiltration and the production of pro-inflammatory mediators.[8]

Quantitative data on the anti-inflammatory activity of this compound is scarce in publicly available literature, likely due to its high toxicity, which limits its investigation for therapeutic applications.

Antimicrobial Activity

trans-Anethole exhibits a broad spectrum of antimicrobial activity against bacteria and fungi. The minimum inhibitory concentration (MIC) varies depending on the microbial species.

Table 2: Antimicrobial Activity of trans-Anethole (MIC values)
Microorganism MIC (μg/mL)
Staphylococcus aureus>4.0% (v/v)[9][10][11]
Escherichia coli31.2[12]
Candida albicans500[12]
Enterococcus faecalis500 - 1000[13]

Note: MIC values can be influenced by the specific strain and the assay methodology used.

There is a lack of specific MIC values for this compound against a range of microorganisms in the available scientific literature.

Estrogenic Activity

trans-Anethole has been reported to possess weak estrogenic activity. In a yeast estrogen screen (YES) assay, which utilizes recombinant yeast cells expressing the human estrogen receptor, trans-anethole was shown to elicit an estrogenic response at high concentrations.[14] One study reported EC50 values for the estrogenic activity of essential oils containing trans-anethole to be in the range of 45 to 650 µg/mL.[15] Another study confirmed estrogenic activity at high concentrations.[14]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Procedure:

    • A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.

    • The test compound (trans-anethole) or vehicle is administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group compared to the control group.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model mimics the inflammatory conditions of acute respiratory distress syndrome.

  • Animals: BALB/c mice are commonly used.

  • Procedure:

    • Mice are pre-treated with the test compound (trans-anethole) or vehicle via intraperitoneal injection.

    • After 1 hour, mice are anesthetized, and LPS (1.5 mg/kg) is instilled intratracheally.

    • After a specific duration (e.g., 4 hours), the animals are euthanized.

    • Bronchoalveolar lavage (BAL) fluid is collected to analyze total and differential cell counts, as well as protein concentration and inflammatory mediators (e.g., TNF-α, IL-6).

    • Lung tissue can be collected for histological examination.

  • Data Analysis: The levels of inflammatory markers in the BAL fluid and histological scores of lung injury are compared between the treated and control groups.[8]

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Materials: 96-well microtiter plates, bacterial or fungal culture, appropriate broth medium, and the test compound (trans-anethole).

  • Procedure:

    • Serial two-fold dilutions of the test compound are prepared in the broth medium in the wells of the microtiter plate.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[13]

Yeast Estrogen Screen (YES) Assay

This in vitro bioassay measures the estrogenic activity of compounds.

  • Materials: Recombinant Saccharomyces cerevisiae expressing the human estrogen receptor and a reporter gene (e.g., lacZ), 96-well microtiter plates, appropriate growth medium, and the chromogenic substrate (e.g., CPRG).

  • Procedure:

    • Serial dilutions of the test compound (trans-anethole) are added to the wells of the microtiter plate.

    • A standardized suspension of the recombinant yeast is added to each well.

    • 17β-estradiol is used as a positive control.

    • The plates are incubated (e.g., at 32°C for 48-72 hours).

  • Data Analysis: The activation of the estrogen receptor by the test compound leads to the expression of the reporter enzyme, which metabolizes the chromogenic substrate, resulting in a color change. The intensity of the color is measured spectrophotometrically and is proportional to the estrogenic activity.[14][15]

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of trans-Anethole

trans-Anethole exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates trans_Anethole trans-Anethole trans_Anethole->IKK Inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_n->ProInflammatory_Genes Induces

Caption: trans-Anethole inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα.

General Experimental Workflow for Evaluating Antimicrobial Activity

The following diagram illustrates a typical workflow for assessing the antimicrobial properties of a compound.

G start Start prepare_cultures Prepare Microbial Cultures (e.g., S. aureus, E. coli) start->prepare_cultures prepare_compounds Prepare Serial Dilutions of cis- and trans-Anethole start->prepare_compounds mic_assay Perform Broth Microdilution (MIC Assay) prepare_cultures->mic_assay prepare_compounds->mic_assay read_results Incubate and Read MIC (Visual Inspection or Spectrophotometry) mic_assay->read_results mbc_assay Perform MBC Assay (Plate from clear wells) read_results->mbc_assay read_mbc Incubate and Count Colonies (Determine MBC) mbc_assay->read_mbc end End read_mbc->end

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.

Conclusion

The comparative analysis of cis- and trans-anethole reveals significant differences in their biological activities. trans-Anethole emerges as a compound of interest for its therapeutic potential, demonstrating anti-inflammatory, antimicrobial, and weak estrogenic effects with a favorable toxicity profile. Its mechanism of anti-inflammatory action via inhibition of the NF-κB pathway is a key finding for drug development.

Conversely, the high toxicity of this compound is a major limiting factor for its therapeutic use, and consequently, research on its other biological activities is sparse. This lack of data for this compound underscores the importance of isomeric purity in natural product-based drug discovery and development. Future research should focus on elucidating the mechanisms behind the differential toxicity of the two isomers and exploring the potential of trans-anethole in various therapeutic areas, while exercising caution regarding its estrogenic properties. For drug development professionals, these findings emphasize the necessity of rigorous isomeric characterization and separation to ensure the safety and efficacy of anethole-containing formulations.

References

A Comparative Guide to the Validation of an HPLC Method for cis-Anethole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of cis-anethole with alternative analytical techniques. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. The guide details experimental protocols and presents performance data in a clear, comparative format.

I. Comparative Analysis of Analytical Methods

The quantification of this compound can be achieved through various analytical techniques. While HPLC is a widely used and robust method, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC) offer alternative approaches. The choice of method often depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.

Table 1: Performance Comparison of Analytical Methods for Anethole Quantification

ParameterHPLC-UVGC-MSHPTLC-Densitometry
**Linearity (R²) **0.9945 - >0.999[1][2][3]Not explicitly stated, but good correlation reported[4][5]0.9995[6][7]
Accuracy (% Recovery) 90.74 - 103.21%[1]Not explicitly stated98.41 - 101.13%[6][7]
Precision (% RSD) < 3%[1]Not explicitly stated0.74 - 1.86%[6][7]
Limit of Detection (LOD) 2.3 µg/L[2]0.05 µg/g[8]16.85 ng/band[6]
Limit of Quantification (LOQ) 7.7 µg/L[2]0.15 µg/g[8]50.55 ng/band[6]
Run Time 4 - 15 minutes[1][3]~20 - 50 minutes[1][3][4]Not explicitly stated

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the protocols for the HPLC-UV and GC-MS methods for anethole quantification.

A. HPLC-UV Method for this compound Quantification

This protocol is based on a validated method for anethole in biological matrices and can be adapted and validated for this compound.[1][3]

1. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with UV-VIS detector.

  • Column: Hypersil ODS C18 (150 mm x 2.1 mm, 3.0 µm) or equivalent.[1]

  • Mobile Phase: Methanol:Water (85:15, v/v).[1][3]

  • Flow Rate: 0.2 mL/min.[1][3]

  • Detection Wavelength: 259 nm.[1][3]

  • Injection Volume: 25 µL.[1]

  • Run Time: Approximately 4 minutes.[1][3]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards.

  • Sample Preparation: The sample preparation will depend on the matrix. For plasma samples, protein precipitation with cold methanol followed by centrifugation is a common technique.[1]

3. Validation Parameters:

  • Specificity: Analyze blank matrix samples to ensure no interference at the retention time of this compound.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. The determination coefficient (R²) should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound. The recovery should typically be within 85-115%.

  • Precision: Assess intra-day and inter-day precision by analyzing replicates of quality control samples at different concentrations. The relative standard deviation (RSD) should be < 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

B. GC-MS Method for this compound Quantification

This protocol is based on methods used for the analysis of anethole in essential oils.[4][5]

1. Chromatographic Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5MS fused-silica capillary column (30 m x 250 µm ID, 0.25 µm film thickness) or equivalent.[8]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[4]

  • Injector Temperature: 250°C.[4]

  • Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 10 minutes.[4]

  • Injection Mode: Split (split ratio 1:100).[4]

  • MS Transfer Line Temperature: 300°C.[4]

  • Ionization Mode: Electron Ionization (EI).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the sample (e.g., essential oil) in hexane.[4]

III. Visualized Workflows

A. HPLC Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of an HPLC method for the quantification of this compound.

HPLC_Validation_Workflow start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

Caption: Workflow for HPLC Method Validation.

B. Comparison of HPLC and GC-MS for this compound Quantification

This diagram provides a logical comparison of the key attributes of HPLC and GC-MS for the quantification of this compound.

Method_Comparison cluster_hplc HPLC Attributes cluster_gcms GC-MS Attributes analyte This compound Quantification hplc HPLC-UV analyte->hplc gcms GC-MS analyte->gcms hplc_adv1 Good for non-volatile & thermally labile compounds hplc_adv2 Shorter run times possible hplc_disadv Lower resolution for complex mixtures gcms_adv1 High resolution & sensitivity gcms_adv2 Provides structural information (MS) gcms_disadv Requires volatile & thermally stable compounds

Caption: Comparison of HPLC and GC-MS Methods.

References

A Comparative Guide to Anethole Isomer Analysis: Cross-Validation of GC-MS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anethole, a key flavor and fragrance compound found in essential oils of anise and fennel, exists as two geometric isomers: (E)-anethole (trans-anethole) and (Z)-anethole (cis-anethole). While the trans-isomer is known for its characteristic sweet, licorice-like aroma and is widely used in the food, pharmaceutical, and cosmetic industries, the cis-isomer has a less desirable flavor profile.[1] The accurate identification and quantification of these isomers are therefore crucial for quality control and ensuring consumer safety.[1] This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of anethole isomers, supported by experimental data and detailed protocols.

Experimental Methodologies

A robust analytical workflow is essential for the reliable differentiation and quantification of anethole isomers. Below are detailed protocols for both GC-MS and NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for separating and identifying volatile compounds in complex mixtures.[1] It offers high resolution and sensitivity, making it ideal for the analysis of essential oils.

Experimental Protocol:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent, such as hexane or ethanol (e.g., 1/10 to 1/5500 v/v), to prevent column overload.[1]

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][3]

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[1]

    • Injector: Set the injector temperature to 250°C in split mode (e.g., split ratio 1:100) to handle the high concentration of anethole in many essential oils.[1]

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C, hold for 2 minutes), then ramps up to a higher temperature (e.g., 280°C at 5°C/min), and holds for a final period (e.g., 10 minutes) to ensure all compounds are eluted.[1]

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard.[1]

    • Mass Analyzer: Scan a mass range of m/z 40 to 350.[1]

    • Temperatures: The MS transfer line and ion source temperatures are typically set to 300°C and 230°C, respectively.[1][3]

  • Component Identification: Identify compounds by comparing their retention times and mass spectra with reference standards and spectral libraries (e.g., NIST Mass Spectral Database).[1]

  • Quantification: Express quantitative data as the relative percentage of the total peak area in the chromatogram.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution.[4] ¹H NMR, in particular, is well-suited for distinguishing and quantifying anethole isomers based on the unique chemical environments of their protons.

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the essential oil in a deuterated solvent, such as chloroform-d (CDCl₃), typically in a 2:8 v/v ratio.[1] For quantitative analysis (qNMR), add a known amount of an internal standard, such as caffeine or thymol.[1][4]

  • NMR Spectrometer Conditions:

    • Instrument: A 400 MHz or higher field NMR spectrometer is commonly used.[1]

    • Nucleus: Acquire ¹H NMR spectra. For more detailed structural elucidation, ¹³C NMR and 2D NMR experiments (e.g., COSY, HSQC) can also be performed.[5][6]

  • Data Acquisition and Processing:

    • Acquire the spectra using standard pulse sequences.

    • Process the data (Fourier transformation, phase correction, and baseline correction).

  • Isomer Differentiation and Quantification:

    • Distinguish between (E)- and (Z)-anethole by integrating the characteristic signals of their protons, particularly the olefinic and methoxy protons, which have distinct chemical shifts and coupling constants.[4][7]

    • Calculate the concentration of each isomer relative to the internal standard.

Data Presentation and Comparison

The following tables summarize the key data points for the identification and quantification of anethole isomers using both GC-MS and NMR.

Table 1: GC-MS Data for Anethole Isomer Identification

CompoundRetention Time (min)Key Mass Fragments (m/z)
trans-Anethole~7.89148 (M⁺), 147, 133, 117, 105, 91, 77
This compoundVaries (elutes before trans)148 (M⁺), 147, 133, 117, 105, 91, 77

Note: Retention times can vary depending on the specific GC conditions. The mass spectra of the isomers are very similar, making chromatographic separation crucial for identification.[3][8]

Table 2: ¹H NMR Data for Anethole Isomer Differentiation (400 MHz, CDCl₃)

Proton Assignmenttrans-AnetholeThis compound
Aromatic Protons (H-2, H-6) δ 7.25 (d, J = 8.6 Hz)δ 7.25 (d, J = 8.6 Hz)
Aromatic Protons (H-3, H-5) δ 6.87 (d, J = 8.6 Hz)δ 6.87 (d, J = 8.6 Hz)
Olefinic Proton (H-1') δ 6.37 (dq, J = 15.8, 6.6 Hz)δ 6.41 (dq, J = 11.6, 7.2 Hz)
Olefinic Proton (H-2') δ 6.11 (dq, J = 15.8, 1.6 Hz)δ 5.75 (dq, J = 11.6, 1.8 Hz)
Methoxy Protons (-OCH₃) δ 3.81 (s)δ 3.80 (s)
Methyl Protons (-CH₃) δ 1.85 (dd, J = 6.6, 1.6 Hz)δ 1.90 (dd, J = 7.2, 1.8 Hz)

Data compiled from literature sources.[4][5][7] The significant differences in the chemical shifts (δ) and coupling constants (J) of the olefinic protons (H-1' and H-2') allow for clear differentiation and quantification.

Table 3: Performance Comparison of GC-MS and NMR for Anethole Analysis

FeatureGC-MSNMR Spectroscopy
Separation Excellent for separating isomers and other volatile components.Not a separation technique; analyzes the bulk sample.
Sensitivity High (ppm to ppb level).Lower (typically requires mg of sample).
Quantification Relative quantification based on peak area is straightforward. Absolute quantification requires calibration curves.Highly accurate and precise for absolute quantification (qNMR) using an internal standard.[4]
Structural Info Provides mass fragmentation patterns, aiding in identification.Provides detailed structural information, including stereochemistry, through chemical shifts and coupling constants.[5][6]
Sample Throughput Slower due to chromatographic run times.Faster per sample, especially for ¹H NMR.[9][10]
Sample Integrity Destructive technique.Non-destructive technique.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.

Cross-Validation: A Complementary Approach

Studies directly comparing GC-MS and ¹H-NMR for the quantification of anethole in essential oils have demonstrated a strong positive correlation between the results obtained from both techniques.[1][11][12] For example, in the analysis of fennel and anise oils, the anethole content determined by GC-MS showed a high correlation with the values obtained by ¹H-NMR (r = 0.8567 for fennel oils and r = 0.6986 for anise oils).[1][11][12]

This correlation validates the use of both methods for quantitative analysis. However, their strengths are complementary:

  • GC-MS excels at providing a comprehensive profile of all volatile components in an essential oil, separating anethole from its structural isomer estragole and other minor constituents.[2]

  • NMR excels at providing rapid, accurate, and non-destructive quantification of the major components, like anethole, and unambiguously determining the isomeric ratio without the need for chromatographic separation.[7][10]

The choice of technique, therefore, depends on the specific analytical goal. For comprehensive qualitative and quantitative profiling of all volatile compounds, GC-MS is the preferred method. For rapid and highly accurate quantification of the major component and its isomers, qNMR is an excellent alternative or complementary tool.[9][10][13]

Visualizing the Analysis

Anethole Isomer Structures and Key ¹H NMR Differentiators

Anethole_Isomers cluster_trans (E)-Anethole (trans) cluster_cis (Z)-Anethole (cis) trans_img trans_H1 H-1': δ ~6.37 ppm J = 15.8 Hz (trans coupling) trans_H2 H-2': δ ~6.11 ppm cis_img cis_H1 H-1': δ ~6.41 ppm J = 11.6 Hz (cis coupling) cis_H2 H-2': δ ~5.75 ppm

Caption: Chemical structures of (E)- and (Z)-anethole with key distinguishing ¹H NMR signals.

Comparative Workflow: GC-MS vs. NMR for Anethole Analysis

anethole_analysis_workflow cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis start Essential Oil Sample gcms_prep Dilution in Hexane/Ethanol start->gcms_prep nmr_prep Dissolution in CDCl₃ + Internal Standard start->nmr_prep gcms_inject GC Injection (Separation) gcms_prep->gcms_inject gcms_detect MS Detection (Fragmentation) gcms_inject->gcms_detect gcms_data Chromatogram & Mass Spectra gcms_detect->gcms_data gcms_result Relative Quantification & Component ID gcms_data->gcms_result nmr_acquire ¹H NMR Acquisition nmr_prep->nmr_acquire nmr_process Data Processing (Integration) nmr_acquire->nmr_process nmr_result Absolute Quantification & Isomer Ratio nmr_process->nmr_result

References

A Comparative Analysis of cis-Anethole and Estragole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structural isomers, cis-anethole and estragole, reveals significant differences in their biological activities and toxicological profiles. This guide provides a comparative study of these phenylpropanoids, summarizing key experimental data to inform future research and drug development initiatives.

While both this compound and estragole are phenylpropanoids with similar chemical structures, their distinct isomeric forms lead to notable variations in their physicochemical properties and biological effects. This comparison guide synthesizes available data on their anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities, offering a valuable resource for the scientific community. It is important to note that the majority of comparative research has focused on the more stable trans-anethole isomer. Data for this compound is limited, with its significantly higher toxicity being a primary characteristic.

Physicochemical Properties

PropertyThis compoundEstragole (Methyl Chavicol)Reference
Molecular Formula C₁₀H₁₂OC₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol 148.20 g/mol [1]
Appearance Colorless liquidColorless to pale yellow liquid[2][3]
Odor Anise-likeAnise-like, sweet, herbaceous[2]
Boiling Point 79-79.5 °C @ 23 mmHg215-216 °C[3]
Melting Point -22.5 °C-22 °C[3][4]
Solubility Slightly soluble in water, soluble in ethanolInsoluble in water, soluble in ethanol and ether[5]
Isomeric Form (Z)-1-methoxy-4-(prop-1-en-1-yl)benzene1-methoxy-4-(prop-2-en-1-yl)benzene[1]

Comparative Biological Activities

A significant body of research has explored the biological effects of anethole (most commonly the trans-isomer) and estragole. Below is a summary of their comparative performance in key therapeutic areas.

Anti-inflammatory Activity

Both anethole and estragole have demonstrated anti-inflammatory properties, although with different efficacy and mechanisms of action. In a study using a carrageenan-induced paw edema model in mice, anethole showed a more potent and longer-lasting anti-inflammatory effect compared to estragole.[6][7] Anethole inhibited edema at doses of 3, 10, and 30 mg/kg for up to 240 minutes, while estragole's inhibitory effects were only observed at the two highest doses and for a shorter duration (60-120 minutes).[6][7]

Both compounds were found to inhibit edema induced by substance P, bradykinin, histamine, and TNF-α.[8][9] However, they showed different profiles in inhibiting serotonin-induced edema, with anethole being more effective.[8][9] Notably, only estragole was able to inhibit edema induced by sodium nitroprusside, suggesting the involvement of the nitric oxide (NO) pathway in its mechanism of action.[8][9]

Inflammatory MediatorAnethole (10 mg/kg) % InhibitionEstragole (10 mg/kg) % InhibitionReference
Substance P64%67%[9]
Bradykinin41%42%[9]
Histamine70%62%[9]
Serotonin55%30%[9]
TNF-α34%44%[9]
Sodium NitroprussideNo Inhibition22%[9]
Antimicrobial Activity

Both trans-anethole and estragole exhibit broad-spectrum antimicrobial activity against bacteria and fungi. However, their efficacy can vary depending on the microbial species. Some studies suggest that estragole has stronger antibacterial activity than trans-anethole. For instance, an essential oil rich in estragole showed lower Minimum Inhibitory Concentrations (MICs) against Escherichia coli and Staphylococcus aureus compared to an oil rich in trans-anethole. Conversely, the trans-anethole-rich oil was more effective against Candida albicans. It is important to note that the antimicrobial effect of essential oils is not solely dependent on their major components but also on the synergistic or antagonistic interactions between different constituents.

Microorganismtrans-Anethole (MIC)Estragole (MIC)Reference
Escherichia coli>13.2 mg/mL13.2 mg/mL
Staphylococcus aureus>6.7 mg/mL6.7 mg/mL
Candida albicans1.8 mg/mL3.7 mg/mL
Antioxidant Activity

The antioxidant potential of anethole and estragole is linked to their chemical structure. Trans-anethole has been reported to possess greater radical scavenging activity than estragole.[10] This difference is attributed to the position of the double bond in their propenyl side chain; in trans-anethole, it is conjugated with the aromatic ring, which facilitates the stabilization of the resulting radical through resonance.[10] In contrast, the double bond in estragole is not conjugated with the aromatic ring.[10]

Assaytrans-AnetholeEstragoleReference
DPPH Radical Scavenging Higher ActivityLower Activity[10]
Cytotoxicity and Toxicology

A critical point of differentiation between the anethole isomers is their toxicity. This compound is reported to be 10 to 38 times more toxic than trans-anethole. [4][11] This significant difference in toxicity underscores the importance of isomeric purity in any potential therapeutic application.

Estragole is considered a genotoxic and carcinogenic compound in rodents, although its toxicity in humans is still a subject of debate.[12] The carcinogenic effects of estragole are linked to its metabolic activation to 1'-hydroxyestragole, which can then form DNA adducts.[13] While anethole can also be metabolized to a reactive intermediate, it is generally considered to be less toxic than estragole.[13]

CompoundLD₅₀ (oral, rat)NotesReference
This compound 93 mg/kgSignificantly more toxic than the trans isomer.[4]
trans-Anethole 2090 mg/kgGenerally recognized as safe (GRAS) at low levels.[12]
Estragole 1230 mg/kgGenotoxic and carcinogenic in rodents.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound and estragole) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[14]

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of a test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.

Procedure:

  • Prepare serial twofold dilutions of the test compounds (this compound and estragole) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. Due to the poor water solubility of phenylpropanoids, a solubilizing agent like Tween 80 or DMSO may be required.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. A growth indicator dye like resazurin or INT can also be used to facilitate the reading of results.[15]

Signaling Pathways

The anti-inflammatory effects of anethole and estragole are partly mediated through their interaction with key signaling pathways, such as the TNF-α and NF-κB pathways.

TNF-α Signaling Pathway

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in inflammation. Anethole has been shown to inhibit TNF-α-induced cellular responses.

TNF_alpha_pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex RIP1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB (p50/p65) I_kappa_B->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression NF_kappa_B->Gene_expression Activates Anethole Anethole Anethole->IKK_complex Inhibits

Caption: Anethole's inhibition of the TNF-α signaling pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. The inhibition of NF-κB activation is a key mechanism for the anti-inflammatory effects of many natural products.

NF_kB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Inflammatory_stimuli->IKK_complex Activate I_kappa_B_alpha IκBα IKK_complex->I_kappa_B_alpha Phosphorylates NF_kappa_B_dimer NF-κB (p50/p65) I_kappa_B_alpha->NF_kappa_B_dimer Releases Proteasome Proteasome I_kappa_B_alpha->Proteasome Ubiquitination & Degradation NF_kappa_B_nucleus NF-κB (p50/p65) NF_kappa_B_dimer->NF_kappa_B_nucleus Translocation Anethole_Estragole Anethole / Estragole Anethole_Estragole->IKK_complex Inhibit DNA DNA NF_kappa_B_nucleus->DNA Binds Gene_transcription Inflammatory Gene Transcription DNA->Gene_transcription

References

In vivo versus in vitro efficacy of cis-Anethole as an antimicrobial agent

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of current research reveals cis-anethole as a promising antimicrobial agent in laboratory settings. However, a significant gap exists in the scientific literature regarding its effectiveness within a living organism. While its in vitro activity against a range of bacteria and fungi is documented, in vivo studies demonstrating its therapeutic potential in animal models of infection are conspicuously absent. This guide provides a detailed comparison of the known in vitro efficacy of anethole, with a focus on the cis-isomer, and highlights the critical need for in vivo research to ascertain its true therapeutic value.

In Vitro Antimicrobial Efficacy of Anethole

Anethole, a phenylpropene, exists as two geometric isomers: cis- and trans-anethole. While trans-anethole is the more abundant and stable isomer found in essential oils of plants like anise and fennel, this compound has also been investigated for its biological activities. In vitro studies, which are experiments conducted in a controlled environment outside of a living organism (e.g., in a test tube or petri dish), have demonstrated the antimicrobial properties of anethole against various pathogenic microorganisms.

The antimicrobial efficacy of a compound in vitro is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.

The following tables summarize the available in vitro antimicrobial data for anethole. It is important to note that many studies do not differentiate between the isomers or predominantly focus on trans-anethole due to its prevalence. Data specifically for this compound is limited but indicates potent activity.

Table 1: In Vitro Antibacterial Activity of Anethole

BacteriumAnethole IsomerMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusNot specified31.2-[1]
Bacillus cereusNot specified31.2-[1]
Escherichia coliNot specified31.2-[1]
Proteus mirabilisNot specified62.5-[1]
Klebsiella pneumoniaeNot specified62.5-[1]
Mycoplasma hominisAnetholeMBC90 = 2000-[2]

Table 2: In Vitro Antifungal Activity of Anethole

FungusAnethole IsomerMIC (µg/mL)MFC (µg/mL)Reference
Candida albicansNot specified500-[1]
Saccharomyces cerevisiaeAnethole-200[3]

The Crucial Absence of In Vivo Data for this compound

In stark contrast to the available in vitro data, there is a significant lack of published research on the in vivo antimicrobial efficacy of this compound. In vivo studies, which are conducted in living organisms such as animal models, are a critical step in the drug development process. They provide essential information on a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and potential toxicity in a complex biological system.

While some studies have investigated the anti-inflammatory and other pharmacological effects of anethole in animal models, these have predominantly used trans-anethole or essential oils with a high concentration of the trans-isomer[4][5]. The therapeutic potential of this compound in treating bacterial or fungal infections in a living host remains largely unexplored. This research gap is a major hurdle in assessing the true potential of this compound as a clinically viable antimicrobial agent.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for the key in vitro experiments are provided below.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL[6].

  • Serial Dilutions: A two-fold serial dilution of this compound is prepared in the broth in a 96-well microtiter plate. To enhance the solubility of the essential oil component, a surfactant like Tween 80 may be added to the medium[7].

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: A positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism[6][7].

Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Protocol:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify[8][9].

  • Inoculation: A standardized suspension of the test microorganism is uniformly swabbed onto the surface of the agar.

  • Application of Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of this compound and placed on the inoculated agar surface[8][10].

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters[8][10].

Visualizing the Path Forward: Experimental Workflow and Signaling Pathways

To conceptualize the necessary research direction and understand the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy (Proposed) Broth Microdilution Broth Microdilution MIC/MBC Determination MIC/MBC Determination Broth Microdilution->MIC/MBC Determination Agar Disk Diffusion Agar Disk Diffusion Agar Disk Diffusion->MIC/MBC Determination Animal Model Selection Animal Model Selection MIC/MBC Determination->Animal Model Selection Promising Results Infection Model Infection Model Animal Model Selection->Infection Model Treatment Treatment Infection Model->Treatment Efficacy Assessment Efficacy Assessment Treatment->Efficacy Assessment Toxicity Assessment Toxicity Assessment Treatment->Toxicity Assessment

Caption: Proposed workflow for evaluating this compound's antimicrobial efficacy.

signaling_pathway This compound This compound Bacterial/Fungal Cell Bacterial/Fungal Cell This compound->Bacterial/Fungal Cell Cell Membrane Disruption Cell Membrane Disruption Bacterial/Fungal Cell->Cell Membrane Disruption Hypothesized Mechanism Inhibition of Enzyme Activity Inhibition of Enzyme Activity Bacterial/Fungal Cell->Inhibition of Enzyme Activity Hypothesized Mechanism Interference with Virulence Factors Interference with Virulence Factors Bacterial/Fungal Cell->Interference with Virulence Factors Hypothesized Mechanism Cell Death/Growth Inhibition Cell Death/Growth Inhibition Cell Membrane Disruption->Cell Death/Growth Inhibition Inhibition of Enzyme Activity->Cell Death/Growth Inhibition Interference with Virulence Factors->Cell Death/Growth Inhibition

Caption: Hypothesized antimicrobial mechanisms of action for this compound.

Conclusion and Future Directions

References

A Spectroscopic and Biological Comparison of cis-Anethole and Its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of cis-anethole, its geometric isomer trans-anethole, and synthetic hydroxylated analogues. The information presented is supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols and an overview of the biological activities and associated signaling pathways are also included to provide a comprehensive resource for researchers in the field.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, trans-anethole, and two of its synthetic hydroxylated analogues. This data is essential for the identification and characterization of these compounds.

Table 1: 1H NMR Spectroscopic Data (CDCl3)

CompoundChemical Shift (δ) in ppm
This compound 5.77 (dq, 1H, 3JHH = 11.5 Hz, 3JHH = 7.1 Hz, =CHMe), 3.85 (s, 3H, OMe), 1.96 (dd, 3H, 3JHH = 7.1 Hz, 4JHH = 1.8 Hz, =CHMe)[1]
trans-Anethole 7.32 and 6.89 (both d, 2H each, 3JHH = 8.8 Hz, CHaromatics), 6.41 (broad d, 1H, 3JHH = 15.7 Hz, CH=), 6.15 (dq, 1H, 3JHH = 15.7 Hz, 3JHH = 6.6 Hz, =CHMe), 3.84 (s, 3H, OMe), 1.92 (dd, 3H, 3JHH = 6.6 Hz, 4JHH = 1.4 Hz, =CHMe)[1]
1-Hydroxy-1-(4-methoxyphenyl)-propane Spectroscopic data for this synthetic analogue confirms its structure through various techniques including 1H NMR.
1,2-Dihydroxy-1-(4-methoxyphenyl)-propane The structure of this dihydroxyl derivative has been confirmed by 1H and 13C NMR spectral data.

Table 2: 13C NMR Spectroscopic Data (CDCl3)

CompoundChemical Shift (δ) in ppm
This compound Signals are often partially overlapped by those of the major product, trans-anethole.
trans-Anethole 159.1 and 131.8 (Caromatics), 131.0 and 123.8 (CH=), 127.4 and 114.4 (Caromatics), 55.6 (OMe), 18.9 (Me)[1]
1-Hydroxy-1-(4-methoxyphenyl)-propane 13C NMR data is available and supports the structural confirmation of this compound.
1,2-Dihydroxy-1-(4-methoxyphenyl)-propane The structure of this dihydroxyl derivative has been confirmed by 13C NMR spectral data.

Table 3: Mass Spectrometry and UV-Vis Data

CompoundMass Spectrometry (m/z)UV-Vis (λmax)
This compound Molecular Weight: 148.20 g/mol [2]Not explicitly found, but UV-Vis spectra of cis/trans isomers generally show differences in λmax and molar absorptivity.
trans-Anethole Molecular Weight: 148.20 g/mol ; Mass found for anethole was 148 m/z.[3]255 nm
1-Hydroxy-1-(4-methoxyphenyl)-propane Mass spectral data confirms the structure of this hydroxylated derivative.Not specified in the provided search results.
1,2-Dihydroxy-1-(4-methoxyphenyl)-propane Mass spectral data confirms the structure of this dihydroxyl derivative.Not specified in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental results and for ensuring the validity of comparative analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

  • Sample Preparation : For quantitative 1H NMR, samples are typically prepared by dissolving a known amount of the compound in a deuterated solvent such as CDCl3.

  • Instrumentation : Spectra are commonly recorded on a 400 MHz NMR spectrometer.

  • 1H NMR Parameters : One-dimensional (1D) 1H NMR spectra are generally recorded with a 90° pulse. For more complex spectra with overlapping signals, two-dimensional (2D) experiments like J-resolved (JRES) spectroscopy can be employed.

  • Data Processing : The acquired data is processed to obtain the final spectrum, from which chemical shifts (δ), coupling constants (J), and integration values are determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a key analytical method for separating and identifying volatile compounds.

  • Instrumentation : A typical setup includes a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.250 mm, 0.25 microns) coupled to a mass spectrometer.

  • Carrier Gas : Helium is commonly used as the carrier gas with a constant flow rate (e.g., 1 mL/min).

  • Temperature Program : A temperature program is employed to ensure the separation of compounds. For instance, an initial temperature of 70°C held for 2 minutes, followed by a ramp of 15°C/min to 250°C, which is then held for 4 minutes.

  • Mass Spectrometry : The mass spectrometer is operated in electron impact (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) of the fragmented ions is detected, allowing for the identification of the compound by comparing its mass spectrum to library data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions in molecules.

  • Sample Preparation : The compound of interest is dissolved in a suitable solvent that does not absorb in the same region as the analyte.

  • Instrumentation : A UV-Vis spectrophotometer is used to measure the absorbance of the sample over a range of wavelengths.

  • Data Acquisition : The absorbance spectrum is recorded, and the wavelength of maximum absorbance (λmax) is determined. The molar absorptivity (ε) can also be calculated if the concentration of the sample is known.

Biological Activity and Signaling Pathways

Anethole and its analogues exhibit a range of biological activities, making them of interest for drug development. The cis isomer of anethole is noted to be significantly more toxic than the trans isomer.

  • Neuroprotective Effects : Anethole has been shown to modulate monoamines, as well as GABAergic and glutamatergic neurotransmissions, suggesting its potential in the management of neurological disorders.

  • Anti-inflammatory Properties : The anti-inflammatory effects of anethole are well-documented and contribute to its neuroprotective capabilities by reducing neuroinflammation.

  • Anti-cancer Activity : In the context of oral cancer, anethole has been found to induce apoptosis and autophagy. Its mechanism of action involves the modulation of several key signaling pathways, including NF-κB, MAPKinases, and Wnt.

Below are diagrams illustrating the experimental workflow for spectroscopic analysis and the known signaling pathways affected by anethole.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound or Analogue Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR GCMS GC-MS Dissolution->GCMS UVVis UV-Vis Spectroscopy Dissolution->UVVis IR IR Spectroscopy Dissolution->IR Structure Structural Elucidation NMR->Structure GCMS->Structure Comparison Comparative Analysis UVVis->Comparison IR->Comparison Structure->Comparison

Caption: Experimental workflow for the spectroscopic analysis of this compound and its analogues.

signaling_pathways cluster_neuro Neuroprotective Effects cluster_cancer Anti-Cancer Effects Anethole Anethole Analogues Monoamines Monoamine Modulation Anethole->Monoamines GABA GABAergic Pathway Anethole->GABA Glutamate Glutamatergic Pathway Anethole->Glutamate NFkB NF-κB Pathway Anethole->NFkB MAPK MAPKinase Pathway Anethole->MAPK Wnt Wnt Signaling Anethole->Wnt Apoptosis Apoptosis Induction Anethole->Apoptosis

References

Assessing the Synergistic Effects of cis-Anethole with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole, a phenylpropanoid widely found in essential oils of plants like anise and fennel, exists as two geometric isomers: cis- and trans-anethole. While trans-anethole is generally more abundant and studied, both isomers exhibit a range of biological activities. A growing body of research indicates that the efficacy of anethole can be significantly enhanced when used in combination with other compounds, a phenomenon known as synergism. This guide provides a comparative overview of the synergistic effects of anethole with various compounds, focusing on its antifungal, anticancer, anti-inflammatory, and insecticidal properties. The information is supported by experimental data and detailed methodologies to aid in research and development.

I. Antifungal Synergy

Anethole has been shown to exhibit synergistic antifungal activity, converting fungistatic agents into fungicidal ones and enhancing the efficacy of existing antifungals.

Quantitative Data: Antifungal Synergy of Anethole

While specific Fractional Inhibitory Concentration (FIC) indices for the combination of anethole and dodecanol are not detailed in the provided literature, studies confirm a significant synergistic effect. The combination of a sublethal amount of anethole with the fungistatic agent dodecanol results in a fungicidal effect against Saccharomyces cerevisiae.[1] This potentiation is a key indicator of synergy.

CombinationTarget OrganismObserved Synergistic EffectReference
Anethole + DodecanolSaccharomyces cerevisiaeConverts fungistatic action of dodecanol to fungicidal.[1]--INVALID-LINK--
Anethole + PolygodialSaccharomyces cerevisiae, Candida albicansSynergistic antifungal activity.[1]--INVALID-LINK--
Anethole + (2E)-undecenalSaccharomyces cerevisiae, Candida albicansSynergistic antifungal activity.[1]--INVALID-LINK--
Anethole + FluconazoleCandida albicansSynergistic antifungal activity.[2]--INVALID-LINK--
Experimental Protocol: Antifungal Synergy Assessment (Checkerboard Microdilution Assay)

This protocol is a standard method for determining the synergistic interactions between two antimicrobial agents.

  • Preparation of Compounds: Stock solutions of anethole and the compound to be tested (e.g., dodecanol) are prepared in a suitable solvent and then serially diluted in RPMI-1640 medium.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of anethole are added to the wells along the x-axis, and serial dilutions of the second compound are added along the y-axis. This creates a matrix of various concentration combinations.

  • Inoculation: Each well is inoculated with a standardized suspension of the fungal strain (e.g., Saccharomyces cerevisiae or Candida albicans) to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.

  • Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) is calculated for each compound in the combination. The FIC Index (FICI) is the sum of the FICs of the two compounds.

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive or indifferent effect

    • FICI > 4.0: Antagonism

Mechanism of Antifungal Synergy

Anethole's synergistic antifungal effect is linked to its ability to inhibit the recovery process of fungal cells from the stress induced by the partner compound.[1] Specifically, in Saccharomyces cerevisiae, dodecanol treatment leads to an overexpression of the ATP-binding cassette (ABC) transporter gene PDR5, which is involved in drug efflux. Anethole attenuates this overexpression, leading to a prolonged fungicidal effect of dodecanol.[2]

Antifungal_Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Anethole Anethole Stock Plate 96-well Plate (Serial Dilutions) Anethole->Plate Dodecanol Dodecanol Stock Dodecanol->Plate Fungus Fungal Inoculum Fungus->Plate Incubation Incubate (35°C, 24-48h) Plate->Incubation MIC Determine MIC Incubation->MIC FIC Calculate FIC Index MIC->FIC Result Interpret Synergy FIC->Result

Caption: Workflow for assessing antifungal synergy using the checkerboard assay.

II. Anticancer Synergy

Anethole has demonstrated significant synergistic effects when combined with conventional chemotherapeutic agents, offering the potential to enhance treatment efficacy and reduce side effects.

Quantitative Data: Anticancer Synergy of Anethole with Cisplatin

The combination of anethole and cisplatin shows a strong synergistic effect in inhibiting the proliferation of oral cancer cells (Ca9-22).

CombinationCell LineIC50 of Cisplatin (Alone)IC50 of Cisplatin (in Combination with Anethole)Combination Index (CI)Reference
Anethole (3 µM) + CisplatinCa9-220.6 µM0.25 µM< 1--INVALID-LINK--
Anethole (10 µM) + CisplatinCa9-220.6 µM0.005 µM< 1--INVALID-LINK--

A Combination Index (CI) of less than 1 indicates a synergistic interaction.

Experimental Protocols: Anticancer Synergy Assessment

Cell Viability (MTT Assay):

  • Cell Seeding: Oral cancer cells (Ca9-22) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of anethole, cisplatin, or a combination of both for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

  • Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Flow Cytometry):

  • Cell Treatment: Cells are treated with anethole, cisplatin, or their combination for 24 hours.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protein Expression (Western Blot):

  • Protein Extraction: Following treatment, total protein is extracted from the cells.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., key proteins in the MAPK, NF-κB, and Wnt/β-catenin pathways) followed by HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Anticancer Synergy

The synergistic anticancer effect of anethole and cisplatin involves multiple mechanisms:

  • Induction of Apoptosis: The combination significantly increases the rate of apoptosis in cancer cells.[3]

  • Increased Oxidative Stress: The co-treatment enhances the generation of reactive oxygen species (ROS) and mitochondrial stress, leading to cell death.[3]

  • Inhibition of Signaling Pathways: The combination of anethole and cisplatin inhibits key cancer-related signaling pathways, including MAPKase, β-catenin, and NF-κB.[3][4]

Anticancer_Signaling_Pathway cluster_input Synergistic Treatment cluster_pathways Inhibited Signaling Pathways cluster_effects Cellular Effects Anethole Anethole MAPK MAPK Pathway Anethole->MAPK NFkB NF-κB Pathway Anethole->NFkB Wnt Wnt/β-catenin Pathway Anethole->Wnt ROS ↑ ROS & Mitochondrial Stress Anethole->ROS Cisplatin Cisplatin Cisplatin->MAPK Cisplatin->NFkB Cisplatin->Wnt Cisplatin->ROS Proliferation ↓ Cell Proliferation MAPK->Proliferation NFkB->Proliferation Wnt->Proliferation Apoptosis ↑ Apoptosis ROS->Apoptosis Outcome Synergistic Anticancer Effect Apoptosis->Outcome Proliferation->Outcome

Caption: Anethole and cisplatin synergistically inhibit cancer cell proliferation.

III. Anti-inflammatory Synergy

cis-Anethole has been shown to work synergistically with the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, suggesting its potential as an adjunct in anti-inflammatory therapy.

Quantitative Data: Anti-inflammatory Synergy of this compound with Ibuprofen

In a rat paw edema model, the combination of this compound and ibuprofen demonstrated a more potent anti-inflammatory effect than either compound alone.

TreatmentDose (mg/kg)Inhibition of Paw Edema (%)Reference
Ibuprofen35~50%--INVALID-LINK--
This compound250~45%--INVALID-LINK--
This compound + Ibuprofen62.5 + 8.75~50%--INVALID-LINK--

The combination of lower doses of this compound and ibuprofen achieved a similar level of edema inhibition as much higher doses of the individual compounds, indicating a synergistic interaction.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats are used for the experiment.

  • Drug Administration: The test compounds (this compound, ibuprofen, or their combination) are administered orally 60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Mechanism of Anti-inflammatory Synergy

The synergistic anti-inflammatory effect of this compound and ibuprofen is attributed, at least in part, to the combined inhibitory action on the production of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and cyclooxygenase (COX) isoforms.[6]

Anti_inflammatory_Synergy cluster_treatment Combined Treatment cluster_mediators Inflammatory Mediators Anethole This compound TNF TNF-α Production Anethole->TNF COX COX Isoforms Anethole->COX Ibuprofen Ibuprofen Ibuprofen->TNF Ibuprofen->COX Inflammation Inflammation (e.g., Paw Edema) TNF->Inflammation COX->Inflammation Synergy Synergistic Anti-inflammatory Effect Inflammation->Synergy Inhibition

Caption: Synergistic inhibition of inflammatory mediators by this compound and ibuprofen.

IV. Insecticidal Synergy

trans-Anethole has been identified as a synergistic agent in combination with other natural compounds for insect repellent and insecticidal activities.

Quantitative Data: Insect Repellent Synergy of (E)-Anethole with Estragole

The combination of (E)-anethole and estragole, the main components of fennel essential oil, exhibits a synergistic repellent effect against stored-food insect pests.

Insect SpeciesRD50 of (E)-anethole (mg/cm²)RD50 of Estragole (mg/cm²)Co-Repellency Coefficient (CRC) of Essential OilReference
Rhyzopertha dominica0.6120.038634.51--INVALID-LINK--
Tribolium confusum0.0940.060---INVALID-LINK--
Sitophilus zeamais-0.060-[Bedini et al., 2016](--INVALID-LINK-- fennel_essential_oils_against_stored_grain_pests_The_different_twins)

RD50 is the dose required to repel 50% of the insect population. A Co-Repellency Coefficient (CRC) significantly greater than 100 indicates synergy.

Experimental Protocol: Insect Repellent Bioassay (Area Preference Method)
  • Preparation: A filter paper disc is cut in half. One half is treated with an ethanolic solution of the test compound(s) (e.g., (E)-anethole, estragole, or their combination in an essential oil), and the other half is treated with ethanol as a control.

  • Assay Arena: The two halves of the filter paper are placed in a Petri dish.

  • Insect Introduction: A set number of adult insects (e.g., 20) are released in the center of the Petri dish.

  • Incubation: The Petri dish is kept in the dark at a controlled temperature and humidity for a specific period (e.g., 24 hours).

  • Data Collection: The number of insects on the treated and control halves of the filter paper is counted.

  • Calculation of Repellency: The percentage of repellency is calculated based on the distribution of the insects.

Mechanism of Insecticidal Synergy

The synergistic insecticidal action of trans-anethole with other compounds is often related to pharmacokinetic effects. It can enhance the penetration of other active compounds through the insect's cuticle, leading to a more potent effect.

Conclusion

The synergistic potential of anethole with a variety of compounds highlights its promise in diverse therapeutic and pest control applications. In mycology, it can transform fungistatic agents into more effective fungicidal treatments. In oncology, its combination with cisplatin significantly enhances the killing of cancer cells through multiple pathways, suggesting a role in improving chemotherapy outcomes. The synergistic anti-inflammatory action with ibuprofen opens avenues for developing more effective and potentially safer anti-inflammatory formulations. Furthermore, its ability to enhance the repellent and insecticidal properties of other natural compounds provides a basis for developing eco-friendly pest management strategies.

The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore and harness the synergistic effects of anethole. Further investigation into these combinations is warranted to fully elucidate their mechanisms and translate these findings into practical applications.

References

Comparative toxicity assessment of cis-Anethole and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of cis-anethole and its primary metabolites, supported by experimental data. The information is intended to assist researchers and professionals in the fields of toxicology, pharmacology, and drug development in understanding the relative risks associated with these compounds.

Executive Summary

Anethole, a widely used flavoring agent, exists as two geometric isomers: cis- and trans-anethole. Experimental data conclusively demonstrates that this compound exhibits significantly higher acute toxicity than trans-anethole. The metabolism of anethole proceeds primarily through O-demethylation, side-chain oxidation, and epoxidation, leading to the formation of various metabolites. The epoxide metabolite, in particular, is implicated in the cytotoxic effects of anethole. This guide summarizes the available quantitative toxicity data, details the experimental protocols for key toxicity assays, and provides a visual representation of the metabolic pathway.

Data Presentation

The following table summarizes the available quantitative toxicity data for this compound, trans-anethole, and one of its metabolites.

CompoundTest SpeciesRoute of AdministrationToxicity EndpointValueReference(s)
This compound RatOralLD50150 mg/kg[1]
RatIntraperitonealLD5093 mg/kg
MouseIntraperitonealLD5095 mg/kg[1]
trans-Anethole RatOralLD502090 mg/kg[2]
Rat HepatocytesIn vitroCytotoxicityDose-dependent[3]
MDA-MB-231 CellsIn vitroIC5050 µM[4]
4-Methoxycinnamic Acid --IrritationSkin and eye irritant[5]

LD50: Lethal Dose, 50%. The dose required to kill 50% of the tested population. IC50: Inhibitory Concentration, 50%. The concentration of a substance that inhibits a biological process by 50%.

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological assessment of anethole and its metabolites are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, metabolites) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.[6][7][8][9][10]

Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from control and treated cells.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[1][5][11][12]

Mandatory Visualization

Metabolic Pathway of Anethole

The following diagram illustrates the primary metabolic pathways of anethole, which are crucial for understanding the formation of its potentially toxic metabolites.

Anethole_Metabolism Anethole Anethole (cis- or trans-) O_Demethylation O-Demethylation Anethole->O_Demethylation CYP450 Side_Chain_Oxidation Side-Chain Oxidation Anethole->Side_Chain_Oxidation CYP450 Epoxidation Epoxidation Anethole->Epoxidation CYP450 p_Hydroxypropenylbenzene p-Hydroxypropenylbenzene O_Demethylation->p_Hydroxypropenylbenzene p_Methoxycinnamic_Acid 4-Methoxycinnamic Acid Side_Chain_Oxidation->p_Methoxycinnamic_Acid Anethole_Epoxide Anethole Epoxide Epoxidation->Anethole_Epoxide Further_Metabolism Further Metabolism & Conjugation Products p_Hydroxypropenylbenzene->Further_Metabolism p_Methoxycinnamic_Acid->Further_Metabolism Anethole_Epoxide->Further_Metabolism Detoxification DNA_Adducts DNA Adducts Anethole_Epoxide->DNA_Adducts Protein_Adducts Protein Adducts Anethole_Epoxide->Protein_Adducts Cytotoxicity Cytotoxicity DNA_Adducts->Cytotoxicity Protein_Adducts->Cytotoxicity

Caption: Metabolic activation of anethole via cytochrome P450 enzymes.

Experimental Workflow for in vitro Cytotoxicity Assessment

The diagram below outlines a typical experimental workflow for assessing the cytotoxicity of a compound using an in vitro cell-based assay.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (e.g., Hepatocytes, Cancer Cell Lines) start->cell_culture treatment 2. Treatment with This compound / Metabolites cell_culture->treatment incubation 3. Incubation (24-72 hours) treatment->incubation assay 4. Cytotoxicity Assay (e.g., MTT Assay) incubation->assay data_acquisition 5. Data Acquisition (e.g., Absorbance Reading) assay->data_acquisition data_analysis 6. Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro cytotoxicity testing.

References

A Comparative Analysis of the Anti-inflammatory Effects of cis-Anethole Versus Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the anti-inflammatory properties of cis-anethole against two widely used anti-inflammatory drugs, the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This analysis is based on available experimental data from in vitro and in vivo studies.

Disclaimer: Direct comparative studies evaluating this compound alongside Ibuprofen and Dexamethasone in the same experimental models are limited in the currently available scientific literature. Much of the research on the anti-inflammatory properties of anethole has been conducted using trans-anethole, its geometric isomer. While structurally similar, the biological activities of cis and trans isomers can differ. The data presented herein for anethole primarily pertains to trans-anethole and should be interpreted with this consideration. One study has noted a synergistic anti-inflammatory effect between this compound and ibuprofen.[1]

Mechanisms of Action

  • This compound: The anti-inflammatory effects of anethole are believed to be mediated through the inhibition of the NF-κB signaling pathway. It has been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκB-α.[2] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3] Some studies also indicate that anethole can reduce the levels of nitric oxide (NO) and prostaglandins.[4]

  • Ibuprofen: Ibuprofen is a well-characterized NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] By inhibiting these enzymes, Ibuprofen blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Dexamethasone: Dexamethasone is a potent synthetic glucocorticoid. Its mechanism of action involves binding to cytosolic glucocorticoid receptors.[6] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of a wide range of genes. This leads to the upregulation of anti-inflammatory proteins, such as annexin-1 (which inhibits phospholipase A2 and thereby the production of prostaglandins and leukotrienes), and the downregulation of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[6] Dexamethasone is known to inhibit the production of IL-6 and nitric oxide.[7]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from various studies to provide a comparative overview of the anti-inflammatory efficacy of trans-anethole, Ibuprofen, and Dexamethasone. It is important to note that the experimental conditions, models, and concentrations used may vary between studies, making direct comparisons challenging.

Table 1: In Vitro Anti-inflammatory Activity

Compound Assay Cell Line Concentration Effect Reference
trans-AnetholeLPS-induced inflammationRAW 264.7 macrophages10 - 50 µMReduced TNF-α (up to 80%) and IL-1β (up to 81%) production.[3][8]
trans-AnetholeLPS-induced inflammationRAW 264.7 macrophagesNot specifiedAttenuated the production of TNF-α and IL-6.[8]
IbuprofenLPS-induced inflammationRAW 264.7 macrophages100 µMSignificantly inhibited prostaglandin E2 (PGE2) production.[8]
DexamethasoneLPS-induced NO productionMurine J774 macrophages0.1-10 µMDose-dependent inhibition of nitric oxide production.[9]
DexamethasoneLPS-induced IL-6 productionHuman monocytes10⁻⁹ M to 10⁻⁶ MInhibited IL-6 production by 10% to 90%.

Table 2: In Vivo Anti-inflammatory Activity

Compound Assay Animal Model Dose Effect Reference
trans-AnetholeCarrageenan-induced paw edemaRats1 mg/kg (p.o.)42% inhibition of edema.[10]
trans-Anethole & IbuprofenCarrageenan-induced paw edemaRats62.5 mg/kg (AN) + 8.75 mg/kg (IB) (p.o.)Synergistic inhibition of edema, comparable to higher doses of each drug alone.[11][12]
IbuprofenCarrageenan-induced paw edemaRats50 mg/kg (i.p.)Significant inhibition of thermal hyperalgesia.[13]
DexamethasoneCarrageenan-induced paw edemaRatsNot specifiedInhibition of edema.

Experimental Protocols

LPS-Induced Inflammation in Macrophages

This in vitro assay is widely used to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or J774) or primary peritoneal macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound, Ibuprofen, Dexamethasone) or vehicle control for a specified period (e.g., 1-2 hours).

  • Inflammation Induction: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture medium at a final concentration of typically 1 µg/mL.

  • Incubation: The cells are incubated for a further period (e.g., 6-24 hours) to allow for the production of inflammatory mediators.

  • Quantification of Inflammatory Mediators: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Nitric oxide production can be measured by quantifying nitrite levels in the supernatant using the Griess reagent.

  • Data Analysis: The percentage inhibition of the production of each inflammatory mediator is calculated by comparing the levels in the compound-treated, LPS-stimulated cells to the vehicle-treated, LPS-stimulated cells. IC50 values (the concentration of a compound that causes 50% inhibition) can be determined from the dose-response curves.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reproducible method for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used. The animals are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds (this compound, Ibuprofen, Dexamethasone), a vehicle control, and a positive control are administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses.

  • Induction of Edema: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.[8]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[8]

  • Data Analysis: The percentage inhibition of paw edema is calculated for each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizations

Signaling Pathways

Inflammatory Signaling Pathways Comparative Anti-inflammatory Mechanisms cluster_Anethole This compound cluster_Ibuprofen Ibuprofen cluster_Dexamethasone Dexamethasone Anethole This compound IkBa_degradation IκBα Degradation Anethole->IkBa_degradation Inhibits NFkB_activation NF-κB Activation Proinflammatory_Cytokines_A Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_activation->Proinflammatory_Cytokines_A Induces Ibuprofen Ibuprofen COX1_COX2 COX-1 & COX-2 Ibuprofen->COX1_COX2 Inhibits Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Produces Arachidonic_Acid Arachidonic Acid Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR Activates Gene_Expression Gene Expression Modulation GR->Gene_Expression Anti_inflammatory_Proteins Anti-inflammatory Proteins (e.g., Annexin-1) Gene_Expression->Anti_inflammatory_Proteins Upregulates Proinflammatory_Genes Pro-inflammatory Genes (Cytokines, Chemokines) Gene_Expression->Proinflammatory_Genes Downregulates

Caption: Mechanisms of action for this compound, Ibuprofen, and Dexamethasone.

Experimental Workflow

Experimental_Workflow General Workflow for Evaluating Anti-inflammatory Compounds cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Macrophages) Compound_Treatment Compound Treatment (this compound, Ibuprofen, Dexamethasone) Cell_Culture->Compound_Treatment Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Compound_Treatment->Inflammatory_Stimulus Data_Collection_vitro Data Collection (ELISA for Cytokines, Griess Assay for NO) Inflammatory_Stimulus->Data_Collection_vitro Data_Analysis_vitro Data Analysis (% Inhibition, IC50) Data_Collection_vitro->Data_Analysis_vitro Conclusion Conclusion on Comparative Efficacy Data_Analysis_vitro->Conclusion Animal_Model Animal Model (e.g., Rats) Compound_Administration Compound Administration (p.o. or i.p.) Animal_Model->Compound_Administration Inflammation_Induction Inflammation Induction (e.g., Carrageenan) Compound_Administration->Inflammation_Induction Data_Collection_vivo Data Collection (Paw Volume Measurement) Inflammation_Induction->Data_Collection_vivo Data_Analysis_vivo Data Analysis (% Inhibition of Edema) Data_Collection_vivo->Data_Analysis_vivo Data_Analysis_vivo->Conclusion

Caption: A generalized experimental workflow for in vitro and in vivo evaluation.

References

Inter-Laboratory Validation of Analytical Methods for cis-Anethole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

Several analytical techniques can be employed for the analysis of anethole isomers. The most common and well-validated methods include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC). Other methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy have also been utilized.[2][3][4][5][6]

The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation. GC-MS is frequently preferred for its high resolution and sensitivity in analyzing volatile compounds like anethole in essential oils.[3][4] HPTLC offers a simpler and more cost-effective alternative for quantification in various extracts and formulations.[2][7]

Workflow for Inter-Laboratory Method Validation

The following diagram illustrates a typical workflow for an inter-laboratory validation study, a crucial step in standardizing an analytical method.

Inter-Laboratory Validation Workflow cluster_0 Phase 1: Method Development & Pre-validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Method Standardization A Method Development & Optimization B Single-Laboratory Validation (Linearity, Accuracy, Precision, LOD, LOQ) A->B C Preparation of Standardized Protocol B->C D Selection of Participating Laboratories C->D E Preparation & Distribution of Identical Samples D->E F Analysis of Samples by Each Laboratory E->F G Collection of Raw Data F->G H Statistical Analysis (e.g., ANOVA) G->H I Evaluation of Reproducibility & Repeatability H->I J Establishment of Method Performance Characteristics I->J K Final Method Publication/Adoption J->K

A typical workflow for an inter-laboratory validation study.

Quantitative Data Summary

The following tables summarize the validation parameters for trans-anethole using GC-MS and HPTLC. These values provide a benchmark for the expected performance of an analytical method for cis-anethole.

Table 1: GC-MS Method Validation for trans-Anethole

ParameterResult
Linearity Range 0.10–50 µg/g[3]
Determination Coefficient (R²) 0.9957[3]
Limit of Detection (LOD) 0.05 µg/g[3]
Limit of Quantification (LOQ) 0.15 µg/g[3]
Accuracy (% Recovery) 98.41–101.13%[7]
Precision (% RSD) Intra-day: <2%, Inter-day: <3%

Data sourced from a study on the simultaneous determination of fenchone and trans-anethole.[3]

Table 2: HPTLC Method Validation for trans-Anethole

ParameterResult
Linearity Range 50–1000 ng/band[2][7]
Determination Coefficient (R²) 0.9995[2]
Limit of Detection (LOD) Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated
Accuracy (% Recovery) 98.41–101.13%[7]
Precision (% RSD) Intra-day & Inter-day: <2%[7]

Data from a study on the determination of trans-anethole in essential oil and extracts.[2][7]

Experimental Protocols

Below are detailed methodologies for the analysis of anethole isomers using GC-MS and HPTLC.

GC-MS Protocol for Anethole Analysis

This protocol is based on a method for the simultaneous determination of fenchone and trans-anethole.[3]

  • Instrumentation : Agilent 190914S HP–5MS fused-silica capillary column (30 m × 250 µm ID, 0.25 µm film thickness).[3]

  • Sample Preparation : Dilute essential oils or extracts in a suitable solvent (e.g., hexane or methanol) to fall within the calibration range.

  • GC Conditions :

    • Carrier Gas : Helium at a flow rate of 1.2 mL/min.[8]

    • Injector Temperature : 250°C.

    • Oven Temperature Program : Initial temperature of 40°C for 2 minutes, then increase at a rate of 2°C/min to 240°C, and hold for 10 minutes.[8]

    • Injection Volume : 1 µL in split mode.

  • MS Conditions :

    • Ionization Mode : Electron Impact (EI) at 70 eV.[8]

    • Mass Scan Range : 30–350 m/z.[8]

  • Quantification : Create a calibration curve using certified standards of cis- and trans-anethole. Identification is confirmed by retention time and mass spectra comparison with standards and libraries (e.g., NIST05).[8]

HPTLC Protocol for Anethole Analysis

This protocol is adapted from a method for the quantification of trans-anethole.[2][7]

  • Instrumentation : HPTLC system with a densitometric scanner.

  • Stationary Phase : Pre-coated silica gel 60 F254 HPTLC plates.

  • Sample and Standard Preparation : Dissolve samples and this compound standard in methanol to obtain appropriate concentrations.

  • Application : Apply samples and standards as bands onto the HPTLC plate.

  • Mobile Phase : A mixture of ethanol and water (e.g., 7.5:2.5 v/v).[7]

  • Development : Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis : Scan the dried plates under a UV detector at a specified wavelength (e.g., 259 nm for anethole).[5]

  • Quantification : Correlate the peak areas of the sample with the calibration curve generated from the standards.

Logical Relationship of Analytical Methods

The following diagram illustrates the relationship between different analytical methods for anethole analysis and their primary applications.

Analytical Methods for Anethole cluster_0 Chromatographic Methods cluster_1 Spectroscopic Methods cluster_2 Applications GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Volatiles Volatile Compound Profiling GC_MS->Volatiles HPTLC High-Performance Thin-Layer Chromatography (HPTLC) Quantification Routine Quantification HPTLC->Quantification HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Quantification Plasma Analysis in Biological Matrices HPLC->Plasma NMR Nuclear Magnetic Resonance (NMR) Structural Structural Elucidation NMR->Structural

Analytical methods for anethole and their applications.

References

Safety Operating Guide

Proper Disposal of cis-Anethole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of cis-Anethole is critical for ensuring laboratory safety and environmental protection. Due to its toxicity profile, this compound is classified as a hazardous substance and requires disposal as regulated hazardous waste. Adherence to institutional protocols and local, regional, and national regulations is mandatory.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is in use.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[2][3]

  • Skin Protection: Use appropriate protective clothing to prevent skin exposure.[1]

  • Ventilation: Always handle this compound in a well-ventilated area, using local and general ventilation to minimize inhalation exposure.[1][2]

Never eat, drink, or smoke in work areas where chemicals are handled.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must follow a "cradle-to-grave" approach, meaning the waste is tracked from the point of generation to its final disposal.[4]

Step 1: Waste Characterization this compound is classified as hazardous. It is toxic if swallowed and toxic to aquatic life with long-lasting effects.[2][5] Therefore, any waste containing this compound must be managed as hazardous waste in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6]

Step 2: Containerization

  • Select a Proper Container: Use a designated, leak-proof waste container that is compatible with this compound. It is permissible to reuse empty reagent bottles for waste collection, provided they are clean and compatible.[7]

  • Avoid Overfilling: Leave adequate headspace in the container to allow for expansion of vapors and prevent spills.

  • Keep Closed: The container must be kept tightly closed when not in use.[1]

Step 3: Labeling Properly label the waste container immediately. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • A clear description of the waste (e.g., "this compound in methanol," "Contaminated debris with this compound").

  • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • The accumulation start date (the date the first drop of waste was added).

Step 4: Segregation and Storage Store the hazardous waste container in a designated, secure area.

  • Store away from incompatible materials, particularly oxidizing agents.[1]

  • Do not store waste in sinks or fume hoods.

  • Ensure there is adequate space for inspection of the containers.[6]

Step 5: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a waste pickup.

  • Use a Licensed Contractor: Waste must be transported and disposed of by a licensed hazardous waste management company.

  • Final Disposal: The recommended disposal method for this compound is at a permitted industrial combustion plant or an approved waste disposal facility.[2][5] Do not pour this compound down the drain or release it into the environment. [2]

Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. If the spill is large, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Use absorbent materials like sand, diatomite (kieselgur), or a universal binder to contain the spill.[2] Cover drains to prevent environmental release.[2]

  • Collect the Waste: Carefully wipe up or sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS office.

Data Summary: this compound Hazards

The following table summarizes the key hazard information for this compound based on Safety Data Sheets (SDS).

Hazard CategoryClassificationHazard StatementPrecautionary Statement Codes
Acute Oral Toxicity Category 3H301: Toxic if swallowed.[2][5]P264, P270, P301+P310, P321, P405, P501[2][5]
Chronic Aquatic Hazard Category 2H411: Toxic to aquatic life with long lasting effects.[2][5]P273, P391, P501[2][5]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[3]P280, P302+P352, P333+P313[3]

Experimental Protocols

The standard disposal procedures outlined are based on regulatory requirements and the physicochemical properties documented in Safety Data Sheets. The primary experimental protocol that informs these disposal decisions is the Toxicity Characteristic Leaching Procedure (TCLP) . This laboratory analysis is used to determine if a waste has the characteristic of toxicity and is therefore a hazardous waste. The TCLP simulates the leaching a waste will undergo if disposed of in a landfill, helping to identify wastes that could leach harmful concentrations of contaminants into the environment.[8]

Visualized Workflow: this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

G cluster_prep Preparation & Characterization cluster_handling Waste Handling & Storage cluster_disposal Final Disposal cluster_spill Spill Response start This compound Waste Generated ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill characterize Characterize Waste: - Toxic if Swallowed (H301) - Toxic to Aquatic Life (H411) container Select Compatible, Leak-Proof Container characterize->container ppe->characterize label_waste Label Container: 'Hazardous Waste' 'this compound' Date & Hazard Info container->label_waste store Store in Secure, Designated Area Away from Incompatibles label_waste->store contact_ehs Contact Institutional EHS or Approved Waste Vendor store->contact_ehs pickup Schedule & Prepare for Waste Pickup contact_ehs->pickup manifest Complete Hazardous Waste Manifest pickup->manifest end Dispose at Approved Facility (e.g., Industrial Combustion Plant) manifest->end contain Contain Spill with Absorbent Material spill->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect collect->label_waste

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling cis-Anethole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of cis-Anethole in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is required:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Safety glasses with side shields are acceptable for situations with low exposure risk.[2]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, butyl) tested according to EN 374 are mandatory.[3] Always check for leaks before use and avoid cotton or leather gloves.[2]

    • Protective Clothing: Wear a lab coat or a chemical-resistant suit to prevent skin contact.[1][2] For handling moderately or highly toxic chemicals, a clean, dry protective suit covering the entire body from wrists to ankles is recommended.[2]

  • Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator if ventilation is inadequate or when there is a risk of inhaling vapors, especially during spills or when heating the substance.[1][3]

Safety and Handling Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

  • Handling:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

    • Avoid contact with eyes, skin, and clothing.[1]

    • Wash hands thoroughly after handling the substance.[1][3]

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]

    • Keep the container tightly closed when not in use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

    • Keep containers tightly closed to prevent leakage.[1]

    • The recommended storage for the liquid form is at -20°C for up to 2 years.[4]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₂O[3]
Molar Mass 148.2 g/mol [3]
Melting Point -22.5 °C[5]
Boiling Point 79-79.5 °C @ 23 mmHg[5]
Flash Point > 100.0 °C (> 212.0 °F)
Density 0.988 g/cm³ at 25 °C
Solubility in DMSO 30 mg/mL (202.42 mM)[4]

First Aid Measures

In the event of exposure to this compound, immediate first aid is critical.

  • If Swallowed: Do NOT induce vomiting.[1][3] Rinse the mouth with water if the person is conscious and immediately call a POISON CENTER or doctor.[3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[3] Seek medical attention.

  • In Case of Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[1][3] If skin irritation or a rash occurs, get medical advice.

  • If Inhaled: Move the person to fresh air.[1][3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Material: this compound is considered a dangerous waste and should be disposed of in accordance with national and local regulations.[3] Do not empty into drains or release into the environment.[3] The recommended method of disposal is through an industrial combustion plant.[3]

  • Contaminated Packaging: Handle contaminated packaging in the same way as the substance itself.[3] Only approved packaging may be used for disposal.[3] Completely emptied packages can be recycled.[3]

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Emergency responders should wear appropriate breathing apparatus.[3] Avoid breathing vapors and contact with the substance.

  • Environmental Precautions: Prevent the spill from entering drains, surface water, or ground water.[3]

  • Containment and Cleanup: Use absorbent materials such as sand, diatomite, or a universal binder to collect the spillage.[3] Place the absorbed material into appropriate, labeled containers for disposal.[3]

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Management A Receive and Log This compound B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Work in Ventilated Area (Fume Hood) C->D E Perform Experiment D->E F Decontaminate Work Area E->F I Segregate Waste E->I G Remove and Clean/Dispose of PPE F->G H Wash Hands Thoroughly G->H J Label Waste Containers I->J K Dispose of Waste via Approved Channels J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.